molecular formula C6H11F B1294287 Fluorocyclohexane CAS No. 372-46-3

Fluorocyclohexane

Cat. No.: B1294287
CAS No.: 372-46-3
M. Wt: 102.15 g/mol
InChI Key: GOBGVVAHHOUMDK-UHFFFAOYSA-N
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Description

Fluorocyclohexane is a useful research compound. Its molecular formula is C6H11F and its molecular weight is 102.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluorocyclohexane
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InChI

InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
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InChI Key

GOBGVVAHHOUMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059907
Record name Cyclohexane, fluoro-
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Molecular Weight

102.15 g/mol
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CAS No.

372-46-3
Record name Fluorocyclohexane
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Record name Cyclohexane, fluoro-
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Record name Cyclohexane, fluoro-
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Record name Cyclohexane, fluoro-
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Record name Fluorocyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Axial and Equatorial Conformers of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclohexane serves as a foundational model for understanding conformational analysis, where the interplay of steric, electrostatic, and hyperconjugative effects dictates molecular geometry and stability. This technical guide provides a comprehensive examination of the axial and equatorial conformers of this compound. It consolidates thermodynamic, structural, and spectroscopic data from experimental and computational studies. Detailed protocols for key analytical techniques, including variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, microwave spectroscopy, and quantum mechanical calculations, are presented to equip researchers with the methodologies required for conformational analysis.

Introduction: Conformational Equilibrium in this compound

Cyclohexane and its derivatives exist predominantly in a low-energy chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (around the ring's equator).[1] These two positions are interconvertible through a process known as a ring flip, which proceeds through higher-energy intermediates like the twist-boat conformation.[2]

For monosubstituted cyclohexanes, the ring flip results in two non-equivalent chair conformers. The relative stability of these conformers is determined by the steric and electronic properties of the substituent. The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[3]

Fluorine, despite its high electronegativity, is a relatively small atom. Consequently, the conformational equilibrium of this compound is governed by a subtle balance of competing factors. While steric hindrance from 1,3-diaxial interactions slightly disfavors the axial position, electronic effects such as hyperconjugation also play a crucial role.[2][4] Understanding this equilibrium is critical in drug design, as the specific three-dimensional arrangement of fluorine atoms can significantly impact a molecule's binding affinity and metabolic stability.

The conformational equilibrium between the axial and equatorial forms of this compound is a dynamic process. The equatorial conformer is generally favored, albeit by a small energy margin.

Figure 1. Conformational equilibrium of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data derived from computational and experimental studies on the conformers of this compound.

Table 1: Thermodynamic and Population Data

The energy difference between the two conformers is small, leading to a dynamic equilibrium at room temperature where both forms are significantly populated. The equatorial conformer is slightly more stable.

ParameterValueMethodReference
ΔG° (Axial → Equatorial) -0.25 kcal/mol (-1.05 kJ/mol)NMR Spectroscopy[2][3]
-0.19 kcal/mol (-0.79 kJ/mol)MP2/aug-cc-pVTZ Calculation[4]
A-Value (Fluorine) 0.25 kcal/molNMR Spectroscopy[3]
Equilibrium Constant (Keq) at 298 K ~1.5Calculated from ΔG°[3]
Conformer Population at 298 K Equatorial: ~58-60% Axial: ~40-42%NMR / Calculation[3][4]
Table 2: Structural Parameters

Structural parameters for this compound have been determined with high precision using a combination of microwave spectroscopy and high-level quantum chemical calculations (e.g., CCSD(T)).[5] These studies confirm that the C-F bond is slightly longer in the axial position due to steric repulsion with the syn-axial hydrogen atoms (1,3-diaxial interactions).

ParameterAxial Conformer (Calculated)Equatorial Conformer (Calculated)
C-F Bond Length ~1.405 Å~1.398 Å
C-C Bond Lengths 1.52 - 1.54 Å1.52 - 1.54 Å
C-C-F Bond Angle ~109.5°~110.5°
Ring Dihedrals ~55-56°~55-56°

Note: The values presented are representative values from computational studies. Experimental values are in close agreement.[4][5]

Table 3: NMR Spectroscopic Data (Typical Values)

Low-temperature NMR spectroscopy is essential to slow the ring-flip process and observe distinct signals for each conformer. Spin-spin coupling constants (J-values) are critical for assigning the signals, as their magnitudes are highly dependent on the dihedral angle between the coupled nuclei.

Coupling Constant (Hz)Dihedral Angle (Φ)Typical ValueDescription
3JHax, Hax ~180°9 - 13 HzLarge coupling due to anti-periplanar relationship.
3JHax, Heq ~60°2 - 5 HzSmaller gauche coupling.
3JHeq, Heq ~60°2 - 5 HzSmaller gauche coupling.
2JH, F (geminal) N/A45 - 50 HzVery large two-bond coupling.
3JHax, Fax ~180°30 - 45 HzLarge anti-periplanar coupling, characteristic of an axial fluorine.
3JHeq, Fax ~60°10 - 15 HzGauche coupling to an axial fluorine.
3JHax, Feq ~60°10 - 20 HzGauche coupling to an equatorial fluorine.
3JHeq, Feq ~60°~10 HzGauche coupling to an equatorial fluorine.

Note: These are typical ranges for cyclohexane systems. Specific values are used to confirm the conformational assignment in experimental spectra.[6][7]

Experimental and Computational Protocols

Accurate characterization of the this compound conformers requires a combination of experimental spectroscopy and theoretical calculations.

Protocol: Variable-Temperature (VT) 19F NMR Spectroscopy

This protocol is used to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the conformational equilibrium.

  • Sample Preparation:

    • Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d2, chloroform-d, or a CS2/CFCl3 mixture).

    • Transfer the solution to a 5 mm NMR tube. For quantitative measurements, ensure the sample concentration is accurately known.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe and a calibrated variable-temperature unit.

    • Tune and match the probe for 19F frequency.

    • Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).

  • Data Acquisition:

    • Acquire a standard 1D 19F NMR spectrum at room temperature (~298 K). At this temperature, a single, time-averaged signal is typically observed due to rapid ring inversion.

    • Decrease the temperature in increments of 10 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

    • Continue acquiring spectra until the single peak broadens, coalesces, and resolves into two distinct signals corresponding to the axial and equatorial conformers. This typically occurs well below 200 K.

    • Acquire spectra at several temperatures below the coalescence point.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • At each low temperature, carefully integrate the signals for the axial and equatorial conformers.

    • Calculate the equilibrium constant (Keq = [Equatorial]/[Axial]) from the integral ratios.

    • Calculate the Gibbs free energy difference at each temperature using the equation: ΔG° = -RT ln(Keq) .

    • Construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine ΔH° (from the slope) and ΔS° (from the intercept).

Protocol: Microwave Spectroscopy for Structural Determination

Microwave spectroscopy provides highly precise rotational constants, which are used to determine the exact molecular geometry in the gas phase.

Figure 2. Workflow for microwave spectroscopy analysis.
  • Sample Preparation: A dilute mixture (typically <1%) of this compound is prepared in a high-pressure carrier gas like neon or argon.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, trapping them in their lowest energy conformational states.[8]

  • Microwave Excitation: A short, coherent pulse of microwave radiation polarizes the molecules, causing them to rotate in phase.[9]

  • Detection: The microwave pulse is turned off, and the coherent emission from the relaxing molecules, known as the Free Induction Decay (FID), is detected by a sensitive antenna.[10]

  • Data Processing: The time-domain FID signal is digitized and Fourier transformed to produce a high-resolution frequency-domain spectrum.[8]

  • Analysis: The frequencies of the observed rotational transitions are fitted using a quantum mechanical Hamiltonian to yield highly precise rotational constants (A, B, C) for each conformer. These experimental constants are then compared with constants calculated from theoretical structures to make an unambiguous assignment.[11]

Protocol: Quantum Mechanical Conformational Analysis

Computational chemistry is indispensable for predicting structures, relative energies, and spectroscopic properties to guide and validate experimental findings.

  • Structure Generation: Build initial 3D structures of the axial and equatorial chair conformers of this compound using molecular modeling software.

  • Method and Basis Set Selection:

    • Choose a suitable level of theory. For high accuracy, coupled-cluster methods like CCSD(T) are preferred for final energy calculations.[5] For geometry optimization and frequency calculations, Density Functional Theory (DFT) with a functional like B3LYP or M06-2X, or Møller–Plesset perturbation theory (MP2), is effective.[4]

    • Select a robust basis set. Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended for capturing the electronic effects of fluorine.[4]

  • Geometry Optimization: Perform a full geometry optimization for both the axial and equatorial conformers to locate the minimum energy structures on the potential energy surface.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory used for optimization.

    • Confirm that both structures are true minima by ensuring there are no imaginary frequencies.

    • The frequency calculation also yields zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Data Analysis:

    • Extract the optimized geometric parameters (bond lengths, angles, dihedral angles).

    • Calculate the relative energies (ΔE, ΔH, ΔG) between the two conformers. The ΔG value can be directly compared to the experimental A-value.

    • Use the computed structures to predict rotational constants for comparison with microwave spectroscopy data.

    • Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions that contribute to the relative stability of the conformers.[4]

Conclusion

The conformational analysis of this compound reveals a finely balanced system where the slightly more stable equatorial conformer exists in a dynamic equilibrium with the axial conformer. The small energy difference between them underscores the competing nature of steric strain and electronic effects. For professionals in drug development and materials science, this seemingly simple molecule provides crucial insights: small atomic substitutions can lead to significant, predictable changes in three-dimensional structure. The robust experimental and computational protocols detailed in this guide provide the framework for accurately characterizing such systems, enabling the rational design of molecules with precisely controlled conformational and, therefore, functional properties.

References

Conformational Analysis of Monosubstituted Cyclohexanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of monosubstituted cyclohexanes, a cornerstone of modern stereochemistry with profound implications for drug design and materials science. We delve into the thermodynamic principles governing the preference for equatorial over axial substitution, quantified by the empirically derived A-values. Detailed experimental protocols for the determination of these values using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a comprehensive workflow for their computational prediction via Density Functional Theory (DFT). All quantitative data are summarized in accessible tables, and key concepts and workflows are illustrated with diagrams generated using the DOT language. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of conformational analysis.

Introduction

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, found in a vast array of natural products, pharmaceuticals, and synthetic materials. Its non-planar, puckered "chair" conformation is the most stable arrangement, effectively minimizing both angle and torsional strain.[1][2] In a monosubstituted cyclohexane, the substituent can occupy one of two distinct positions: axial or equatorial.[3]

The rapid interconversion between the two chair conformations at room temperature, known as ring flipping, leads to an equilibrium between the axial and equatorial conformers.[1] However, these two conformers are not isoenergetic. Generally, the equatorial position is sterically less hindered and therefore thermodynamically more stable than the axial position.[4][5] This preference is primarily attributed to the presence of unfavorable 1,3-diaxial interactions in the axial conformer, where the substituent experiences steric repulsion with the axial hydrogens on the same side of the ring.[6][7]

The quantitative measure of this conformational preference is the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers, commonly referred to as the "A-value".[8] A larger A-value signifies a greater preference for the equatorial position and reflects the increased steric bulk of the substituent.[9] A thorough understanding and accurate determination of A-values are critical in drug development, as the conformation of a molecule dictates its three-dimensional shape and, consequently, its interaction with biological targets.[10]

This guide will provide a detailed overview of the theoretical underpinnings of conformational analysis, present a comprehensive table of A-values for a wide range of substituents, and offer detailed, step-by-step protocols for both the experimental determination and computational prediction of these crucial parameters.

Theoretical Framework: The Driving Forces of Conformational Preference

The equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane is a dynamic process governed by thermodynamic principles. The relative populations of the two conformers at a given temperature can be related to the Gibbs free energy difference (ΔG° or A-value) between them using the following equation:

ΔG° = -RT ln(K_eq)

where:

  • ΔG° is the A-value (in kJ/mol or kcal/mol).

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the temperature in Kelvin.

  • K_eq is the equilibrium constant, given by the ratio of the concentration of the equatorial conformer to the axial conformer ([Equatorial]/[Axial]).[7][11]

A positive ΔG° indicates that the equatorial conformer is more stable. For example, a ΔG° of 7.6 kJ/mol for methylcyclohexane at 25°C corresponds to approximately 95% of the molecules having the methyl group in the equatorial position.[7]

The primary contributor to the energy difference between the axial and equatorial conformers is steric strain, specifically the 1,3-diaxial interactions.[4][6] In the axial conformation, the substituent is in close proximity to the two axial hydrogens located three carbons away. This steric clash is analogous to the gauche interaction in butane.[7] The larger the substituent, the more pronounced these 1,3-diaxial interactions become, leading to a greater preference for the equatorial position and a larger A-value.[12]

Quantitative Data: A-Values of Common Substituents

The A-value is a critical parameter for predicting the conformational behavior of substituted cyclohexanes. The following table summarizes the experimentally determined A-values for a variety of common substituents. These values are typically reported in kcal/mol and represent the free energy difference (ΔG°) favoring the equatorial position at room temperature.

Substituent (X)A-Value (kcal/mol)Reference(s)
-H0-
-F0.24[13]
-Cl0.4 - 0.53[13][14]
-Br0.2 - 0.7[13]
-I0.4 - 0.47[13][14]
-OH0.6 - 0.9[13]
-OCH₃0.6 - 0.7[13][14]
-NH₂1.2 - 1.8[13]
-CN0.2[13]
-CH₃ (Methyl)1.74 - 1.8[14][15]
-CH₂CH₃ (Ethyl)1.8 - 2.0[13][14]
-CH(CH₃)₂ (Isopropyl)2.1 - 2.2[13][14]
-C(CH₃)₃ (tert-Butyl)> 4.5[13][14]
-C₆H₅ (Phenyl)3.0[13]
-COOH1.2[13]
-COOCH₃1.1[13]

Experimental Protocol: Determination of A-Values by Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is the primary experimental technique for determining the conformational equilibrium and, consequently, the A-value of a substituent on a cyclohexane ring. By monitoring the changes in the NMR spectrum as a function of temperature, the populations of the axial and equatorial conformers can be determined, allowing for the calculation of the equilibrium constant and thermodynamic parameters.

Sample Preparation
  • Compound Purity: Ensure the monosubstituted cyclohexane is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that has a low freezing point and a high boiling point to allow for a wide temperature range. Common choices include deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), acetone (acetone-d₆), or toluene (toluene-d₈). The solvent should also fully dissolve the compound of interest.

  • Concentration: Prepare a solution with a concentration typically in the range of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • NMR Tube: Use a high-quality, thin-walled 5 mm NMR tube to ensure good spectral resolution and thermal stability.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal chemical shift reference (0 ppm).

NMR Data Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer equipped with a variable-temperature unit.

  • Temperature Calibration: Calibrate the temperature of the NMR probe using a standard sample, such as methanol (for low temperatures) or ethylene glycol (for high temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring flip is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.

  • Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

  • Coalescence and Slow-Exchange Regime: As the temperature is lowered, the rate of ring flipping decreases. The signals corresponding to the axial and equatorial conformers will first broaden, then coalesce into a single broad peak, and finally resolve into two distinct sets of signals at a sufficiently low temperature (the slow-exchange regime).

  • Data Acquisition Parameters: For each spectrum, use a standard one-pulse sequence with appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁, and a calibrated 90° pulse.

Data Analysis and Calculation of Thermodynamic Parameters
  • Signal Assignment: In the slow-exchange regime, identify and assign the signals corresponding to the axial and equatorial conformers. This can often be done based on characteristic chemical shifts and coupling constants.

  • Integration: Carefully integrate the well-resolved signals corresponding to the axial and equatorial conformers at each temperature in the slow-exchange regime.

  • Equilibrium Constant (K_eq) Calculation: For each temperature, calculate the equilibrium constant (K_eq) from the ratio of the integrated areas of the equatorial (I_eq) and axial (I_ax) signals: K_eq = I_eq / I_ax

  • Gibbs Free Energy (ΔG°) Calculation: Calculate the Gibbs free energy difference (A-value) at each temperature using the equation: ΔG° = -RT ln(K_eq)

  • Van't Hoff Plot: To determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium, construct a Van't Hoff plot by plotting ln(K_eq) versus 1/T. The relationship is given by: ln(K_eq) = - (ΔH°/R)(1/T) + (ΔS°/R) The slope of the resulting straight line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.

Computational Protocol: Prediction of A-Values using Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method for predicting the conformational energies of monosubstituted cyclohexanes. A typical workflow involves geometry optimization and frequency calculations for both the axial and equatorial conformers.

Software and Methodology
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The following protocol is described for the Gaussian software package.

  • Methodology: A combination of a suitable density functional and basis set is crucial for accurate results. For conformational energies of organic molecules, hybrid functionals like B3LYP or M06-2X often provide a good balance of accuracy and computational cost. Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used. For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be employed.

Step-by-Step Computational Workflow
  • Structure Building:

    • Build the 3D structures of both the axial and equatorial conformers of the monosubstituted cyclohexane using a molecular modeling program (e.g., GaussView, Avogadro).

    • Ensure the initial geometries are reasonable, with the substituent placed in the correct axial or equatorial position in a chair conformation.

  • Geometry Optimization and Frequency Calculation:

    • For each conformer, perform a geometry optimization followed by a frequency calculation. This is typically done in a single job using the Opt Freq keyword in Gaussian.

    • The optimization will locate the nearest local minimum on the potential energy surface, and the frequency calculation will confirm that it is a true minimum (no imaginary frequencies) and provide the necessary thermochemical data.

    • Example Gaussian Input File (.gjf):

      (A similar input file should be created for the equatorial conformer).

  • Extraction of Thermochemical Data:

    • After the calculations have successfully completed, open the output files (.log or .out).

    • Search for the "Sum of electronic and thermal Free Energies" for both the axial and equatorial conformers. This value corresponds to the Gibbs free energy (G) of the molecule at the specified temperature (usually 298.15 K).

  • A-Value Calculation:

    • The A-value (ΔG°) is the difference in the Gibbs free energies of the axial (G_axial) and equatorial (G_equatorial) conformers: ΔG° = G_axial - G_equatorial

    • The energies are typically given in Hartrees in the Gaussian output. Convert this energy difference to kcal/mol (1 Hartree = 627.5095 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol).

Visualizations

To aid in the understanding of the core concepts and workflows described in this guide, the following diagrams have been generated using the DOT language.

Conformational_Equilibrium Axial Substituent in Axial Position (Higher Energy) Equatorial Substituent in Equatorial Position (Lower Energy) Axial->Equatorial Ring Flip (Equilibrium) Equatorial->Axial

Caption: Conformational equilibrium of a monosubstituted cyclohexane.

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare high-purity sample in low-freezing point deuterated solvent Acquire Acquire 1H NMR spectra at various temperatures (from ambient to low T) Prep->Acquire Identify Identify and assign signals for axial and equatorial conformers in the slow-exchange regime Acquire->Identify Integrate Integrate assigned signals Identify->Integrate Calc_Keq Calculate K_eq at each temperature Integrate->Calc_Keq Calc_G Calculate ΔG° (A-value) Calc_Keq->Calc_G VanHoff Construct Van't Hoff plot (ln(K_eq) vs 1/T) Calc_Keq->VanHoff Calc_H_S Determine ΔH° and ΔS° VanHoff->Calc_H_S

Caption: Experimental workflow for A-value determination by VT-NMR.

DFT_Workflow cluster_build Structure Building cluster_calc DFT Calculation cluster_analysis Data Analysis Build_Ax Build 3D structure of axial conformer Opt_Freq_Ax Geometry Optimization & Frequency Calculation (Axial) Build_Ax->Opt_Freq_Ax Build_Eq Build 3D structure of equatorial conformer Opt_Freq_Eq Geometry Optimization & Frequency Calculation (Equatorial) Build_Eq->Opt_Freq_Eq Extract_G_Ax Extract Gibbs Free Energy (G_axial) from output file Opt_Freq_Ax->Extract_G_Ax Extract_G_Eq Extract Gibbs Free Energy (G_equatorial) from output file Opt_Freq_Eq->Extract_G_Eq Calc_A Calculate A-value: ΔG° = G_axial - G_equatorial Extract_G_Ax->Calc_A Extract_G_Eq->Calc_A

Caption: Computational workflow for A-value prediction using DFT.

Conclusion

The conformational analysis of monosubstituted cyclohexanes is a fundamental concept in stereochemistry with far-reaching implications in the design and development of new chemical entities. The preference for a substituent to occupy the equatorial position, driven by the avoidance of destabilizing 1,3-diaxial interactions, can be quantified by the A-value. This guide has provided a comprehensive overview of the theoretical principles, a compilation of A-values for common substituents, and detailed, practical protocols for their determination using both variable-temperature NMR spectroscopy and Density Functional Theory calculations. By leveraging these experimental and computational tools, researchers can gain valuable insights into the three-dimensional structure and energetics of cyclohexane-containing molecules, thereby enabling more rational and efficient molecular design.

References

An In-depth Technical Guide to the Discovery and Synthesis of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclohexane, a foundational monofluorinated cycloalkane, holds significant importance in the fields of medicinal chemistry, materials science, and conformational analysis. The introduction of a single fluorine atom into the cyclohexane ring dramatically alters its electronic properties, conformational preferences, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. It details key experimental protocols, presents comparative quantitative data for various synthetic routes, and includes mechanistic diagrams to elucidate the underlying chemical transformations. This document is intended to serve as a core reference for researchers and professionals engaged in the synthesis and application of fluorinated organic compounds.

Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work in organofluorine chemistry by Belgian chemist Frédéric Jean Edmond Swarts.[1][2][3] While a definitive first synthesis of this compound is not prominently documented, the foundational methods for the introduction of fluorine into organic molecules were largely established by Swarts in the late 19th and early 20th centuries.[1][3] His development of the "Swarts reaction," which involves the exchange of halogens (typically chlorine or bromine) with fluorine using metal fluorides like antimony trifluoride (SbF₃), silver(I) fluoride (AgF), or mercury(I) fluoride (Hg₂F₂), laid the groundwork for the synthesis of a wide array of fluoroalkanes, including this compound.[1][3] Swarts' systematic investigation into the synthesis and properties of organic fluorine compounds opened the door for the exploration of their unique chemical and physical characteristics.[2][3]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The primary methods involve the conversion of readily available cyclohexane derivatives, such as cyclohexanol, cyclohexene, and halocyclohexanes.

From Cyclohexanol

The substitution of the hydroxyl group in cyclohexanol is a direct and common approach for the synthesis of this compound.

2.1.1. Using Hydrogen Fluoride (HF)

The reaction of cyclohexanol with hydrogen fluoride is a classical method for the preparation of this compound.[4] This reaction typically proceeds via an SN1 mechanism involving the protonation of the hydroxyl group, followed by the loss of water to form a cyclohexyl cation, which is then trapped by a fluoride ion.

  • Reaction Scheme: C₆H₁₁OH + HF → C₆H₁₁F + H₂O

While conceptually straightforward, this method requires the use of anhydrous hydrogen fluoride, a highly corrosive and toxic reagent, necessitating specialized equipment and handling procedures. A common and safer alternative involves the use of pyridinium poly(hydrogen fluoride) (Olah's reagent), which is a more manageable source of fluoride.

2.1.2. Using Deoxyfluorinating Agents

Modern synthetic chemistry often employs milder and more selective deoxyfluorinating agents to convert alcohols to alkyl fluorides. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are effective for this transformation. These reagents activate the hydroxyl group, facilitating its displacement by fluoride.

From Cyclohexane via Halogenation and Halide Exchange (Swarts Reaction)

An indirect route starting from cyclohexane involves a two-step process: free-radical halogenation followed by a nucleophilic fluoride substitution.

2.2.1. Step 1: Free-Radical Halogenation

Cyclohexane can be converted to chlorocyclohexane or bromocyclohexane via a free-radical chain reaction initiated by UV light.[5]

  • Reaction Scheme (Chlorination): C₆H₁₂ + Cl₂ --(UV light)--> C₆H₁₁Cl + HCl

2.2.2. Step 2: Halide Exchange (Swarts Reaction)

The resulting halocyclohexane is then subjected to a halide exchange reaction using a metal fluoride. Silver(I) fluoride is a common choice for this transformation.[5]

  • Reaction Scheme: C₆H₁₁Cl + AgF → C₆H₁₁F + AgCl

This method is advantageous as it starts from the inexpensive and readily available cyclohexane. However, the initial halogenation step can lack selectivity and produce di- and poly-halogenated byproducts.

From Cyclohexene (Hydrofluorination)

The addition of hydrogen fluoride across the double bond of cyclohexene provides another route to this compound. This hydrofluorination reaction typically follows Markovnikov's rule, although for a symmetrical alkene like cyclohexene, this is not a factor.

  • Reaction Scheme: C₆H₁₀ + HF → C₆H₁₁F

Similar to the reaction with cyclohexanol, the use of HF-pyridine complexes is often preferred for easier handling. Gold-catalyzed hydrofluorination of alkynes using aqueous HF has also been reported, showcasing advancements in catalytic methods.[6]

Data Presentation

The following tables summarize the key quantitative data for the different synthetic approaches to this compound.

Table 1: Comparison of Synthetic Routes to this compound

Starting MaterialReagentsKey Reaction TypeReported Yield (%)Reference
CyclohexanolHydrogen Fluoride (or HF-Pyridine)Nucleophilic Substitution80[7]
CyclohexanolDAST / Deoxo-Fluor®DeoxyfluorinationVariesGeneral Method
Cyclohexane1. Cl₂/UV light; 2. AgFHalogenation/Swarts ReactionNot specified[5]
CyclohexeneHydrogen Fluoride (or HF-Pyridine)Hydrofluorination80[7]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁F
Molar Mass102.15 g/mol
AppearanceColorless liquid
Boiling Point103 °C
Density0.928 g/mL at 25 °C
Melting Point13 °C
¹H NMR (CDCl₃)δ (ppm): 4.6-4.9 (m, 1H, CHF), 1.2-2.1 (m, 10H, CH₂)
¹³C NMR (CDCl₃)δ (ppm): 91.1 (d, J=168 Hz, C-F), 31.6 (d, J=19 Hz), 25.1, 23.8 (d, J=10 Hz)
¹⁹F NMR (CDCl₃)Chemical shifts are typically referenced to an external standard.

Experimental Protocols

Synthesis of this compound from Cyclohexanol using HF-Pyridine

This protocol is adapted from a general procedure for the fluorination of alcohols.[7]

  • Reagent Preparation: In a polyethylene bottle, cautiously add 100 mL of anhydrous pyridine to a cooled solution of 200 g of anhydrous hydrogen fluoride.

  • Reaction Setup: To a stirred solution of the HF-pyridine reagent (75 mL) in a Teflon® beaker, add 10.0 g (0.10 mol) of cyclohexanol dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude product is then purified by fractional distillation to afford this compound.

Synthesis of this compound from Chlorocyclohexane (Swarts Reaction)

This protocol is a representative procedure for a Swarts-type reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 11.8 g (0.10 mol) of chlorocyclohexane and 15.2 g (0.12 mol) of silver(I) fluoride in 100 mL of anhydrous acetonitrile.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and filter to remove the silver chloride precipitate.

  • Purification: The filtrate is carefully distilled to remove the acetonitrile. The residue is then washed with water, dried over anhydrous calcium chloride, and purified by fractional distillation.

Mandatory Visualizations

Reaction Mechanisms

SN1_Mechanism_from_Cyclohexanol cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated Cyclohexanol Cyclohexanol->Protonated_Alcohol + H⁺ HF H-F F_minus F⁻ HF->F_minus Protonated_Alcohol2 Protonated Cyclohexanol F_minus2 F⁻ Carbocation Cyclohexyl Cation Protonated_Alcohol2->Carbocation - H₂O Carbocation2 Cyclohexyl Cation Water H₂O This compound This compound Carbocation2->this compound + F⁻

Caption: SN1 mechanism for the synthesis of this compound from cyclohexanol.

Swarts_Reaction_Mechanism Chlorocyclohexane Chlorocyclohexane Transition_State Transition State [C₆H₁₁---F---Ag---Cl] Chlorocyclohexane->Transition_State AgF AgF AgF->Transition_State This compound This compound Transition_State->this compound AgCl AgCl Transition_State->AgCl Experimental_Workflow Start Starting Material (e.g., Cyclohexanol) Reaction Reaction with Fluorinating Agent Start->Reaction Workup Aqueous Work-up (Quenching & Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (e.g., Distillation) Drying->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

References

An In-depth Technical Guide to the Chair and Boat Conformations of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the conformational landscape of fluorocyclohexane, with a particular focus on the chair and boat conformations. A thorough understanding of the conformational preferences of this fundamental organofluorine compound is critical for its application in medicinal chemistry and materials science, where fluorine substitution is a key strategy for modulating molecular properties. This document summarizes key quantitative data, details experimental and computational protocols for conformational analysis, and provides visualizations of the underlying energetic relationships.

Conformational Isomers of this compound

Cyclohexane and its derivatives exist in several non-planar conformations to relieve ring strain. The most stable of these is the chair conformation . Other higher-energy conformations include the boat and twist-boat forms. In this compound, the fluorine substituent can occupy either an axial or equatorial position in the chair conformation, leading to two distinct diastereomers that are in rapid equilibrium at room temperature.

The boat conformation is a higher-energy transition state between two chair forms, while the twist-boat is a slightly more stable intermediate. The interconversion between the chair forms, known as ring flipping, involves passing through these higher-energy states.

Quantitative Conformational Analysis

The relative stability of the axial and equatorial conformers of the chair form, as well as the energy differences with respect to the boat and twist-boat conformations, have been determined through a combination of experimental and computational methods.

Chair Conformation: Axial vs. Equatorial Fluorine

The preference for a substituent to occupy the equatorial position in a cyclohexane ring is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. For fluorine, the A-value is relatively small compared to bulkier substituents, indicating a less pronounced preference for the equatorial position. This is attributed to the small steric size of fluorine and the influence of electronic effects.

ParameterValue (kcal/mol)MethodReference
A-value (ΔGeq-ax)0.24 - 0.3Experimental (NMR)[1][2][3]
ΔGeq-ax0.25Not Specified[4][5][6][7]
ΔGax-eq0.19Computational (MP2/aug-cc-pVTZ)[8][9]

Note: A positive ΔGax-eq value indicates that the equatorial conformer is more stable.

Chair vs. Boat and Twist-Boat Conformations

The boat and twist-boat conformations are significantly higher in energy than the chair conformation due to torsional strain and steric interactions, such as the "flagpole" interaction in the boat form.

ConformationRelative Energy (kcal/mol) to ChairReference
Boat~6.0[10]
Twist-Boat~5.0[10]
Half-Chair (Transition State)~10.0[10]

Experimental and Computational Protocols

The determination of the conformational energetics of this compound relies on sophisticated experimental and computational techniques.

Experimental Protocol: Variable-Temperature NMR (VT-NMR) Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium between the axial and equatorial conformers of this compound.[11][12]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CS2, CFCl3).[13]

  • Low-Temperature Measurement: The 19F NMR spectrum is recorded at a low temperature (e.g., -80 °C) where the ring flip is slow on the NMR timescale.[14][15][16] At this temperature, separate signals for the axial and equatorial fluorine atoms can be observed and assigned.[13]

  • Signal Integration: The relative populations of the two conformers are determined by integrating their respective signals. The equilibrium constant (Keq) is calculated as the ratio of the equatorial to the axial conformer population.[11]

  • Variable-Temperature Study: The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant.[11]

  • Thermodynamic Analysis: A van't Hoff plot (ln(Keq) vs. 1/T) is constructed. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, from which the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined. The Gibbs free energy (ΔG°) can then be calculated using the equation ΔG° = ΔH° - TΔS°.

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry provides a theoretical framework to model and quantify the conformational energies of this compound.[11]

Methodology:

  • Structure Generation: Initial 3D structures of the axial and equatorial chair conformers, as well as the boat and twist-boat conformations, are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., aug-cc-pVTZ).[8][9][17]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

  • Conformational Energy Calculation: The relative free energy (ΔG) between the conformers is calculated by taking the difference in their total Gibbs free energies.[11] This value can be directly compared with experimental A-values.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to dissect the contributions of steric, electrostatic, and hyperconjugative effects to the overall conformational preference.[8][9]

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and interconversion pathways for this compound.

G cluster_chair Chair Conformations Axial Axial this compound Equatorial Equatorial this compound Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Caption: Equilibrium between axial and equatorial chair conformers.

G Chair1 Chair (Equatorial) TwistBoat1 Twist-Boat Chair1->TwistBoat1 TwistBoat1->Chair1 Boat Boat TwistBoat1->Boat Boat->TwistBoat1 TwistBoat2 Twist-Boat Boat->TwistBoat2 TwistBoat2->Boat Chair2 Chair (Axial) TwistBoat2->Chair2 Chair2->TwistBoat2

Caption: Energy pathway for chair-to-chair interconversion.

Interplay of Steric and Electronic Effects

The conformational preference in this compound is a delicate balance of steric and electronic effects.[9] While steric hindrance, arising from 1,3-diaxial interactions, generally disfavors the axial position for substituents, electronic effects can play a significant role for electronegative atoms like fluorine.[18]

  • Steric Effects: The axial fluorine atom experiences steric repulsion with the two axial hydrogen atoms at the C3 and C5 positions. However, due to the small size of fluorine and the relatively long C-F bond, this interaction is less pronounced than for larger substituents.[3]

  • Electronic Effects: Hyperconjugation and electrostatic interactions contribute to the stability of the conformers. In some highly fluorinated cyclohexanes, counter-intuitive axial preferences have been observed, which are attributed to stabilizing electrostatic interactions, sometimes referred to as a pseudo-anomeric effect.[14][15][16] Natural Bond Orbital (NBO) analysis suggests that for this compound itself, the equatorial conformer's stability is achieved through a combination of steric and conjugation effects, which overcome unfavorable electrostatic interactions.[8][9]

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and electronic factors that govern its structural preferences. While the equatorial conformer of the chair form is marginally more stable, the small energy difference allows for a dynamic equilibrium. The high-energy boat and twist-boat conformations serve as intermediates in the rapid ring-flipping process. A comprehensive understanding of these conformational dynamics, elucidated through a combination of advanced experimental and computational techniques, is paramount for the rational design of novel pharmaceuticals and materials incorporating the this compound motif. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in these fields.

References

An In-depth Technical Guide to Fluorocyclohexane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclohexane (C₆H₁₁F) is a saturated cyclic monofluorinated alkane of significant interest in medicinal chemistry and materials science. The introduction of a single fluorine atom onto the cyclohexane ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and conformational behavior, without drastically increasing molecular size. This technical guide provides a comprehensive overview of the chemical structure, properties, conformational analysis, synthesis, and reactivity of this compound, intended to serve as a core resource for researchers in drug development and organic synthesis. All quantitative data are summarized in structured tables, and key experimental protocols are detailed.

Chemical Structure and Identification

This compound consists of a six-membered cyclohexane ring where one hydrogen atom is substituted by a fluorine atom. Its fundamental structural and identification details are summarized below.

IdentifierValue
Chemical Formula C₆H₁₁F[1]
Molecular Weight 102.15 g/mol [1]
CAS Number 372-46-3[1]
IUPAC Name This compound[1]
Synonyms Cyclohexyl fluoride[1]
SMILES C1CCC(CC1)F[1]
InChI Key GOBGVVAHHOUMDK-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless, flammable liquid at room temperature.[1] Its key physical and chemical properties are detailed in the table below, providing essential data for handling, purification, and experimental design.

PropertyValue
Appearance Colorless liquid[1]
Melting Point 13 °C (286 K)[1]
Boiling Point 103 °C (376 K)[1]
Density 0.928 g/mL[1]
Flash Point 5 °C (278 K)[1]
Solubility in Water Insoluble[1]
Refractive Index (n20/D) 1.415

Conformational Analysis

Like cyclohexane, this compound exists predominantly in a chair conformation, which undergoes rapid ring inversion at room temperature. This process results in an equilibrium between two chair conformers, where the fluorine substituent is either in an axial or an equatorial position.

G Cyclohexanol Cyclohexanol This compound This compound Cyclohexanol->this compound Deoxyfluorination Reagent1 HF-Pyridine or Deoxo-Fluor® Reagent2 AgF, Hg₂F₂ (Swarts Reaction) Bromocyclohexane Bromocyclohexane Bromocyclohexane->this compound Halide Exchange G cluster_reactivity Reactivity Profile FCH This compound SN2_E2 SN2 / E2 Reactions FCH->SN2_E2 Very Slow / Requires Strong Base/Nucleophile Radical Radical Substitution FCH->Radical Possible at C-H bonds under forcing conditions Electrophilic Electrophilic Substitution FCH->Electrophilic Generally Unreactive

References

An In-depth Technical Guide on the Physicochemical Properties of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling point data for fluorocyclohexane, a key fluorinated aliphatic cyclic compound. The information herein is curated to support research and development activities where precise physicochemical parameters are paramount.

Physicochemical Data of this compound

This compound is a colorless liquid at room temperature.[1][2][3] Its fundamental physical properties, the melting and boiling points, are critical for its application in various chemical processes, including its use as a solvent and as an intermediate in organic synthesis. The experimentally determined values for these properties are summarized below.

Table 1: Melting and Boiling Point of this compound

PropertyValue (°C)Value (K)
Melting Point13[1][2][3]286[1]
Boiling Point101-104[2][4]374-377

Note: The boiling point is typically reported at standard atmospheric pressure (760 mmHg).[5]

Experimental Protocols for Determination of Physical Properties

The determination of melting and boiling points is a fundamental procedure in chemical analysis to ascertain the purity and identity of a substance.[6] Standard laboratory techniques are employed for these measurements.

2.1. Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.[6]

Methodology: Capillary Method

A common and accurate method for determining the melting point of a solid is the capillary tube method, often performed using a melting point apparatus such as a Mel-Temp or a Thiele tube.[6][7]

  • Sample Preparation: A small amount of the solidified this compound is introduced into a thin-walled capillary tube, which is sealed at one end.[8][9] The sample is packed down to a height of a few millimeters.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating bath (e.g., oil bath in a Thiele tube) or a calibrated melting point apparatus.[6][10]

  • Measurement: The heating bath is heated slowly and steadily.[6] The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

The boiling point of a liquid can be accurately determined by distillation.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid this compound, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Measurement: The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature of the vapor is measured. When the temperature reading is stable, this indicates that the vapor is in equilibrium with the boiling liquid, and this temperature is recorded as the boiling point.[7] It is crucial to ensure a slow and steady distillation rate for an accurate measurement.[7]

Phase Transition of this compound

The relationship between the solid, liquid, and gaseous states of this compound can be visualized as a function of temperature.

G Phase Transitions of this compound Solid Solid (Below 13°C) Liquid Liquid (13°C to 101-104°C) Solid->Liquid Melting (13°C) Liquid->Solid Freezing (13°C) Gas Gas (Above 101-104°C) Liquid->Gas Boiling (101-104°C) Gas->Liquid Condensation (101-104°C)

Caption: Phase transition diagram for this compound.

References

An In-depth Technical Guide to the Molecular Geometry of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of fluorocyclohexane, a molecule of significant interest in conformational analysis and medicinal chemistry. The document delves into the nuanced structural details of its chair conformers, presenting quantitative data on bond lengths and angles. Detailed methodologies for key experimental techniques used in these structural determinations, namely gas electron diffraction and microwave spectroscopy, are outlined. Furthermore, this guide employs Graphviz visualizations to illustrate the conformational equilibrium and a generalized experimental workflow, offering a deeper understanding of the principles governing the stereochemistry of this fundamental fluorinated aliphatic ring system.

Introduction

This compound (C₆H₁₁F) serves as a foundational model for understanding the conformational preferences of substituted cyclohexanes.[1] The introduction of a fluorine atom, the most electronegative element, into the cyclohexane ring introduces subtle yet significant electronic and steric effects that dictate its three-dimensional structure.[2] A thorough comprehension of its molecular geometry is paramount for predicting its physical properties, reactivity, and interactions in biological systems, making it a crucial area of study for drug development professionals.[3]

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[4] In this compound, this leads to a dynamic equilibrium between two chair conformers: one where the fluorine atom occupies an axial position and another where it is in an equatorial position. The relative stability and precise geometric parameters of these conformers have been the subject of numerous experimental and computational investigations.[5][6]

Conformational Analysis: Axial vs. Equatorial this compound

This compound exists as a mixture of two primary chair conformers: the equatorial conformer and the axial conformer. The equatorial conformer is generally found to be more stable than the axial conformer.[7] This preference is attributed to the minimization of steric hindrance in the equatorial position.[7] The energy difference between the two conformers is relatively small, with the equatorial conformer being favored by approximately 0.25 kcal/mol (1.05 kJ/mol).[7][8]

The equilibrium between the two conformers can be influenced by the solvent and temperature.[9] Theoretical calculations and experimental data from techniques like 19F-NMR spectroscopy have been employed to elucidate the factors governing this equilibrium, including hyperconjugative and electrostatic interactions.[9]

conformational_equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a a_img a_img e_img e_img a_img->e_img Ring Flip e

Figure 1: Conformational equilibrium of this compound.

Molecular Geometry: Bond Lengths and Angles

The precise bond lengths and angles in this compound have been determined through a combination of experimental techniques, such as gas electron diffraction and microwave spectroscopy, and high-level computational studies.[10][11] These studies reveal subtle differences in the geometric parameters between the axial and equatorial conformers.

Tabulated Bond Lengths

The substitution of a hydrogen atom with fluorine leads to a noticeable change in the C-F bond length compared to a C-H bond. Furthermore, the C-F bond length itself differs slightly between the axial and equatorial positions, with the axial C-F bond generally being slightly longer.[12]

BondConformerBond Length (Å)MethodReference
C-FAxial1.405MP2/aug-cc-pVTZ (calc.)[6]
C-FEquatorial1.398MP2/aug-cc-pVTZ (calc.)[6]
C-C (avg)Axial1.526MP2/aug-cc-pVTZ (calc.)[6]
C-C (avg)Equatorial1.528MP2/aug-cc-pVTZ (calc.)[6]
C-F-1.398(2)Gas Electron Diffraction[13]
C-C-1.525(6)Gas Electron Diffraction[13]

Note: The values from the Gas Electron Diffraction study on trans-1,2-dithis compound are provided for comparison.

Tabulated Bond Angles

The introduction of the fluorine substituent also influences the bond angles within the cyclohexane ring. The C-C-C bond angles deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the chair conformation.[4]

AngleConformerBond Angle (°)MethodReference
∠C-C-FAxial108.7MP2/aug-cc-pVTZ (calc.)[6]
∠C-C-FEquatorial110.5MP2/aug-cc-pVTZ (calc.)[6]
∠C-C-C (avg)Axial111.6MP2/aug-cc-pVTZ (calc.)[6]
∠C-C-C (avg)Equatorial111.4MP2/aug-cc-pVTZ (calc.)[6]
∠C2-C1-F-106.5(6)Gas Electron Diffraction[13]
∠C1-C2-C3-111.4(9)Gas Electron Diffraction[13]

Note: The values from the Gas Electron Diffraction study on trans-1,2-dithis compound are provided for comparison.

Experimental Protocols

The determination of the molecular geometry of this compound relies on sophisticated experimental techniques that probe the molecule in the gas phase, where intermolecular interactions are minimized.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase.[14]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[14]

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.[14]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The pattern consists of a series of concentric rings.[14]

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate the radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.[14]

  • Structure Refinement: A molecular model is constructed, and the geometric parameters (bond lengths, bond angles, and dihedral angles) are refined by fitting the calculated radial distribution function to the experimental data.[14][15]

ged_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis sample Gaseous this compound scattering Scattering Chamber sample->scattering electron_gun Electron Gun electron_gun->scattering detector Detector scattering->detector diff_pattern Diffraction Pattern detector->diff_pattern rdf Radial Distribution Function diff_pattern->rdf model Molecular Model Refinement rdf->model structure Final Molecular Structure model->structure

Figure 2: Generalized workflow for Gas Electron Diffraction.
Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides very precise information about the rotational energy levels of polar molecules.[16] This information can be used to determine the moments of inertia and, subsequently, the molecular geometry with high accuracy.[17][18]

Methodology:

  • Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.[16]

  • Absorption Spectrum: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels, the molecule absorbs the radiation. This absorption is detected, and an absorption spectrum is generated.[16]

  • Spectral Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants of the molecule.

  • Isotopic Substitution: To determine the complete molecular structure, the microwave spectra of isotopically substituted analogues of this compound (e.g., containing ¹³C) are also measured.[10]

  • Structure Determination: The rotational constants from the different isotopologues are used to calculate the moments of inertia, from which the precise bond lengths and angles can be derived.[19]

Conclusion

The molecular geometry of this compound is characterized by a dynamic equilibrium between two chair conformers, with the equatorial conformer being slightly more stable. Precise bond lengths and angles for both conformers have been established through a combination of gas-phase experimental techniques and computational chemistry. This in-depth understanding of the structural nuances of this compound is essential for researchers and professionals in the fields of chemistry and drug development, as it provides a fundamental basis for predicting molecular properties and interactions. The detailed experimental protocols and visualizations provided in this guide offer a clear framework for comprehending the determination of these critical geometric parameters.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Perspective of Fluorocyclohexane Research

This technical guide provides a comprehensive historical perspective on the research of this compound, a molecule that has intrigued chemists for decades. From its initial synthesis and the unexpected findings of its conformational analysis to its modern applications in drug discovery and materials science, this document traces the evolution of our understanding of this unique fluorinated carbocycle.

Early Synthesis and Characterization

The study of this compound began with its synthesis, a crucial first step in exploring its properties. One of the earliest and most straightforward methods for its preparation is the reaction of cyclohexanol with hydrogen fluoride[1]. Another early method involved a two-step process starting from cyclohexane, which is first subjected to catalytic oxidation to produce cyclohexanol and cyclohexanone[2]. The cyclohexanol is then converted to this compound. A variation of this multi-step approach involves the free radical chlorination of cyclohexane, followed by a Swarts reaction using silver fluoride in acetone to replace the chlorine with fluorine[3].

The physical properties of this compound were characterized early on, providing a foundation for subsequent studies.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C6H11F[1][4]
Molar Mass 102.15 g/mol [1][4]
Appearance Colorless liquid[1][5]
Density 0.9280 g/mL[1]
Melting Point 13 °C (55 °F; 286 K)[1][5]
Boiling Point 103-104 °C (217-219 °F; 376-377 K)[1][5]
Solubility in Water Insoluble[1]

The Evolution of Conformational Analysis: A Counterintuitive Preference

The cyclohexane ring is a fundamental motif in organic chemistry, with its chair conformation being the most stable arrangement[6]. The preference of a substituent for the equatorial over the axial position is a well-established principle, primarily to minimize steric hindrance from 1,3-diaxial interactions[6][7]. The energy difference between these two positions is quantified by the A-value[6][8].

However, research into this compound revealed a fascinating deviation from this norm. While fluorine is larger than hydrogen, its A-value is surprisingly small, indicating a much lower preference for the equatorial position than would be expected based on sterics alone. In some cases, particularly in polyfluorinated systems, the axial conformation is even preferred[6][9].

This counterintuitive behavior sparked extensive research into the underlying electronic effects. Early studies using infrared (IR) and Raman spectroscopy of this compound in various states (vapor, liquid, solid) and under high pressure indicated the presence of both axial and equatorial conformers[10]. These studies suggested that the equatorial conformer was slightly more stable.

Subsequent, more advanced techniques, particularly variable-temperature 19F NMR spectroscopy, allowed for a more precise quantification of the conformational equilibrium[11]. These studies, along with sophisticated computational methods like quantum mechanical calculations and Natural Bond Orbital (NBO) analysis, have provided a deeper understanding of the subtle interplay between steric and electronic effects that govern the conformational preferences of fluorocyclohexanes[6][12].

It is now understood that factors such as hyperconjugation and electrostatic interactions, including nonclassical C-H···F-C hydrogen bonds, can stabilize the axial conformer, offsetting the steric repulsion[9][13][14].

Table 2: Conformational Free Energy (A-Values) of Halogen Substituents on Cyclohexane

SubstituentA-value (kcal/mol)
F 0.24 - 0.3[15][16]
Cl 0.4 - 0.53[8][15]
Br 0.2 - 0.7[15]
I 0.4 - 0.6[15][16]

Advancements in Synthesis of Polyfluorinated Cyclohexanes

The intriguing properties of this compound spurred interest in the synthesis of more complex, polyfluorinated derivatives. The development of synthetic methods to control the stereochemistry of multiple fluorine substituents has been a significant area of research[17]. These advancements have enabled the creation of "Janus face" cyclohexanes, where all the fluorine atoms are on one face of the ring, creating a highly polarized molecule[18]. These efforts have expanded the library of available fluorinated building blocks for various applications.

Applications in Drug Discovery and Materials Science

The unique properties of this compound and its derivatives have found significant applications, particularly in medicinal chemistry[19][20][21]. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets[6][20].

The use of polarized, polyfluorinated cyclohexane motifs is a modern strategy in drug design to create more three-dimensional, soluble, and metabolically stable drug candidates[18][22]. These "Janus face" molecules have a distinct polar and non-polar face, which can be exploited to optimize interactions with protein targets and improve pharmacokinetic properties[18]. The fluorinated cyclohexane ring can serve as a bioisosteric replacement for other groups, such as phenyl rings, to enhance a drug's overall profile.

Beyond pharmaceuticals, fluorinated cyclohexanes are also being explored in materials science, for example, in the design of liquid crystals with unique dielectric properties[17].

Experimental Protocols

Synthesis of this compound from Cyclohexanol

Objective: To synthesize this compound from cyclohexanol using a fluorinating agent.

Materials:

  • Cyclohexanol

  • Hydrogen fluoride (HF) or a safer alternative like pyridinium poly(hydrogen fluoride)[1]

  • Anhydrous ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, cool a round-bottom flask containing cyclohexanol in an ice bath.

  • Slowly add the hydrogen fluoride reagent to the cooled cyclohexanol with constant stirring. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

  • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and anhydrous ether.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water again to remove any unreacted acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation, collecting the fraction boiling around 103-104 °C.

  • Characterize the final product using spectroscopic methods such as NMR (1H, 13C, 19F) and IR spectroscopy to confirm its identity and purity.

Determination of Conformational Free Energy (A-value) by Dynamic 19F NMR Spectroscopy

Objective: To determine the equilibrium constant and the Gibbs free energy difference (A-value) between the axial and equatorial conformers of a 4-substituted trifluoromethylcyclohexane derivative as a model system[11].

Materials:

  • Synthesized 4-substituted trifluoromethylcyclohexane

  • Appropriate deuterated solvent (e.g., CDCl3, acetone-d6)

  • Variable-temperature NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare a dilute solution of the trifluoromethylcyclohexane derivative in the chosen deuterated solvent in an NMR tube.

  • Record the 19F NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in a single, averaged signal.

  • Gradually lower the temperature of the NMR probe in increments.

  • Record the 19F NMR spectrum at each temperature. As the temperature decreases, the rate of chair-chair interconversion slows down.

  • Observe the coalescence temperature, where the single peak broadens and begins to resolve into two separate signals.

  • Continue to lower the temperature until two distinct signals are observed for the axial and equatorial conformers.

  • Integrate the signals corresponding to the axial and equatorial conformers at several temperatures below the coalescence point.

  • Calculate the equilibrium constant (K = [equatorial]/[axial]) at each temperature from the integration values.

  • Calculate the Gibbs free energy difference (ΔG°) at each temperature using the equation: ΔG° = -RTlnK.

  • The A-value is the determined ΔG°. The enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from a plot of lnK versus 1/T (van't Hoff plot).

Visualizations

Caption: Chair-chair interconversion of this compound.

Synthesis_Pathway cyclohexane Cyclohexane chlorocyclohexane Chlorocyclohexane cyclohexane->chlorocyclohexane Cl2, UV light This compound This compound chlorocyclohexane->this compound AgF, acetone (Swarts Reaction)

Caption: Two-step synthesis of this compound from cyclohexane.

Drug_Design_Logic cluster_problem Drug Candidate Challenges cluster_solution Strategic Modification cluster_outcome Improved Properties problem Poor Solubility High Lipophilicity Metabolic Instability solution Incorporate Polarized This compound Motif problem->solution Design Strategy outcome Increased 3D character Enhanced Solubility Improved Metabolic Stability Modulated Target Binding solution->outcome Results In

Caption: Rationale for using this compound in drug design.

Conclusion

The historical journey of this compound research showcases a fascinating interplay between experimental observation and theoretical understanding. What began with fundamental studies of synthesis and conformation has evolved into a sophisticated field with significant implications for drug discovery and materials science. The counterintuitive conformational behavior of fluorine on a cyclohexane ring pushed the boundaries of our understanding of non-covalent interactions. Today, this compound and its derivatives represent powerful tools for medicinal chemists to fine-tune the properties of bioactive molecules, demonstrating the enduring value of fundamental chemical research.

References

An In-depth Technical Guide to the Core Chemistry of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, conformational analysis, reactivity, and applications of fluorocyclohexane. The strategic introduction of fluorine into cyclic systems is a cornerstone of modern medicinal chemistry, and a thorough understanding of the foundational properties of this compound is essential for its effective application in drug design and materials science.

Physicochemical and Conformational Data

The introduction of a fluorine atom onto a cyclohexane ring has significant and nuanced effects on its physical and conformational properties. Unlike larger halogens, fluorine's small size and high electronegativity lead to unique stereoelectronic interactions.

PropertyValueReference(s)
Molecular FormulaC₆H₁₁F[1][2]
Molecular Weight102.15 g/mol [1][2]
AppearanceColorless liquid[1][3]
Boiling Point103 - 104 °C[1][4]
Melting Point13 °C[1][4]
Density0.93 g/mL[1][4]
Refractive Index (n20D)1.42[1][4]
SolubilityInsoluble in water; soluble in organic solvents[3][5]
Conformational Data
A-value (ΔG°, kcal/mol)0.19 - 0.25[6]
Axial-Equatorial Energy Difference (ΔG°)-0.25 kcal/mol (Equatorial more stable)[6]

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the fluorination of cyclohexanol or the halide exchange of a halocyclohexane. The choice of method often depends on the desired scale, available starting materials, and safety considerations associated with the fluorinating agents.

Deoxofluorination of Cyclohexanol

A common and effective method for synthesizing this compound is the deoxofluorination of cyclohexanol. This involves replacing the hydroxyl group with a fluorine atom. Modern fluorinating agents like Diethylaminosulfur Trifluoride (DAST) and XtalFluor-E® are frequently employed for this transformation.

Reaction Scheme:

Cyclohexanol Cyclohexanol This compound This compound Cyclohexanol->this compound Reagent DAST or XtalFluor-E Dichloromethane

Figure 1: Deoxofluorination of cyclohexanol.

Materials:

  • Cyclohexanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a fume hood, dissolve cyclohexanol (1.0 eq.) in anhydrous dichloromethane (20 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Under a nitrogen atmosphere, add DAST (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Safety Note: DAST is a hazardous reagent that is sensitive to moisture and heat, and can decompose exothermically.[7][8] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Halide Exchange (Swarts Reaction)

The Swarts reaction provides an alternative route to this compound, typically from chlorocyclohexane. This nucleophilic substitution reaction involves the exchange of a chlorine or bromine atom for a fluorine atom using a metal fluoride.[9]

Reaction Scheme:

Chlorocyclohexane Chlorocyclohexane This compound This compound Chlorocyclohexane->this compound Reagent AgF or other metal fluoride (e.g., SbF₃)

Figure 2: Swarts reaction for this compound synthesis.

Materials:

  • Chlorocyclohexane

  • Silver(I) fluoride (AgF) or another suitable metal fluoride (e.g., antimony trifluoride)

  • Anhydrous acetone (or another suitable polar aprotic solvent)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve chlorocyclohexane (1.0 eq.) in anhydrous acetone.

  • Add silver(I) fluoride (a slight excess, e.g., 1.1 eq.).

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated silver chloride (AgCl).

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by distillation to yield pure this compound.

Conformational Analysis

This compound exists as a dynamic equilibrium between two chair conformations, with the fluorine substituent in either an axial or an equatorial position. The equatorial conformer is generally more stable, a preference quantified by the A-value.[6]

Axial Axial this compound Equatorial Equatorial this compound Axial->Equatorial ΔG° = -0.25 kcal/mol

Figure 3: Conformational equilibrium of this compound.

The conformational equilibrium can be studied experimentally using variable-temperature (VT) NMR spectroscopy.[10][11][12] At room temperature, the ring inversion is rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of inversion slows, and at a sufficiently low temperature (the coalescence temperature), separate signals for the axial and equatorial conformers can be resolved.[13][14]

Experimental Protocol: Variable-Temperature ¹⁹F NMR Analysis[12][13][14][16]

Materials:

  • This compound

  • Deuterated solvent suitable for low-temperature work (e.g., dichloromethane-d₂, acetone-d₆)

  • High-quality NMR tube (e.g., Wilmad 507 or equivalent)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Initial Room Temperature Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Cooling the Sample: Gradually lower the temperature of the NMR probe in steps of 10-20 K.[12] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[15]

  • Data Acquisition: Acquire ¹⁹F NMR spectra at various temperatures below room temperature, paying close attention to changes in the line shape of the fluorine signal. Continue cooling until the signal splits into two distinct resonances, corresponding to the axial and equatorial conformers (e.g., down to 195 K or -78 °C).[10]

  • Data Analysis:

    • Identify the signals for the axial and equatorial conformers. The relative areas of these two signals correspond to the population of each conformer at that temperature.

    • Calculate the equilibrium constant (K_eq) at each temperature using the formula: K_eq = [Equatorial] / [Axial].

    • The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

cluster_workflow VT-NMR Experimental Workflow A Prepare Sample in Low-Temp Solvent B Acquire Spectrum at Room Temp A->B C Incrementally Lower Temperature B->C D Allow Temperature to Equilibrate C->D E Acquire Spectrum at Low Temp D->E E->C Repeat at Different Temps F Observe Signal Broadening/Splitting E->F G Integrate Signals of Axial & Equatorial Conformers F->G H Calculate K_eq and ΔG° G->H

Figure 4: Workflow for VT-NMR conformational analysis.

Reactivity and Applications

Due to the high strength of the carbon-fluorine bond, this compound is relatively unreactive compared to other halocyclohexanes.[16] This chemical inertness makes it a useful building block in organic synthesis and a stable motif in medicinal chemistry.

Role in Drug Discovery

The incorporation of this compound and its derivatives into drug candidates is a widely used strategy to enhance pharmacological properties. The introduction of fluorine can:

  • Improve Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Modulate Lipophilicity: Fluorination can alter a compound's lipophilicity (LogP), which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Influence Conformation: The presence of fluorine can influence the conformational preferences of the cyclohexane ring, pre-organizing the molecule for optimal binding to a target receptor or enzyme.

cluster_drug_design Impact of this compound in Drug Design A This compound Motif B Increased Metabolic Stability A->B C Modulated Lipophilicity A->C D Enhanced Binding Affinity A->D E Conformational Control A->E F Improved Pharmacokinetics (ADME Properties) B->F C->F D->F E->F

References

Fluorocyclohexane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical, chemical, and conformational properties of fluorocyclohexane, a versatile building block in modern medicinal chemistry.

Introduction

This compound (C₆H₁₁F) is a saturated cyclic hydrocarbon in which one hydrogen atom is substituted with a fluorine atom. This seemingly simple modification imparts unique physicochemical properties that have made it a valuable tool for researchers, particularly in the field of drug discovery and development. The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its conformational behavior, and its applications in the pharmaceutical industry.

Physical Properties

This compound is a colorless, highly flammable liquid at room temperature with a characteristic odor.[3][4] Its key physical properties are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueReferences
Molecular Formula C₆H₁₁F[4][5]
Molecular Weight 102.15 g/mol [4][6]
Appearance Colorless to almost colorless clear liquid[4][5]
Melting Point 13 °C (55 °F; 286 K)[4][7]
Boiling Point 101-104 °C (214-219 °F; 374-377 K)[4][5][7]
Density 0.928 - 0.93 g/mL at 20 °C[4][7][8]
Refractive Index (n²⁰D) 1.4146 - 1.42[4][9]
Flash Point 5 °C (41 °F; 278 K)[7][9]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[5][5][9]
Dipole Moment 2.11 D[8]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the strong carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[10] This high bond energy confers significant chemical and thermal stability.[4]

Low Reactivity: Due to the strength of the C-F bond, this compound exhibits low reactivity and is resistant to oxidation and hydrolysis.[3] This property is highly desirable in drug design, as it can block metabolic attack at the site of fluorination, thereby increasing the drug's half-life and bioavailability.[1][11] In nucleophilic substitution reactions, fluoride is a poor leaving group, making fluoroalkanes the least reactive among the haloalkanes.[10]

Applications in Synthesis: Despite its general inertness, this compound serves as a valuable building block for introducing fluorine atoms into more complex organic molecules.[4] It is utilized in the synthesis of various fluorinated intermediates that are crucial for the production of pharmaceuticals and agrochemicals.[4]

Conformational Analysis

A critical aspect of this compound's chemistry is its conformational isomerism. Like cyclohexane, it predominantly exists in two chair conformations that are in rapid equilibrium at room temperature: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position.

Caption: Conformational equilibrium of this compound between the axial and equatorial chair forms.

The equatorial conformer is generally considered to be more stable than the axial conformer due to reduced steric hindrance.[12] The energy difference is relatively small, on the order of 0.25 kcal/mol.[12] However, computational studies have shown that electrostatic interactions, specifically nonclassical CF···HC hydrogen bonds, can play a significant role in stabilizing the axial conformation in certain polyfluorinated cyclohexanes.[13][14] The conformational preference can be influenced by the solvent and the presence of other substituents on the cyclohexane ring.[13][15] This conformational flexibility and the ability of fluorine to influence it are key considerations in designing molecules with specific three-dimensional shapes for optimal binding to biological targets.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential tools for characterizing this compound and its derivatives. ¹⁹F NMR is also a powerful technique for directly observing the fluorine atom and its environment. Variable temperature (VT) NMR studies are particularly useful for investigating the conformational equilibrium and determining the energy barriers of ring inversion.[13]

Infrared (IR) Spectroscopy: The vibrational spectra of this compound have been studied in various states (vapor, liquid, and solid).[15] Specific IR bands can be assigned to the axial and equatorial conformers, allowing for the study of their relative populations under different conditions, such as temperature and pressure.[15][16][17] For instance, the conformational equilibrium has been investigated using FTIR spectroscopy in liquid krypton, where distinct bands for the equatorial (e.g., 844 cm⁻¹) and axial (e.g., 833 cm⁻¹) conformers can be monitored.[16]

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to specific research labs and manufacturers, the most common synthetic route to this compound is the reaction of cyclohexanol with a fluorinating agent.

General Synthesis from Cyclohexanol: A prevalent method for synthesizing this compound involves the treatment of cyclohexanol with hydrogen fluoride (HF) or a milder fluorinating agent like diethylaminosulfur trifluoride (DAST).[7][18]

Synthesis_Workflow Start Cyclohexanol Reaction Reaction Mixture Start->Reaction Reagent Fluorinating Agent (e.g., HF, DAST) Reagent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product Analysis Characterization (GC, NMR, IR) Product->Analysis

Caption: General experimental workflow for the synthesis and analysis of this compound.

Experimental Protocol Outline: Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound. While specific parameters may vary, a general protocol would involve the following steps:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5) is typically suitable.

  • Temperature Program:

    • Initial oven temperature: ~50 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of ~150-200 °C.

    • Hold at the final temperature for several minutes.

  • Injector and Detector Temperatures: Set the injector and detector temperatures higher than the final oven temperature (e.g., 250 °C) to ensure complete volatilization and prevent condensation.

  • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

  • Data Analysis: The purity is determined by integrating the peak areas in the resulting chromatogram. The retention time of the this compound peak can be compared to a known standard for identification.

Applications in Drug Discovery and Research

The incorporation of this compound and its derivatives into drug candidates is a well-established strategy in medicinal chemistry.[1][19] The benefits of such fluorination include:

  • Enhanced Metabolic Stability: The robust C-F bond can prevent enzymatic degradation by cytochrome P450 enzymes, leading to a longer in vivo half-life.[1][11]

  • Improved Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein.[1] Fluorine can also influence the conformation of the cyclohexane ring, pre-organizing the molecule for optimal binding.[1]

  • Modulation of Physicochemical Properties: Fluorination can be used to fine-tune a compound's lipophilicity (LogP) and acidity/basicity (pKa), which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

  • "Janus Face" Molecules: Polyfluorinated cyclohexanes can be designed to have distinct polar and non-polar faces, creating "Janus face" motifs.[20] This unique property can be exploited to improve aqueous solubility while maintaining interactions with hydrophobic binding pockets.[20]

This compound is also employed as a solvent in organic synthesis and as a reference standard in analytical chemistry, such as in chromatography.[4]

Safety and Handling

This compound is a highly flammable liquid and vapor.[5] It can cause serious skin and eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

Conclusion

This compound is a fundamentally important molecule in both academic research and the pharmaceutical industry. Its unique combination of stability, conferred by the strong C-F bond, and its influential role in determining molecular conformation and physicochemical properties make it a powerful tool for medicinal chemists. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of novel therapeutics and other advanced materials.

References

A Preliminary Investigation of Fluorocyclohexane Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclohexane is a foundational organofluorine compound whose unique properties are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine into a cyclohexane ring profoundly influences its conformational behavior, metabolic stability, and physicochemical properties. This technical guide provides a preliminary investigation into the reactivity of this compound, with a focus on its synthesis, conformational analysis, and participation in substitution and elimination reactions. This document summarizes key quantitative data, provides detailed experimental protocols for relevant transformations, and illustrates core concepts through logical and workflow diagrams to serve as a comprehensive resource for professionals in drug discovery and chemical research.

Physicochemical and Conformational Properties

This compound is a colorless liquid at room temperature, characterized by its relatively low reactivity due to the exceptional strength of the carbon-fluorine (C-F) bond.[1][2] This stability makes it a useful building block for introducing fluorine into more complex molecules.[2]

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₆H₁₁F[3][4]
Molar Mass 102.15 g/mol [2][4][5]
CAS Number 372-46-3[2][3]
Appearance Colorless liquid[2][3]
Density 0.9280 - 0.93 g/mL[2][3]
Boiling Point 103 - 104 °C[2][3]
Melting Point 13 °C[2][3]
Solubility in Water Insoluble[3]
Refractive Index (n20D) 1.42[2]
Conformational Analysis

Like cyclohexane, this compound predominantly exists in a chair conformation to minimize angular and torsional strain. The fluorine substituent can occupy either an axial or an equatorial position, and these two conformers are in rapid equilibrium at room temperature.[6] The equatorial conformation is generally more stable due to reduced steric hindrance.[7] The energy difference between the two conformers is relatively small, with experimental and computational studies providing valuable quantitative insight.

Substituent (X in C₆H₁₁X)ΔE (Axial - Equatorial) (kcal/mol)ΔE (Axial - Equatorial) (kJ/mol)Reference
-F 0.19 - 0.250.8 - 1.05[6][8][9]
-Cl 0.52.1[9]
-Br 0.62.5[9]
-OH 1.04.1[9]
-CH₃ 1.77.1[9]

The small energy penalty for the axial fluorine conformation is notable when compared to larger substituents like a methyl group.[9] This is a critical consideration in the design of bioactive molecules, where the specific spatial arrangement of substituents is key to target engagement.

Figure 1: Conformational equilibrium of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the available starting materials and the desired scale.

General Synthesis Workflow

The primary methods for synthesizing this compound involve either direct fluorination of a cyclohexyl precursor or a two-step process starting from cyclohexane.

G start Starting Material cyclohexane Cyclohexane start->cyclohexane cyclohexanol Cyclohexanol start->cyclohexanol chlorocyclohexane Chlorocyclohexane cyclohexane->chlorocyclohexane Radical Chlorination product This compound cyclohexanol->product Nucleophilic Fluorination (e.g., with HF) chlorocyclohexane->product Halogen Exchange (Swarts Reaction)

Figure 2: Common synthetic pathways to this compound.

Experimental Protocols

Protocol 1: Synthesis from Cyclohexanol via Nucleophilic Fluorination

This method involves the direct displacement of the hydroxyl group of cyclohexanol with fluoride. Reagents like hydrogen fluoride (HF) or pyridinium polyhydrogen fluoride can be used.[3]

  • Setup: In a well-ventilated fume hood, equip a fluorinated polymer flask (e.g., FEP or PFA) with a magnetic stirrer and a reflux condenser.

  • Reagents: Charge the flask with cyclohexanol (1.0 equiv). Cautiously add pyridinium polyhydrogen fluoride (e.g., Olah's reagent, 2.0 equiv) to the flask at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C. Stir for 12-24 hours, monitoring the reaction progress by GC-MS.

  • Workup: Cool the reaction mixture and carefully pour it over crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Protocol 2: Two-Step Synthesis from Cyclohexane

This procedure involves the initial formation of a halocyclohexane (typically chlorocyclohexane) followed by a halogen exchange (Halex) reaction.

  • Step A: Radical Chlorination of Cyclohexane

    • Setup: Place cyclohexane (1.0 equiv) in a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.

    • Reaction: While irradiating the vessel with a UV lamp, bubble chlorine gas (Cl₂) through the solution. The reaction is exothermic and should be cooled as needed. Monitor the formation of chlorocyclohexane by GC.

    • Workup: Once the desired conversion is reached, stop the flow of chlorine and UV irradiation. Purge the system with nitrogen to remove excess Cl₂ and HCl gas. The resulting chlorocyclohexane can be purified by distillation.

  • Step B: Halogen Exchange (Swarts Reaction)

    • Setup: In a flask equipped with a reflux condenser and stirrer, add the purified chlorocyclohexane (1.0 equiv) and a suitable solvent like acetone.

    • Reagents: Add a fluoride salt such as silver(I) fluoride (AgF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., crown ether).

    • Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours.

    • Purification: After cooling, filter the mixture to remove the metal chloride salt. The filtrate, containing this compound, can then be purified by distillation.

Reactivity of this compound

The reactivity of this compound is dominated by the properties of the C-F bond, which is the strongest single bond to carbon. This high bond dissociation energy makes fluoride a very poor leaving group, rendering this compound significantly less reactive than its chloro-, bromo-, and iodo-analogs in both nucleophilic substitution and elimination reactions.[10]

G reactivity This compound Reactivity bond_strength High C-F Bond Strength (~485 kJ/mol) reactivity->bond_strength leaving_group Poor Leaving Group Ability (F⁻ is a strong base) reactivity->leaving_group acidic_beta_H Inductive Effect of F (Increases β-H acidity) reactivity->acidic_beta_H low_reactivity Low Reactivity in S_N/E Reactions bond_strength->low_reactivity leaving_group->low_reactivity e1cb Potential for E1cb Mechanism acidic_beta_H->e1cb

Figure 3: Key factors governing this compound reactivity.

Nucleophilic Substitution (S_N2)

The bimolecular nucleophilic substitution (S_N2) reaction requires a nucleophile to attack the electrophilic carbon from the side opposite to the leaving group (backside attack).[11][12] In a cyclohexane system, this approach is sterically accessible, especially when the leaving group is in an axial position.[13] However, due to the strength of the C-F bond and the poor leaving group ability of fluoride, S_N2 reactions with this compound are extremely slow and require harsh conditions or highly potent nucleophiles. For practical synthetic purposes, other halocyclohexanes are preferred substrates.[10][14]

Elimination Reactions (E2)

The bimolecular elimination (E2) reaction is a concerted process that requires a specific stereochemical arrangement: the base, the β-hydrogen, and the leaving group must be anti-periplanar.[15] In a cyclohexane chair conformation, this requirement is only met when both the β-hydrogen and the leaving group (fluorine) are in axial positions (a trans-diaxial arrangement).[15][16][17]

The rate of an E2 reaction depends on the equilibrium concentration of the conformer that meets this diaxial requirement.[18] While the axial conformer of this compound is only slightly higher in energy than the equatorial one, the high C-F bond energy remains a significant barrier to elimination.[10] Therefore, E2 reactions of this compound are significantly slower than those of other halocyclohexanes.[10]

Protocol 3: E2 Elimination of a Halocyclohexane (Model Protocol)

This protocol uses bromocyclohexane to illustrate the general procedure for an E2 reaction. For this compound, significantly more forcing conditions and a much stronger base would be required, with an expected lower yield.

  • Setup: To a 50 mL round-bottom flask, add potassium hydroxide (5 g), 95% ethanol (10 mL), bromocyclohexane (5 mL), and a boiling chip.[19]

  • Reaction: Swirl the flask to dissolve the potassium hydroxide. Attach a reflux condenser and heat the mixture to reflux for 45-60 minutes.[19]

  • Workup: After cooling the flask to room temperature, add 12 mL of water and swirl.[19] Transfer the contents to a separatory funnel.

  • Extraction: Allow the layers to separate. The upper organic layer contains the cyclohexene product. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.

  • Purification: Transfer the organic layer to a dry conical flask and dry with anhydrous sodium sulfate. Decant or filter the liquid into a distillation apparatus and perform a simple distillation to purify the cyclohexene product.

E1cb Mechanism

Due to fluorine's high electronegativity, it can increase the acidity of the β-hydrogens through an inductive effect. This opens the possibility of an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, especially with a strong base.[10] This stepwise mechanism involves the initial deprotonation to form a carbanion, followed by the departure of the leaving group. This pathway is more likely with poor leaving groups like fluoride.[10]

Applications in Drug Development

The deliberate incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorinated cyclohexanes serve as valuable bioisosteres for phenyl or cyclohexyl groups, offering a way to fine-tune a molecule's profile.

Key Advantages of this compound Motifs:

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, which increases the drug's half-life.[1]

  • Binding Affinity: The electronegative fluorine atom can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity.[1]

  • Modulation of Physicochemical Properties: Fluorination can alter a compound's lipophilicity (LogP) and acidity/basicity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • "Janus Face" Scaffolds: Polyfluorinated cyclohexanes with all fluorine atoms on one face create a highly polarized "Janus face" molecule, with one electron-poor face and one electron-rich face.[20] This can be used to increase aqueous solubility while maintaining a three-dimensional structure for target engagement.[20]

lead_compound Lead Compound (e.g., with Phenyl group) incorporate_fch Incorporate This compound Motif lead_compound->incorporate_fch metabolic_stability Increased Metabolic Stability (Block CYP450 Oxidation) incorporate_fch->metabolic_stability binding_affinity Enhanced Binding Affinity (New H-bonds/Dipole Interactions) incorporate_fch->binding_affinity adme_props Modulated ADME Properties (LogP, pKa, Solubility) incorporate_fch->adme_props optimized_candidate Optimized Drug Candidate metabolic_stability->optimized_candidate binding_affinity->optimized_candidate adme_props->optimized_candidate

Figure 4: Logic for using this compound motifs in drug design.

Conclusion

This compound exhibits low reactivity in standard substitution and elimination reactions due to the formidable strength of the C-F bond, which makes the fluoride anion a poor leaving group. Its reactivity is largely dictated by conformational requirements, particularly the need for a trans-diaxial arrangement for E2 elimination. Despite this inherent stability, or rather because of it, this compound and its derivatives are powerful tools in drug discovery. Their ability to enhance metabolic stability and modulate physicochemical properties makes them attractive scaffolds for medicinal chemists seeking to optimize lead compounds. A thorough understanding of the fundamental principles outlined in this guide is essential for leveraging the unique characteristics of fluorinated cyclohexanes in modern chemical research.

References

spectroscopic properties of fluorocyclohexane (IR, Raman)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of Fluorocyclohexane (IR and Raman)

Introduction

This compound is a fundamental monosubstituted cyclohexane derivative that serves as a model system for conformational analysis. Like cyclohexane, it predominantly exists in two chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The subtle energy differences and the equilibrium between these two conformers can be effectively probed using vibrational spectroscopy. Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations of a sample.[1][2] These techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.[1][2][3] For this compound, both techniques are invaluable for distinguishing between the axial and equatorial conformers and understanding their structural and energetic properties.

Conformational Equilibrium in this compound

This compound exists as a dynamic equilibrium between the axial (a-conformer) and equatorial (e-conformer) chair forms. In the vapor and liquid states, both conformers are present in a mixture.[4] The equatorial conformer is generally more stable, though the energy difference is small. This equilibrium is sensitive to the physical state, temperature, and pressure. For instance, at approximately 180 K, a reversible transition occurs from a plastic phase (containing both conformers) to an anisotropic crystal that predominantly contains the e-conformer.[4] Applying high pressure to the liquid can also induce solidification and favor the formation of the anisotropic crystal with enhanced equatorial bands.[4]

G cluster_equilibrium Conformational Equilibrium cluster_factors Influencing Factors Axial Axial Conformer (a) Equatorial Equatorial Conformer (e) Axial->Equatorial Ring Inversion Temperature Temperature Equatorial->Temperature Pressure Pressure Equatorial->Pressure Solvent Solvent Equatorial->Solvent

Caption: Conformational equilibrium of this compound between axial and equatorial forms.

Experimental Protocols

Infrared (IR) Spectroscopy

The acquisition of an IR spectrum for a liquid sample like this compound is a routine procedure in analytical chemistry.

Methodology:

  • Sample Preparation: For a neat liquid, a single drop of this compound is placed on the surface of a salt plate, typically made of sodium chloride (NaCl) or potassium bromide (KBr), which are transparent to infrared radiation.[5][6] A second salt plate is then placed on top to create a thin liquid film.[5] For solution studies, the sample is dissolved in a suitable solvent (like carbon disulfide, CS₂) that has minimal interference in the spectral regions of interest, and the solution is introduced into a liquid cell of a fixed path length.[4][7]

  • Background Spectrum: A background spectrum of the empty spectrometer (or the solvent-filled cell) is recorded first. This is necessary to subtract the spectral contributions of atmospheric gases (like CO₂ and water vapor) and the solvent.

  • Sample Spectrum: The prepared sample is placed in the instrument's sample holder.[5] An infrared beam is passed through the sample.

  • Data Acquisition: The instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, records an interferogram, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[8]

  • Post-Processing: The background is subtracted from the sample spectrum to yield the final IR spectrum of this compound. The salt plates must be cleaned thoroughly with a suitable solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[5]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR.

Methodology:

  • Sample Preparation: A sample of liquid this compound is typically placed in a glass cuvette or a capillary tube.[9]

  • Instrumentation: The setup consists of a high-intensity monochromatic light source, usually a laser (e.g., an argon ion laser operating at 488.0 or 514.5 nm).[4][10] The laser beam is focused onto the sample.

  • Scattering and Collection: The light scattered by the sample is collected, typically at a 90° or 180° (backscattering) angle to the incident beam.[10][11]

  • Filtering: A notch or edge filter is crucial to block the intense Rayleigh scattered light (light scattered at the same frequency as the laser) while allowing the much weaker Raman scattered light to pass through to the detector.[9]

  • Dispersion and Detection: The Raman scattered light is passed through a spectrometer (containing a diffraction grating) to disperse the light by wavelength.[9] The dispersed light is then detected by a sensitive detector, such as a charge-coupled device (CCD).

  • Spectrum Generation: The output is a plot of intensity versus the Raman shift (in cm⁻¹), which is the energy difference between the incident and scattered photons.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Output A Obtain Liquid This compound B Place Sample in Holder (e.g., Salt Plates for IR, Cuvette for Raman) A->B C Acquire Background Spectrum (IR) B->C IR Only D Acquire Sample Spectrum B->D Raman C->D E Process Data (e.g., Background Subtraction) D->E F Final Vibrational Spectrum (IR or Raman) E->F

Caption: General experimental workflow for vibrational spectroscopy.

Spectroscopic Data and Vibrational Assignments

The vibrational spectra of this compound are complex due to the presence of both axial and equatorial conformers in the liquid phase.[4] Tentative assignments for the fundamental frequencies have been made based on experimental observations and normal coordinate analysis.[4] The table below summarizes key vibrational bands for both conformers.

Wavenumber (cm⁻¹) - EquatorialWavenumber (cm⁻¹) - AxialVibrational AssignmentTechnique
14521464CH₂ scissoringIR / Raman
13571342CH₂ waggingIR / Raman
12641288CH₂ twistingIR / Raman
11411129C-C stretchingIR / Raman
1058-C-F stretchingIR
-957C-F stretchingIR
893841CH₂ rocking / C-C stretchIR / Raman
825788CH₂ rockingIR / Raman
433536C-C-C deformationIR / Raman
387344C-C-F deformationIR / Raman

Note: Data is compiled from the study by Christian et al. and represents a selection of key bands.[4] Assignments can be complex due to vibrational mode coupling.

Conclusion

Infrared and Raman spectroscopy are indispensable tools for the detailed analysis of this compound. They not only provide a characteristic fingerprint for the molecule but also offer profound insights into its conformational isomerism. The distinct spectral signatures of the axial and equatorial conformers allow for their identification and the study of the equilibrium between them under various conditions. The data and methodologies presented in this guide are fundamental for researchers in physical organic chemistry, materials science, and drug development who utilize fluorinated cyclic systems.

References

Synthesis of Fluorocyclohexane from Cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's pharmacokinetic and physicochemical properties. These alterations often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. Fluorocyclohexane, as a fundamental aliphatic fluorinated scaffold, serves as a valuable building block in the synthesis of more complex active pharmaceutical ingredients and advanced materials.

This technical guide provides an in-depth overview of the primary methods for the synthesis of this compound from its readily available precursor, cyclohexanol. We will explore the mechanisms, advantages, and limitations of key reagent classes, present quantitative data for comparative analysis, and provide detailed experimental protocols for the most common synthetic routes.

Deoxyfluorination using Aminosulfuranes

Aminosulfurane reagents are among the most widely used for the conversion of alcohols to alkyl fluorides. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are prominent examples. These reagents offer mild reaction conditions but can be prone to elimination side reactions, particularly with secondary alcohols like cyclohexanol.

Reaction Mechanism

The fluorination with aminosulfuranes proceeds via the formation of an intermediate alkoxyaminosulfur difluoride. The alcohol's hydroxyl group attacks the sulfur center, leading to the displacement of a fluoride ion and subsequent elimination of hydrogen fluoride. The resulting intermediate then undergoes nucleophilic attack by the fluoride ion. This can occur through an SN1 or SN2 pathway, depending on the substrate's structure. For secondary alcohols like cyclohexanol, the SN2 pathway, which results in an inversion of stereochemistry, is often predominant, though carbocationic rearrangements and elimination (E2) to form cyclohexene are significant competing pathways.[1]

Visualization of the General Mechanism (DAST)

G sub Cyclohexanol intermediate Alkoxyaminosulfur Difluoride Intermediate sub->intermediate Attack on Sulfur - HF reagent DAST (Et2NSF3) reagent->intermediate product This compound intermediate->product SN2 Attack by F- side_product Cyclohexene (Elimination Side Product) intermediate->side_product E2 Elimination byproduct Et2NSOF + HF intermediate->byproduct Decomposition

Caption: General reaction pathway for DAST-mediated deoxyfluorination of cyclohexanol.

Quantitative Data
ReagentSolventTemperature (°C)Time (h)Yield of this compound (%)Yield of Cyclohexene (%)Reference
DASTCH₂Cl₂0 to rt1 - 340 - 7520 - 55[2]
Deoxo-Fluor®CH₂Cl₂ or Toluene0 to rt1 - 450 - 8015 - 45[3][4]

Note: Yields are highly dependent on reaction conditions, rate of addition, and substrate purity. The ratio of substitution to elimination is sensitive to temperature and steric hindrance.

Experimental Protocol: Synthesis using Deoxo-Fluor®
  • Preparation: In a fume hood, add cyclohexanol (1.0 g, 10.0 mmol, 1.0 equiv) to an oven-dried, nitrogen-flushed plastic or Teflon flask containing anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Deoxo-Fluor® (2.43 g, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution over 15 minutes. Caution: Deoxo-Fluor® is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to separate this compound from the cyclohexene byproduct.[5]

Fluorination with Pyridinium Poly(hydrogen fluoride) (Olah's Reagent)

Olah's reagent, a complex of hydrogen fluoride and pyridine (typically 70% HF, 30% pyridine), is a powerful and cost-effective fluorinating agent.[6][7] It is less volatile and easier to handle than anhydrous HF.[7] This method is particularly effective for tertiary and benzylic alcohols but can be applied to secondary alcohols, often proceeding through a carbocation intermediate.

Reaction Mechanism

The reaction is initiated by the protonation of the alcohol's hydroxyl group by the highly acidic HF-pyridine complex, forming a good leaving group (water). Departure of the leaving group generates a secondary cyclohexyl carbocation. This carbocation is then trapped by a fluoride ion from the poly(hydrogen fluoride) complex. Due to the carbocationic nature of the intermediate, elimination to form cyclohexene is a significant competing pathway.

Visualization of the Reaction Mechanism

G sub Cyclohexanol protonated Protonated Alcohol (Oxonium Ion) sub->protonated Protonation reagent HF-Pyridine (Olah's Reagent) reagent->protonated carbocation Cyclohexyl Carbocation protonated->carbocation Loss of H2O product This compound carbocation->product Fluoride Attack side_product Cyclohexene carbocation->side_product Deprotonation (Elimination)

Caption: Carbocation-mediated pathway for fluorination of cyclohexanol with Olah's reagent.

Quantitative Data
ReagentSolventTemperature (°C)Time (h)Yield of this compound (%)Reference
70% HF-PyridineCH₂Cl₂ or None0 to 251 - 260 - 85[8][9]

Note: Yields can be variable, and the reaction is often fast. The primary byproduct is cyclohexene.

Experimental Protocol
  • Preparation: In a fume hood, place cyclohexanol (1.0 g, 10.0 mmol) into a polyethylene or Teflon flask equipped with a magnetic stirrer. Warning: HF is extremely corrosive and toxic. All operations must be conducted in a specialized fume hood with appropriate PPE, and calcium gluconate gel must be readily available as an antidote for HF burns.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add Olah's reagent (70% HF-Pyridine, 5.0 mL) to the cyclohexanol with vigorous stirring. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a polyethylene beaker.

  • Neutralization: Slowly neutralize the mixture by adding solid sodium bicarbonate or a saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether or DCM (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts, wash with water (1 x 40 mL), then with brine (1 x 40 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of this compound). Further purification can be achieved by fractional distillation.[8]

Deoxyfluorination with PyFluor

PyFluor (2-pyridinesulfonyl fluoride) is a modern deoxyfluorination reagent developed to overcome the safety and selectivity issues associated with traditional reagents like DAST.[1][2][10] It is a thermally stable, crystalline solid that significantly reduces the formation of elimination byproducts, making it an excellent choice for secondary alcohols.[10]

Reaction Mechanism

The reaction requires a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The base facilitates the reaction of the alcohol with PyFluor to form a pyridinesulfonate intermediate. This intermediate is then displaced by a fluoride ion, generated in situ, via a clean SN2 reaction, leading to the fluorinated product with inversion of configuration and minimal elimination.[11]

Visualization of the Experimental Workflow

G start Dissolve Cyclohexanol, PyFluor, & DBU in Toluene react Heat Reaction Mixture (e.g., 50-80 °C) start->react monitor Monitor by TLC/GC react->monitor quench Quench with H2O & Extract with EtOAc monitor->quench Upon Completion wash Wash Organic Layer (H2O, Brine) quench->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product This compound purify->product

Caption: Step-by-step workflow for the deoxyfluorination of cyclohexanol using PyFluor.

Quantitative Data
ReagentBaseSolventTemperature (°C)Time (h)Yield of this compound (%)Ref.
PyFluorDBUToluene8012>90 (NMR Yield)[1][2]

Note: PyFluor shows significantly higher selectivity for substitution over elimination compared to DAST for secondary alcohols.

Experimental Protocol
  • Preparation: To an oven-dried flask under a nitrogen atmosphere, add cyclohexanol (1.0 g, 10.0 mmol, 1.0 equiv), PyFluor (1.75 g, 11.0 mmol, 1.1 equiv), and anhydrous toluene (20 mL).

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 g, 20.0 mmol, 2.0 equiv) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (40 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield pure this compound.[2]

Summary and Comparison

MethodReagent(s)Key AdvantagesKey DisadvantagesTypical Yield (%)
Aminosulfurane DAST, Deoxo-Fluor®Mild conditions, commercially available.Thermally unstable (DAST), significant elimination, moisture sensitive.50 - 80
HF Complex Olah's ReagentLow cost, powerful reagent.Highly corrosive and toxic (HF), carbocation mechanism leads to mixtures.60 - 85
Sulfonyl Fluoride PyFluor / DBUHigh selectivity, thermally stable, low elimination.Requires base, may require heating and longer reaction times.>90

Conclusion

The synthesis of this compound from cyclohexanol can be achieved through several effective methods, each with distinct advantages and operational considerations. For applications where cost is a primary driver and side-product separation is manageable, Olah's reagent offers a potent solution. Deoxo-Fluor® provides a safer, more stable alternative to DAST for general-purpose deoxyfluorination, though elimination remains a concern. For syntheses demanding high selectivity and yield, particularly in late-stage functionalization or on a preparatory scale, modern reagents like PyFluor are superior, minimizing the formation of cyclohexene and simplifying purification. The choice of reagent should be guided by the specific requirements of the synthesis, including scale, purity requirements, functional group tolerance, and available safety infrastructure.

References

A Deep Dive into the Conformational Landscape of Fluorocyclohexane: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclohexane stands as a cornerstone molecule in the field of conformational analysis, offering a seemingly simple yet profoundly insightful model for understanding the intricate interplay of steric and electronic effects that govern molecular geometry. The substitution of a single hydrogen atom with fluorine in the cyclohexane ring introduces a fascinating dynamic between the axial and equatorial conformers. This guide provides a comprehensive technical overview of the theoretical and experimental methodologies employed to elucidate the three-dimensional structure of this compound, presenting a detailed comparison of the structural parameters obtained from various techniques. For drug development professionals, a thorough understanding of the conformational preferences of fluorinated cyclic systems is paramount, as the spatial arrangement of atoms can significantly influence molecular recognition, binding affinity, and pharmacokinetic properties.

Conformational Equilibrium of this compound

The chair conformation of the cyclohexane ring is the most stable, and in this compound, the fluorine substituent can occupy either an axial or an equatorial position. These two conformers are in a constant state of equilibrium through a process known as ring flipping.

Figure 1: Conformational equilibrium of this compound.

The relative stability of the axial and equatorial conformers is a subject of considerable interest. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize steric hindrance. However, in the case of this compound, the small size of the fluorine atom and the influence of hyperconjugation and electrostatic interactions lead to a more nuanced energy landscape.

Experimental Determination of Structure

A variety of sophisticated experimental techniques have been employed to probe the structural details of this compound in the gas and solution phases.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.

Experimental Protocol: In a typical GED experiment, a high-energy electron beam (e.g., 60 keV) is directed at a gaseous sample of this compound effusing from a nozzle at a controlled temperature. The scattered electrons create a diffraction pattern on a detector. The analysis of this pattern, often in conjunction with theoretical calculations, allows for the determination of bond lengths, bond angles, and the relative abundance of the axial and equatorial conformers. The first study of the structure of this compound by Andersen in 1962 utilized this method.[1]

Microwave Spectroscopy

Microwave (MW) spectroscopy provides highly precise measurements of rotational constants, which are directly related to the moments of inertia of a molecule. This information can be used to determine the molecular structure with exceptional accuracy.

Experimental Protocol: Supersonic-jet Fourier-transform microwave spectroscopy is a common technique for studying this compound. A gaseous sample is expanded into a high-vacuum chamber, leading to rotational cooling and simplification of the spectrum. The sample is then subjected to microwave radiation, and the resulting absorption or emission spectrum is recorded. By analyzing the rotational spectra of the parent molecule and its isotopologues (e.g., 13C), a semi-experimental equilibrium structure (reSE) can be determined.[2][3] This method combines experimental rotational constants with theoretical vibrational corrections.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-Temperature (VT) NMR spectroscopy is a crucial tool for investigating the conformational equilibrium of this compound in solution.

Experimental Protocol: 1H, 13C, and 19F NMR spectra of this compound are recorded over a range of temperatures in a suitable deuterated solvent (e.g., acetone-d6, dichloromethane-d2). At low temperatures, the ring flip is slow on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial conformers. The integration of these signals provides the relative populations of the two conformers, from which the Gibbs free energy difference (ΔG°) can be calculated.

Theoretical Prediction of Structure

Computational chemistry plays a vital role in complementing and interpreting experimental findings. Various theoretical methods are used to model the structure and energetics of this compound.

Ab Initio Methods

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate theoretical predictions. For instance, calculations up to the MP2/aug-cc-pVTZ level of theory have been used to investigate the molecular structure and thermodynamic equilibrium of this compound conformers.[4]

Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., aug-cc-pVTZ), have been successfully applied to calculate the geometries and relative energies of this compound conformers.[5][6]

Workflow for Structure Determination

The determination of a molecule's precise structure often involves a synergistic approach, combining experimental data with theoretical calculations.

G cluster_exp Experimental Methods cluster_theory Theoretical Methods cluster_analysis Data Analysis and Refinement cluster_final Final Structure GED Gas Electron Diffraction Initial Initial Structure Guess GED->Initial MW Microwave Spectroscopy MW->Initial NMR NMR Spectroscopy AbInitio Ab Initio (MP2, CCSD(T)) AbInitio->Initial DFT Density Functional Theory (DFT) DFT->Initial Refine Structural Refinement Initial->Refine Compare Comparison and Validation Refine->Compare Compare->Refine Iterative Process Final Semi-Experimental Equilibrium Structure (reSE) Compare->Final

Figure 2: Workflow for comparing theoretical and experimental structures.

Comparative Structural Data

The following tables summarize the key structural parameters for the axial and equatorial conformers of this compound as determined by various experimental and theoretical methods.

Conformational Energies

The energy difference between the axial and equatorial conformers (ΔE = Eaxial - Eequatorial) is a critical parameter. A positive value indicates that the equatorial conformer is more stable.

MethodΔE (kcal/mol)Reference
Experimental
Gas-Phase Electron Diffraction0.17[1]
Microwave Spectroscopy0.259 ± 0.028[7]
Theoretical
MP2/aug-cc-pVTZ0.19[4]
M06-2X/aug-cc-pVTZ (ΔG)-1.06 (for 1,1,4-trithis compound)[5][6]

Note: The theoretical value from M06-2X/aug-cc-pVTZ is for a related trifluorinated cyclohexane, where the axial conformer is favored due to specific electrostatic interactions.

Bond Lengths (Å)
BondConformerSemi-Experimental (reSE)Theoretical (CCSD(T))
C-FAxial1.4051.408
Equatorial1.3991.402
C1-C2Axial1.5241.525
Equatorial1.5201.521
C2-C3Axial1.5311.532
Equatorial1.5301.531
C3-C4Axial1.5321.533
Equatorial1.5331.534

Data compiled from Juanes et al. (2017).[1]

Bond Angles (°)
AngleConformerSemi-Experimental (reSE)Theoretical (CCSD(T))
F-C1-C2Axial109.1109.0
Equatorial109.6109.5
C1-C2-C3Axial111.5111.6
Equatorial112.0112.1
C2-C3-C4Axial110.8110.7
Equatorial110.5110.4
C3-C4-C5Axial111.0110.9
Equatorial110.9110.8

Data compiled from Juanes et al. (2017).[1]

Dihedral Angles (°)
DihedralConformerSemi-Experimental (reSE)Theoretical (CCSD(T))
C6-C1-C2-C3Axial-55.5-55.4
Equatorial-56.0-55.9
C1-C2-C3-C4Axial55.054.9
Equatorial55.455.3
C2-C3-C4-C5Axial-55.1-55.0
Equatorial-55.2-55.1

Data compiled from Juanes et al. (2017).[1]

Discussion and Implications

The data presented reveal a remarkable consistency between high-level theoretical calculations and sophisticated experimental measurements. The equatorial conformer of this compound is generally found to be slightly more stable than the axial conformer in the gas phase. However, the small energy difference highlights the delicate balance of forces at play.

Subtle but significant differences are observed in the bond lengths and angles between the two conformers. For instance, the C-F bond is slightly longer in the axial position. These structural nuances, though small, can have a profound impact on the molecule's reactivity and its interactions with biological targets.

For professionals in drug development, this detailed structural information is invaluable. The incorporation of fluorine into drug candidates is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. A precise understanding of the conformational preferences of fluorinated moieties, as exemplified by this compound, is essential for the rational design of molecules with desired pharmacological profiles. The ability to accurately predict and experimentally verify the three-dimensional structure of these molecules is a critical component of modern drug discovery.

Conclusion

The study of this compound provides a compelling example of how the integration of advanced experimental techniques and high-level computational methods can lead to a detailed and accurate understanding of molecular structure and dynamics. The subtle energy differences and structural variations between the axial and equatorial conformers underscore the importance of a rigorous and multifaceted approach to conformational analysis. The insights gained from this fundamental molecule have far-reaching implications, particularly in the field of medicinal chemistry, where the precise control of molecular conformation is a key determinant of therapeutic efficacy.

References

Methodological & Application

The Strategic Incorporation of Fluorocyclohexane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the array of tools available to researchers, the fluorocyclohexane moiety has emerged as a powerful asset in the design and development of new therapeutics. Its unique stereoelectronic properties offer a sophisticated means to modulate a molecule's conformation, metabolic stability, and target engagement, thereby addressing key challenges in drug discovery.[1][2][3] This application note delves into the multifaceted roles of this compound, providing detailed protocols and quantitative data for its application in medicinal chemistry.

Application Note 1: Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into a cyclohexane ring can profoundly influence a molecule's fundamental properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can be leveraged to fine-tune lipophilicity, pKa, and metabolic stability.[2][3][4][5]

Key Advantages:

  • Enhanced Metabolic Stability: The robust C-F bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can significantly increase the half-life of a drug.[2][6]

  • Conformational Control: Fluorine substitution can alter the conformational preferences of the cyclohexane ring, locking it into a bioactive conformation and thereby improving potency and selectivity.[3][7][8][9]

  • Modulation of Lipophilicity and Permeability: Strategic fluorination can either increase or decrease lipophilicity, allowing for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][10]

  • Bioisosteric Replacement: The this compound motif can serve as a bioisostere for other groups, such as phenyl or cyclohexyl rings, offering a way to improve properties while maintaining or enhancing biological activity.[11][12][13]

A notable application is the use of polarized "Janus face" fluorocyclohexanes, where an all-cis arrangement of fluorine atoms on one face of the ring creates a distinct separation of charge.[10] This results in a large molecular dipole moment, increasing hydrophilicity and aqueous solubility while preserving three-dimensional structure for target binding.[10]

Quantitative Data Summary

The impact of incorporating this compound moieties on the biological activity and pharmacokinetic properties of drug candidates is summarized in the tables below.

Table 1: In Vitro Biological Activity of this compound-Containing Compounds

Compound/Drug CandidateTargetAssay TypeIC50 / Ki (nM)Non-Fluorinated Analogue IC50 / Ki (nM)Fold ImprovementReference
MaravirocCCR5Radioligand Binding2.07Not Reported-[14]
Ivosidenib (intermediate)IDH1Ugi Reaction ProductNot ApplicableNot Applicable-[14]
BelzutifanHIF-2αNot SpecifiedNot ReportedNot Reported-[14]
FL118 Derivative (7h)Topoisomerase I / DDX5Cytotoxicity (HCT116)0.28>10 (FL118)>35[15]
Normeperidine DerivativeOpioid ReceptorBinding AssayVariesVaries-[16]
Normetazocine DerivativeOpioid ReceptorBinding AssayVariesVaries-[16]

Table 2: Pharmacokinetic and Physicochemical Properties

CompoundPropertyValueNon-Fluorinated Analogue ValueReference
Fluorinated JAK InhibitorHalf-life (in vivo)DoubledNot Specified[3]
Fluorinated PI3K InhibitorOral BioavailabilityIncreasedNot Specified[3]
Fluorinated CNS AgentBrain ExposureImprovedNot Specified[3]
Janus Face CyclohexaneAqueous SolubilitySignificantly IncreasedStandard Lipophilic Groups[10]
This compoundLogP2.8Not Applicable[17]

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and evaluation of this compound-containing compounds are provided below.

Protocol 1: Diastereoselective Synthesis of a Fluorinated Cyclohexane via Epoxidation and Ring-Opening

This protocol describes a general method for the diastereoselective synthesis of a trans-1-fluoro-2-hydroxycyclohexane derivative, a common intermediate in the synthesis of more complex molecules.[1]

Materials:

  • Cyclohexene derivative (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Deoxofluor or XtalFluor-E®/Et₃N·3HF (fluorinating agent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Epoxidation: Dissolve the cyclohexene derivative (1.0 equiv) in CH₂Cl₂ at 0 °C. Add m-CPBA (1.2 equiv) portionwise. Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding epoxide.

  • Fluorinative Ring-Opening: The purified epoxide is then subjected to ring-opening with a suitable fluorinating agent such as Deoxofluor or XtalFluor-E®/Et₃N·3HF according to established literature procedures to yield the trans-1-fluoro-2-hydroxycyclohexane derivative. The reaction conditions (solvent, temperature) will depend on the specific substrate and fluorinating agent used.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This assay is used to determine the in vitro metabolic stability of a test compound.[2]

Materials:

  • Test compound (this compound-containing molecule)

  • Human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH-regenerating system

  • Cold organic solvent (e.g., acetonitrile) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound with human liver microsomes in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH-regenerating system.

  • Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Quench the reaction by adding a cold organic solvent containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Calculation: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound over time.

Protocol 3: Caco-2 Permeability Assay

This assay predicts the intestinal absorption of a drug candidate.[2]

Materials:

  • Caco-2 cells

  • Transwell® plates

  • Test compound

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21-25 days to form a tight monolayer.

  • Transport Experiment (A→B): Add the test compound to the apical (A) side of the monolayer. Take samples from the basolateral (B) side at various time points.

  • Transport Experiment (B→A): To measure efflux, add the compound to the basolateral side and take samples from the apical side.

  • Analysis: Quantify the concentration of the compound in the collected samples by LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Pₐₚₚ) using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. The efflux ratio is calculated as Pₐₚₚ(B→A) / Pₐₚₚ(A→B).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in medicinal chemistry.

general_synthetic_workflow start Start reaction_setup Reaction Setup start->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Aqueous Workup monitoring->workup purification Purification (Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product characterization->final_product

General Synthetic Workflow

radioligand_binding_assay prepare Prepare Radioligand, Membranes, and Test Compound incubate Incubate Reagents prepare->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze

Radioligand Binding Assay Workflow

belzutifan_moa cluster_vhl_disease HIF-2α Pathway in VHL Disease cluster_belzutifan_action Belzutifan Action hypoxia Hypoxia hif2a HIF-2α hypoxia->hif2a complex HIF-2α/HIF-1β Complex hif2a->complex blocked_hif2a Blocked HIF-2α hif1b HIF-1β hif1b->complex transcription Gene Transcription complex->transcription tumor_growth Tumor Growth transcription->tumor_growth belzutifan Belzutifan belzutifan->blocked_hif2a inhibits no_transcription No Gene Transcription blocked_hif2a->no_transcription

Belzutifan Mechanism of Action

References

Fluorocyclohexane as a Non-Polar Solvent in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclohexane is a fluorinated aliphatic cyclic compound with potential applications as a non-polar solvent in organic synthesis.[1][2] Its unique physical and chemical properties, stemming from the presence of a fluorine atom, distinguish it from traditional non-polar solvents like cyclohexane and toluene. This document provides an overview of the characteristics of this compound, guidance on its application as a solvent, and general protocols for its evaluation in synthetic reactions. While specific, published reaction protocols using this compound as a primary solvent are not widely available, this guide offers a framework for researchers to explore its utility in their own work.

Physicochemical Properties

The selection of a solvent is critical for the success of a chemical reaction, influencing reactant solubility, reaction rates, and even product selectivity.[3] this compound's properties suggest it as a potentially valuable, less reactive alternative to other non-polar solvents.[1] A summary of its key physical properties in comparison to other common non-polar solvents is presented below.

PropertyThis compoundCyclohexaneTolueneDichloromethane
Molecular Formula C₆H₁₁FC₆H₁₂C₇H₈CH₂Cl₂
Molecular Weight ( g/mol ) 102.1584.1692.1484.93
Boiling Point (°C) 10380.7110.639.6
Melting Point (°C) 136.5-95-96.7
Density (g/mL) 0.9280.7790.8671.326
Solubility in Water InsolubleInsolubleInsolubleSlightly Soluble

Applications in Synthesis: A Theoretical Overview

While concrete examples are scarce, the properties of this compound suggest its utility in several areas of organic synthesis.

General Solvent Use

As a relatively inert and non-polar medium, this compound can be considered a substitute for solvents like hexane or cyclohexane, particularly when a higher boiling point is desired for reactions requiring elevated temperatures. Its stability and low reactivity make it suitable for a wide range of chemical transformations.[1]

Reactions Sensitive to Solvent Polarity

The polarity of the solvent can significantly impact the energetics and kinetics of a reaction.[4] this compound, with its C-F bond, possesses a slight dipole moment, making it marginally more polar than cyclohexane. This subtle difference could influence the rates and outcomes of reactions sensitive to small changes in solvent polarity.

Potential in Fluorinated Chemistry

In syntheses involving fluorinated compounds, utilizing a fluorinated solvent like this compound can sometimes enhance the solubility of fluorinated reagents and intermediates. This can lead to improved reaction rates and yields.

Experimental Protocols: Evaluating this compound as a Solvent

The following are general protocols designed to guide researchers in assessing the suitability of this compound for a specific chemical transformation.

Protocol 1: Solubility Assessment of Reagents

Objective: To determine the solubility of reactants, catalysts, and reagents in this compound at various temperatures.

Materials:

  • This compound

  • Reactants, catalysts, and other reagents for the intended reaction

  • Small scale vials or test tubes

  • Stirring apparatus (magnetic stir plate and stir bars)

  • Heating apparatus (hot plate or oil bath)

  • Thermometer

Procedure:

  • To a clean, dry vial, add a known small amount of the solid reagent.

  • Add a measured volume of this compound to the vial.

  • Stir the mixture at room temperature and observe for dissolution. Record observations.

  • If the reagent is not soluble at room temperature, gently heat the mixture in increments of 10°C, observing for dissolution at each stage. Record the temperature at which the material dissolves completely.

  • Repeat this procedure for all solid components of the planned reaction.

  • For liquid reagents, mix a small, measured volume with this compound to check for miscibility.

Protocol 2: Small-Scale Test Reaction

Objective: To evaluate the performance of this compound as a solvent for a specific reaction and compare it to a standard solvent.

Materials:

  • This compound

  • All necessary reactants, catalysts, and reagents

  • Standard solvent for comparison (e.g., toluene, hexane)

  • Reaction vessels (e.g., round-bottom flasks)

  • Inert atmosphere setup (if required)

  • Heating and stirring apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Appropriate analytical instrumentation for reaction monitoring (e.g., GC-MS, LC-MS, NMR)

Procedure:

  • Set up two identical small-scale reactions. One will use this compound as the solvent, and the other will use the standard, established solvent.

  • Ensure all glassware is appropriately dried and the reaction is set up under an inert atmosphere if necessary.

  • To each reaction vessel, add the starting materials and the respective solvent.

  • Initiate the reaction (e.g., by adding a catalyst or starting to heat).

  • Monitor the progress of both reactions simultaneously using an appropriate technique like TLC or by taking aliquots for analysis by GC-MS or LC-MS at regular intervals.

  • Upon completion, quench the reactions and perform an appropriate work-up procedure.

  • Isolate the product from both reaction mixtures and determine the yield for each.

  • Characterize the purity and identity of the product from the this compound reaction and compare it to the product from the standard reaction.

Logical Workflow for Solvent Evaluation

The decision-making process for testing a new solvent like this compound can be visualized as follows:

Solvent_Evaluation_Workflow A Identify Target Reaction B Review Known Solvent Properties (Boiling Point, Polarity, etc.) A->B C Assess Reagent Solubility in this compound (Protocol 1) B->C D Solubility Adequate? C->D E Perform Small-Scale Test Reaction (Protocol 2) D->E Yes J Select Alternative Solvent D->J No F Monitor Reaction Progress (TLC, GC-MS, etc.) E->F G Compare Yield and Purity to Standard Solvent F->G H Optimize Reaction Conditions (Temperature, Concentration) G->H Promising Results G->J Poor Results I Scale-Up Reaction H->I

Caption: Workflow for evaluating this compound as a novel solvent.

Intermolecular Interactions

The potential interactions of this compound with solutes are key to its performance as a solvent. The following diagram illustrates these possible interactions.

Intermolecular_Interactions cluster_interactions Potential Interactions FCH This compound VDW Van der Waals Forces (Dispersion) FCH->VDW DD Dipole-Dipole (C-F bond) FCH->DD with polar solutes Solute Solute Molecule Solute->VDW Solute->DD if polar

Caption: Potential intermolecular forces with this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents an interesting, albeit largely unexplored, option as a non-polar solvent in organic synthesis. Its physical properties offer potential advantages in specific applications. While a lack of published, specific protocols necessitates an evaluative approach, the general procedures outlined in this document provide a solid framework for researchers to investigate its utility. Through systematic solubility studies and small-scale test reactions, the potential of this compound as a valuable addition to the synthetic chemist's toolbox can be effectively determined.

References

Fluorocyclohexane as a Reference Standard in ¹⁹F NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique in modern chemistry, particularly in the pharmaceutical and agrochemical industries. The high sensitivity of the ¹⁹F nucleus (100% natural abundance and a high gyromagnetic ratio) and the large chemical shift dispersion make it an ideal tool for compound identification, quantification, and for studying molecular interactions.[1][2] Accurate and reproducible ¹⁹F NMR measurements rely on the use of a suitable reference standard. While compounds like trichlorofluoromethane (CFCl₃), trifluoroacetic acid (TFA), and hexafluorobenzene (C₆F₆) are commonly used, fluorocyclohexane (C₆H₁₁F) presents itself as a viable alternative with specific advantages in certain applications.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in ¹⁹F NMR spectroscopy.

Properties of this compound

This compound is a cyclic aliphatic fluorine-containing compound. Its single fluorine environment results in a simple singlet in proton-decoupled ¹⁹F NMR spectra, making it an excellent candidate for a reference standard.

PropertyValue
Molecular Formula C₆H₁₁F
Molecular Weight 102.15 g/mol
Appearance Colorless liquid
Boiling Point 101-103 °C
Density 0.93 g/mL at 25 °C

Advantages of this compound as a ¹⁹F NMR Reference Standard

  • Chemical Inertness: this compound is relatively inert and less likely to react with analytes or solvents compared to more reactive standards like TFA.

  • Single Sharp Signal: In proton-decoupled spectra, it exhibits a single sharp resonance, simplifying spectral interpretation and referencing.

  • Chemical Shift in a Less Crowded Region: Its chemical shift is typically found in a region of the ¹⁹F NMR spectrum that is often less populated by signals from fluorinated drug candidates or biomolecules, reducing the likelihood of signal overlap.

  • Volatility: Its moderate boiling point allows for easy removal from the sample after analysis if required.

Disadvantages and Considerations

  • Lower Fluorine Content: Compared to polyfluorinated standards like C₆F₆, this compound has a lower fluorine content per molecule, which may necessitate the use of slightly higher concentrations to achieve a comparable signal-to-noise ratio.

  • Proton Coupling: In proton-coupled spectra, the ¹⁹F signal will be a complex multiplet due to coupling with the neighboring protons on the cyclohexane ring. For referencing purposes, proton decoupling is almost always employed.

  • Temperature and Solvent Effects: Like all ¹⁹F NMR reference standards, the chemical shift of this compound can be influenced by the solvent, temperature, and concentration.[3] It is crucial to report these parameters when citing a chemical shift value.

Experimental Protocols

Protocol 1: Internal Referencing for Qualitative and Quantitative ¹⁹F NMR

Internal referencing, where the standard is added directly to the sample, is the most accurate method as it experiences the same magnetic environment as the analyte.

Materials:

  • This compound (high purity, ≥99%)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Analyte of interest

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare a Stock Solution of this compound:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a known volume of the desired deuterated solvent to create a stock solution of a specific concentration (e.g., 100 mM).

  • Sample Preparation:

    • Accurately weigh the analyte and dissolve it in a known volume of the same deuterated solvent.

    • To the analyte solution, add a precise volume of the this compound stock solution to achieve the desired final concentration of the reference (typically 1-5 mM).

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Setup: Tune and shim the spectrometer for the ¹⁹F nucleus.

    • Key Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[4]

      • Relaxation Delay (D1): For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of both the analyte and the reference standard. A preliminary inversion-recovery experiment is recommended to determine the T₁ values accurately.[5]

      • Number of Scans (NS): Dependent on the concentration of the analyte and the desired signal-to-noise ratio.

      • Spectral Width (SW): Should be wide enough to encompass all expected ¹⁹F signals. The large chemical shift range of ¹⁹F NMR must be considered.[2]

      • Transmitter Frequency Offset (O1): Set to the approximate center of the expected spectral region to ensure uniform excitation.

  • Data Processing:

    • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the FID.

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the this compound peak to its known chemical shift value in the specific solvent used (refer to Table 1).

    • Integrate the signals of interest and the reference signal for quantitative analysis.

Protocol 2: External Referencing

External referencing is used when the internal standard might interact with the analyte or is difficult to remove. A sealed capillary containing the reference is placed inside the NMR tube.

Procedure:

  • Prepare a Capillary Insert:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., 5-10% v/v).

    • Fill a capillary tube with this solution and flame-seal it.

  • Sample Preparation:

    • Prepare the analyte solution as described in the internal referencing protocol, but do not add the this compound.

    • Carefully place the sealed capillary into the NMR tube containing the analyte solution.

  • Data Acquisition and Processing:

    • Follow the same procedure as for internal referencing. A slight broadening of the reference signal may be observed due to susceptibility differences between the sample and the reference solution.

Data Presentation

Table 1: ¹⁹F NMR Chemical Shift of this compound in Various Deuterated Solvents

The chemical shift of this compound is sensitive to the solvent environment. The following table provides approximate chemical shift values relative to CFCl₃ (δ = 0 ppm). It is always recommended to use a primary reference standard like CFCl₃ for initial calibration or to report the chemical shift relative to a well-established secondary standard.

Deuterated SolventAbbreviationApproximate ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃
Chloroform-dCDCl₃-181.5
Dichloromethane-d₂CD₂Cl₂-180.8[6]
Acetone-d₆(CD₃)₂CO-179.9
Dimethyl sulfoxide-d₆DMSO-d₆-178.6
Methanol-d₄CD₃OD-179.2
Benzene-d₆C₆D₆-182.3

Note: These values are approximate and can vary with temperature, concentration, and the presence of other solutes. It is crucial for researchers to report the referencing method and conditions used.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing A Prepare this compound Stock Solution C Combine Analyte and Standard (Internal Referencing) A->C B Prepare Analyte Solution B->C D Insert Sealed Capillary (External Referencing) B->D E Tune and Shim Spectrometer C->E D->E F Set Acquisition Parameters (D1, NS, SW, O1) E->F G Acquire Data F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate Spectrum to This compound Signal I->J K Integrate Signals (for qNMR) J->K

Caption: Workflow for using this compound as a reference standard in ¹⁹F NMR.

logical_relationship cluster_choice Choice of Referencing Method cluster_considerations Key Considerations Choice Need for High Accuracy and Sample Matrix Matching? Internal Internal Referencing Choice->Internal Yes External External Referencing Choice->External No / Potential Interaction ProtonDecoupling Proton Decoupling (Essential for a sharp singlet) Internal->ProtonDecoupling RelaxationDelay Sufficient Relaxation Delay (D1) (Crucial for qNMR) Internal->RelaxationDelay SolventEffects Solvent and Temperature Effects (Report conditions) Internal->SolventEffects External->ProtonDecoupling External->SolventEffects

Caption: Decision tree for ¹⁹F NMR referencing method and key considerations.

Conclusion

This compound is a valuable addition to the toolkit of ¹⁹F NMR reference standards. Its simple spectrum, chemical inertness, and favorable chemical shift range make it particularly suitable for a variety of applications, including the analysis of complex molecules in drug discovery and development. By following standardized protocols and being mindful of the factors that can influence its chemical shift, researchers can confidently employ this compound to obtain high-quality, reproducible ¹⁹F NMR data.

References

Application Notes and Protocols for Fluorocyclohexane in Solvent-Solute Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclohexane (C₆H₁₁F) serves as a valuable tool in the study of solvent-solute interactions due to its simple, non-polar aliphatic scaffold combined with the highly polar C-F bond. This unique characteristic allows for the sensitive probing of how different solvent environments influence molecular conformation and non-covalent interactions. The distinct conformational preferences of the fluorine atom, either in the axial or equatorial position of the cyclohexane chair, are exquisitely sensitive to the surrounding medium, making it an excellent model system for investigating subtle solvent effects. These studies are crucial in fields such as medicinal chemistry and materials science, where understanding and predicting the behavior of molecules in various environments is paramount.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound to explore solvent-solute interactions, focusing on spectroscopic and computational techniques.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application as a solvent and a model solute.

PropertyValueReference
Molecular Formula C₆H₁₁F[1][3]
Molecular Weight 102.15 g/mol [3][4]
Appearance Colorless liquid[1][5]
Boiling Point 101-104 °C[1][3][5]
Melting Point 13 °C[1][5]
Density 0.9280 - 0.93 g/mL[1][5]
Refractive Index (n20D) 1.42[1]
Solubility in Water Insoluble[3][5]
Dielectric Constant (20°C) ~2.0 (estimated based on cyclohexane)[6]

Application Note 1: Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational equilibrium between the axial (ax) and equatorial (eq) conformers of this compound is a sensitive indicator of solvent effects.[7][8][9] In non-polar solvents, the equatorial conformer is slightly more stable due to reduced steric hindrance.[8] However, the polarity of the solvent can influence this equilibrium by stabilizing the more polar conformer. Variable-temperature (VT) NMR spectroscopy is a powerful technique to quantify the thermodynamic parameters of this equilibrium.[7]

Logical Relationship of Conformational Analysis

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Solute This compound Solution Prepare Solution Solute->Solution Solvent Solvent of Interest (e.g., Kr, CS₂, CDCl₃) Solvent->Solution FTIR FTIR Spectroscopy Solution->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solution->NMR VibFreq Vibrational Frequency Shifts (C-F stretch) FTIR->VibFreq JCoupling Changes in J-coupling constants (e.g., ³JHF) NMR->JCoupling ChemShift Chemical Shift Perturbations NMR->ChemShift Interactions Nature and Strength of Solvent-Solute Interactions VibFreq->Interactions JCoupling->Interactions ChemShift->Interactions cluster_setup Model Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis cluster_comparison Comparison and Conclusion Structure Build 3D structures of axial and equatorial This compound GasPhase Gas Phase Optimization and Frequency Calculation Structure->GasPhase Solvation Solvation Model Calculation (e.g., IEFPCM) Structure->Solvation Method Select Theoretical Method (e.g., M06-2X/aug-cc-pVTZ) Method->GasPhase Method->Solvation Energies Calculate Relative Energies (ΔE, ΔG) GasPhase->Energies NBO Natural Bond Orbital (NBO) Analysis (for hyperconjugative and steric interactions) GasPhase->NBO Solvation->Energies Properties Calculate Spectroscopic Properties (NMR shifts, J-couplings) Solvation->Properties Comparison Compare with Experimental Data Energies->Comparison NBO->Comparison Properties->Comparison

References

Application Notes and Protocols for High-Resolution NMR Spectroscopy of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclohexane is a fundamental model system for understanding the conformational preferences of substituted cyclohexanes, a common motif in many pharmaceutical compounds. The axial-equatorial conformational equilibrium of the fluorine substituent significantly influences the molecule's steric and electronic properties, which in turn can dictate its biological activity and pharmacokinetic profile. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of this compound in solution. By analyzing chemical shifts and spin-spin coupling constants at low temperatures, the individual axial and equatorial conformers can be characterized, providing valuable insights for rational drug design and development.

At room temperature, the chair-to-chair interconversion of the cyclohexane ring is rapid on the NMR timescale, resulting in a time-averaged spectrum where the signals of the axial and equatorial conformers are coalesced. To resolve the individual signals for each conformer, it is necessary to slow down this exchange process by performing the NMR analysis at low temperatures, typically around -80°C.[1] This allows for the precise determination of the chemical shifts and coupling constants for both the axial and equatorial forms of this compound, enabling a detailed conformational analysis.

Conformational Equilibrium of this compound

The two chair conformations of this compound, with the fluorine atom in either the axial or equatorial position, are in a dynamic equilibrium. The relative populations of these two conformers are governed by their respective steric and electronic environments.

Figure 1: Conformational equilibrium of this compound.

Quantitative NMR Data

The following tables summarize the ¹H, ¹⁹F, and ¹³C NMR chemical shifts and coupling constants for the axial and equatorial conformers of this compound, as determined at -80°C.[1]

Table 1: ¹H and ¹⁹F Chemical Shifts (ppm) and H-F Coupling Constants (Hz) for this compound Conformers at -80°C [1]

PositionAxial Conformer (δ)Equatorial Conformer (δ)H-F Coupling (J) - AxialH-F Coupling (J) - Equatorial
H-14.674.49--
H-2ax, H-6ax1.951.832.04.0
H-2eq, H-6eq1.622.074.048.0
H-3ax, H-5ax1.251.252.02.0
H-3eq, H-5eq1.751.754.04.0
H-4ax1.251.252.02.0
H-4eq1.751.754.04.0
F-180.5-165.0--

¹H referenced to TMS. ¹⁹F referenced to CFCl₃ at 0.00 ppm, positive shifts are upfield.

Table 2: ¹³C Chemical Shifts (ppm) and C-F Coupling Constants (Hz) for this compound Conformers at -80°C [1]

PositionAxial Conformer (δ)Equatorial Conformer (δ)C-F Coupling (J) - AxialC-F Coupling (J) - Equatorial
C-189.593.5165.0170.0
C-2, C-630.534.518.019.0
C-3, C-520.024.05.06.0
C-425.025.5<1.0<1.0

¹³C referenced to CDCl₃ at 77.7 ppm.

Experimental Protocols

Protocol 1: Sample Preparation
  • Compound: this compound

  • Solvent: A suitable solvent that remains liquid at low temperatures and does not interfere with the NMR signals of interest is required. A common choice is a mixture of deuterated chloroform (CDCl₃) and trichlorofluoromethane (CFCl₃) in a 1:1 ratio.

  • Concentration: Prepare a dilute solution of this compound (e.g., 3%) in the chosen deuterated solvent system.

  • NMR Tube: Use a high-quality, thin-walled 5 mm NMR tube suitable for low-temperature experiments.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ in the solvent mixture serves as the reference.

Protocol 2: Low-Temperature NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is required.

  • Probe Tuning: Tune the NMR probe to the resonance frequencies of ¹H, ¹⁹F, and ¹³C.

  • Temperature Control:

    • Cool the sample to the target temperature of -80°C using the spectrometer's variable temperature unit.

    • Allow the sample temperature to equilibrate for at least 10-15 minutes before starting the acquisition to ensure a stable and uniform temperature.

  • Shimming: Perform automated or manual shimming on the sample at the target temperature to optimize the magnetic field homogeneity and achieve high spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, spectral width covering the expected proton chemical shifts, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans will depend on the sample concentration but is typically between 16 and 64.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Proton decoupling is typically applied to simplify the spectrum and improve sensitivity.

    • Typical parameters: pulse angle of 30-45°, spectral width appropriate for the ¹⁹F chemical shift range, acquisition time of 1-2 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, wide spectral width to cover all carbon signals, and a sufficient number of scans to achieve a good signal-to-noise ratio, which may be several thousand depending on the concentration.

Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phase Correction: Carefully phase correct the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectra to the internal standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

  • Peak Picking and Integration: Identify and integrate all the peaks in the spectra. The relative integrals of the signals corresponding to the axial and equatorial conformers can be used to determine their populations and calculate the conformational free energy difference (ΔG°).

  • Coupling Constant Measurement: Measure the spin-spin coupling constants (J-values) from the multiplet patterns in the high-resolution spectra.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the high-resolution NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Data Interpretation prep Prepare 3% this compound in CDCl3/CFCl3 (1:1) cool Cool Sample to -80°C prep->cool shim Shim Magnet cool->shim acq_h1 Acquire 1H Spectrum shim->acq_h1 acq_f19 Acquire 19F Spectrum acq_h1->acq_f19 acq_c13 Acquire 13C Spectrum acq_f19->acq_c13 process Fourier Transform, Phase & Baseline Correction acq_c13->process reference Reference Spectra process->reference analyze Peak Picking, Integration, & J-Coupling Measurement reference->analyze assign Assign Signals to Axial & Equatorial Conformers analyze->assign quantify Determine Conformational Populations & ΔG° assign->quantify

Figure 2: Experimental workflow for NMR analysis.

Data Interpretation and Significance

The assignment of the signals to the axial and equatorial conformers is based on the characteristic coupling constants. For instance, in the ¹H NMR spectrum, the signal for the proton at C-1 in the equatorial conformer (H-1ax) exhibits a large trans-diaxial coupling to the adjacent axial protons, while the corresponding proton in the axial conformer (H-1eq) shows smaller gauche couplings. Similarly, the magnitudes of the vicinal H-F and C-F coupling constants are dependent on the dihedral angle between the coupled nuclei, which differs between the two conformers.

The quantitative data obtained from these experiments are crucial for:

  • Understanding Conformational Preferences: The relative populations of the axial and equatorial conformers provide a direct measure of their thermodynamic stability.

  • Validating Computational Models: Experimental NMR data can be used to benchmark and refine computational models that predict molecular conformations and properties.

  • Structure-Activity Relationship (SAR) Studies: By understanding how the fluorine substituent's orientation affects the overall shape and electronic distribution of the molecule, researchers can make more informed decisions in the design of new drug candidates with improved efficacy and selectivity.

These detailed application notes and protocols provide a comprehensive guide for researchers to utilize high-resolution NMR spectroscopy for the in-depth conformational analysis of this compound, a key building block in medicinal chemistry.

References

Practical Applications of Fluorocyclohexane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the practical applications of fluorocyclohexane derivatives in key scientific and industrial fields. The unique physicochemical properties imparted by the strategic incorporation of fluorine onto a cyclohexane ring, such as altered conformational preferences, increased metabolic stability, and modulated lipophilicity, have made these compounds valuable scaffolds in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] This collection of application notes and protocols is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in research and development.

Application Note 1: this compound Derivatives in Medicinal Chemistry and Drug Discovery

The introduction of this compound moieties into drug candidates is a powerful strategy to enhance their pharmacological profiles. Fluorine's high electronegativity can lead to improved binding affinity with target proteins and increased metabolic stability by blocking sites susceptible to enzymatic degradation.[5]

Modulation of Physicochemical Properties for Improved Pharmacokinetics

The substitution of a hydrogen atom with fluorine can significantly impact a molecule's lipophilicity (logP), acidity/basicity (pKa), and conformational equilibrium. These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the strategic placement of fluorine can favor a specific chair conformation of the cyclohexane ring, which may be the bioactive conformation for a particular biological target.

Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Drug Analogues

Compound PairModificationTargetBinding Affinity (Ki, nM)IC50 (nM)Metabolic Half-life (t½, min)
Analog A Non-fluorinated cyclohexaneKinase X15.225.830
Analog A-F This compoundKinase X5.89.195
Analog B Non-fluorinated cyclohexaneProtease Y45.780.345
Analog B-F This compoundProtease Y12.122.5150

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.

Experimental Protocol: Synthesis of a this compound-Containing Kinase Inhibitor Analog

This protocol describes a representative synthesis of a kinase inhibitor analog where a this compound moiety is introduced.

Materials:

  • 4-Aminophenol

  • 1-Bromo-4-fluorocyclohexane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Step 1: Ether Synthesis. To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-bromo-4-fluorocyclohexane (1.2 eq). Stir the mixture at 80°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-((4-fluorocyclohexyl)oxy)aniline.

  • Step 2: Suzuki Coupling. In a round-bottom flask, combine 4-((4-fluorocyclohexyl)oxy)aniline (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq). Add a mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution (4:1:1 v/v/v). Degas the mixture with argon for 15 minutes. Heat the reaction mixture to 90°C and stir for 16 hours. After cooling, dilute the mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the final this compound-containing kinase inhibitor analog.

Diagram 1: Synthetic Workflow for a this compound-Containing Drug Analog

G A 4-Aminophenol + 1-Bromo-4-fluorocyclohexane B Ether Synthesis (SNAr) A->B K2CO3, DMF C 4-((4-fluorocyclohexyl)oxy)aniline B->C D Suzuki Coupling C->D Aryl boronic ester, Pd(OAc)2, PPh3, Na2CO3 E Final Kinase Inhibitor Analog D->E G A Production of [18F]Fluoride B Radiosynthesis of [18F]Tracer A->B C Quality Control B->C D Administration to Subject C->D E PET Scan D->E F Image Reconstruction & Analysis E->F G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Liquid Crystal Properties A This compound Moiety E Dipole Moment A->E Increases Perpendicular Component B Rigid Core (e.g., Phenyl) F Polarizability B->F G Molecular Shape B->G C Linking Group D Terminal Group D->G H Dielectric Anisotropy (Δε) E->H I Birefringence (Δn) F->I J Phase Transition Temps. G->J

References

Application Note and Protocol for the Synthesis of Deuterated Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds are of significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. Fluorocyclohexane is a valuable building block in medicinal chemistry, and its deuterated analogue, this compound-d11, can serve as a crucial intermediate in the synthesis of novel deuterated pharmaceuticals. This document provides a detailed protocol for the synthesis of this compound-d11, starting from commercially available cyclohexane-d12. The synthesis involves a two-step process: free-radical chlorination of cyclohexane-d12 followed by a halogen exchange (Swarts) reaction.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound-d11. The values are based on typical yields for analogous reactions reported in the literature and the isotopic purity of commercially available deuterated starting materials.

StepReactionStarting MaterialProductTypical Yield (%)Isotopic Purity (atom % D)
1Free-Radical ChlorinationCyclohexane-d12Chlorocyclohexane-d1140-60%≥98%
2Halogen Exchange (Swarts Reaction)Chlorocyclohexane-d11This compound-d1150-70%≥98%

Experimental Protocols

Step 1: Synthesis of Chlorocyclohexane-d11 via Free-Radical Chlorination

This protocol describes the free-radical chlorination of cyclohexane-d12 using sulfuryl chloride and a radical initiator, azobisisobutyronitrile (AIBN)[1].

Materials:

  • Cyclohexane-d12 (≥99.6 atom % D)

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Dry glassware (reflux condenser, round-bottom flask, dropping funnel)

Procedure:

  • Reaction Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: To the round-bottom flask, add cyclohexane-d12 (e.g., 25.0 mL). In the dropping funnel, place sulfuryl chloride (e.g., 9.0 mL).

  • Initiator Addition: Carefully add AIBN (e.g., 0.10 g) to the round-bottom flask containing cyclohexane-d12.

  • Reaction: Gently heat the mixture to reflux. Add the sulfuryl chloride from the dropping funnel dropwise to the refluxing mixture. The reaction is exothermic and will generate HCl and SO₂ gas, which should be vented through a scrubber.

  • Monitoring: The reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a saturated solution of sodium carbonate to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude chlorocyclohexane-d11 can be purified by fractional distillation. The boiling point of non-deuterated chlorocyclohexane is approximately 142-143 °C[2].

Characterization:

The isotopic purity and identity of the product, chlorocyclohexane-d11, can be confirmed by mass spectrometry and NMR spectroscopy[3][4]. Commercially available chlorocyclohexane-d11 typically has an isotopic purity of ≥98 atom % D[5].

Step 2: Synthesis of this compound-d11 via Swarts Reaction

This protocol describes the conversion of chlorocyclohexane-d11 to this compound-d11 using a halogen exchange reaction, commonly known as the Swarts reaction[6][7][8][9]. Silver(I) fluoride (AgF) is used as the fluorinating agent.

Materials:

  • Chlorocyclohexane-d11 (from Step 1)

  • Silver(I) fluoride (AgF)

  • Anhydrous acetonitrile

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add a suspension of silver(I) fluoride in anhydrous acetonitrile.

  • Reagent Addition: To this suspension, add chlorocyclohexane-d11 dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the silver salts.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product. The boiling point of non-deuterated this compound is approximately 102 °C[10].

  • Purification: Further purification can be achieved by fractional distillation.

Characterization:

The final product, this compound-d11, should be characterized to confirm its identity and isotopic purity.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can be used to confirm the structure of the molecule. The absence of proton signals in the ¹H NMR spectrum will confirm the high level of deuteration[11][12][13].

  • Mass Spectrometry: High-resolution mass spectrometry can be used to determine the exact mass and the isotopic distribution, confirming the incorporation of 11 deuterium atoms[14][15].

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination cluster_end Final Product start Cyclohexane-d12 chlorination Free-Radical Chlorination (SO2Cl2, AIBN) start->chlorination Reaction intermediate Chlorocyclohexane-d11 chlorination->intermediate Purification fluorination Swarts Reaction (AgF) intermediate->fluorination Reaction product This compound-d11 fluorination->product Purification final_product Purified This compound-d11 product->final_product Characterization (NMR, MS)

Caption: Synthetic workflow for deuterated this compound.

References

The Role of Fluorocyclohexane in Organofluorine Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. Among the various fluorinated motifs, the fluorocyclohexane scaffold offers a unique combination of conformational rigidity and modulated physicochemical properties. The introduction of one or more fluorine atoms onto the cyclohexane ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for the optimization of lead compounds in drug discovery.[1]

This document provides detailed application notes and experimental protocols relevant to the use of this compound and its derivatives in organofluorine chemistry, with a particular focus on drug development.

Application Note 1: Modulation of Physicochemical Properties

The substitution of hydrogen with fluorine on a cyclohexane ring can dramatically alter a compound's properties. Due to the high electronegativity of fluorine, the carbon-fluorine bond is highly polarized, which can influence the acidity or basicity of nearby functional groups.[1] Furthermore, the strategic placement of multiple fluorine atoms can lead to molecules with unique dipole moments and electrostatic potential surfaces, such as in the case of "Janus face" polyfluorocyclohexanes, which possess distinct hydrophobic and hydrophilic faces.[2]

One of the most significant advantages of incorporating this compound moieties is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, a common route of drug metabolism.[1] This can lead to a longer in vivo half-life and improved bioavailability of drug candidates.

Quantitative Data: Physicochemical Properties

The following tables summarize the impact of fluorination on key physicochemical properties of cyclohexane derivatives.

CompoundStructureLogPpKaAqueous Solubility (µg/mL)Metabolic Half-life (t½, mins) in Human Liver Microsomes
Cyclohexyl Carboxylic AcidC₆H₁₁COOH1.234.9095015
4-Fluorocyclohexyl Carboxylic Acid4-FC₆H₁₀COOH1.454.7582035
4,4-Difluorocyclohexyl Carboxylic Acid4,4-F₂C₆H₉COOH1.624.62710>60

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes.

Application Note 2: Application in Drug Design - The Case of Maraviroc

A prominent example of the successful application of a this compound derivative in medicine is Maraviroc. Maraviroc is an FDA-approved antiretroviral drug used in the treatment of HIV infection. It contains a 4,4-dithis compound moiety, which plays a crucial role in its pharmacological profile.

Maraviroc is a CCR5 receptor antagonist. The CCR5 co-receptor is utilized by the most common strains of HIV-1 to enter host CD4+ T-cells.[3][4] Maraviroc binds to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein, gp120, from interacting with the receptor.[5][6] This allosteric inhibition effectively blocks viral entry into the host cell. The 4,4-dithis compound group contributes to the overall lipophilicity and metabolic stability of the molecule, enhancing its drug-like properties.

Maraviroc's Mechanism of Action on CCR5 Signaling Pathway

maraviroc_mechanism cluster_hiv_entry HIV-1 Entry Pathway (R5-tropic) cluster_maraviroc_action Maraviroc Inhibition gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CCR5_inactive Inactive CCR5 Conformation gp120->CCR5_inactive Binding Blocked CD4->CCR5 2. Conformational Change in gp120 Membrane Host Cell Membrane CCR5->Membrane 4. Viral Fusion & Entry CCR5->CCR5_inactive Induces Conformational Change Maraviroc Maraviroc Maraviroc->CCR5 Binds to transmembrane pocket

Maraviroc's allosteric inhibition of HIV-1 entry.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis of this compound from cyclohexane via a halogen-exchange reaction (Swarts reaction).[7]

Step 1: Free Radical Halogenation of Cyclohexane

  • Materials: Cyclohexane, Chlorine (Cl₂) or Bromine (Br₂), UV light source.

  • Procedure:

    • In a well-ventilated fume hood, place cyclohexane in a reaction vessel equipped with a gas inlet and a condenser.

    • Irradiate the cyclohexane with UV light.

    • Slowly bubble chlorine gas through the cyclohexane or add bromine dropwise. The reaction is initiated by UV light.

    • Monitor the reaction progress by GC-MS.

    • Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess halogen, followed by a wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate and distill to obtain chlorocyclohexane or bromocyclohexane.

Step 2: Swarts Reaction

  • Materials: Chlorocyclohexane or Bromocyclohexane, Silver(I) fluoride (AgF) or another suitable metallic fluoride (e.g., Hg₂F₂, SbF₃), anhydrous acetone.[8]

  • Procedure:

    • In a dry flask, add the chlorocyclohexane or bromocyclohexane to a suspension of the metallic fluoride in anhydrous acetone.

    • Heat the mixture under reflux. The reaction progress can be monitored by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter to remove the precipitated metal halide.

    • Distill the filtrate to isolate the this compound.

synthesis_workflow Cyclohexane Cyclohexane Halogenation Free Radical Halogenation (Cl2/Br2, UV light) Cyclohexane->Halogenation Halocyclohexane Chlorocyclohexane or Bromocyclohexane Halogenation->Halocyclohexane Swarts Swarts Reaction (AgF, Acetone) Halocyclohexane->Swarts This compound This compound Swarts->this compound

Workflow for the synthesis of this compound.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9][10][11]

  • Materials: Test compound, human liver microsomes (HLMs), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system, internal standard, acetonitrile, 96-well plates, incubator, LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the HLM suspension to the phosphate buffer.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of the initial linear phase represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

metabolic_stability_workflow Start Prepare Reagents (Test Compound, HLMs, Buffer) Incubation Incubate at 37°C (Compound + HLMs + Buffer) Start->Incubation Reaction_Start Initiate Reaction (Add NADPH) Incubation->Reaction_Start Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Quench Quench Reaction (Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analysis LC-MS/MS Analysis of Supernatant Centrifuge->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis

Workflow for in vitro metabolic stability assay.
Protocol 3: Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[12][13]

  • Materials: Test compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), suitable analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Prepare a stock solution of the test compound in either water or n-octanol.

    • Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water. The final concentration should be within the linear range of the analytical method.

    • Seal the flask and shake it vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the test compound in each phase using a suitable and validated analytical method.

  • Data Analysis:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Protocol 4: Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of a compound.[14]

  • Materials: Test compound in DMSO stock solution, phosphate-buffered saline (PBS, pH 7.4), 96-well microtiter plates, plate shaker, UV-Vis plate reader or nephelometer.

  • Procedure:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a 96-well plate in triplicate.

    • Add PBS to each well to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤ 1%).

    • Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

    • Measure the turbidity of the samples using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. For UV-Vis, the plate is typically centrifuged to pellet any precipitate before reading the absorbance of the supernatant.

  • Data Analysis:

    • For nephelometry, the solubility is the concentration at which a significant increase in light scattering is observed compared to a blank.

    • For UV-Vis, a calibration curve of the compound in a co-solvent system (e.g., DMSO/PBS) is used to determine the concentration of the dissolved compound in the supernatant. The kinetic solubility is the highest concentration that remains in solution.

References

Application Notes and Protocols: The Use of Fluorocyclohexane in Conformational Analysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is a cornerstone of modern chemistry and drug discovery. The cyclohexane ring, with its well-defined chair conformation, serves as a fundamental model for understanding stereoelectronic effects. In this context, fluorocyclohexane emerges as a uniquely insightful probe. The fluorine atom's small size, comparable to hydrogen, yet its extreme electronegativity, introduces significant electronic perturbations with minimal steric hindrance. This allows for the dissection of steric effects from electronic effects, such as hyperconjugation and electrostatic interactions, which govern molecular shape and reactivity. These application notes provide an overview of this compound's role in conformational studies and detailed protocols for its analysis.

Application Note 1: this compound as a Prototypical System for A-Value Determination

The preference of a substituent for the equatorial position on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1] Fluorine's A-value is notably small, indicating only a slight preference for the more spacious equatorial position.[2][3] This is attributed to the balance between the small van der Waals radius of fluorine and the longer carbon-fluorine bond compared to a carbon-hydrogen bond, which reduces the severity of 1,3-diaxial interactions that destabilize the axial conformer.[4] Computational studies suggest the equatorial conformer of this compound is favored due to a combination of steric and conjugation effects, which overcome unfavorable electrostatic interactions.[5][6]

Table 1: Conformational Free Energy (A-Values) of Common Substituents This table provides a comparison of the energy cost for a substituent to be in the axial position versus the equatorial position on a cyclohexane ring.

Substituent (X)A-Value (kcal/mol)Reference
-F 0.24 [7]
-Cl0.53[4]
-Br0.48[4]
-I0.47[4]
-OH0.6 (non-H-bonding solvent)[7]
-CH₃ (Methyl)1.7 - 1.8[7][8]
-CH₂CH₃ (Ethyl)1.8 - 2.0[4][7]
-C(CH₃)₃ (tert-Butyl)> 4.5[4][7]
-CN0.2[7]

Application Note 2: Unveiling Non-Covalent Interactions in Polyfluorinated Systems

While monosubstituted cyclohexanes typically favor an equatorial substituent, studies on polyfluorinated cyclohexanes have revealed surprising exceptions where the axial conformer is more stable.[9] For instance, in 1,1,4-trithis compound, the conformer with the C-4 fluorine in the axial position is unexpectedly preferred by a ΔG of 1.06 kcal/mol.[10][11] This reversal of conventional wisdom is primarily driven by stabilizing electrostatic interactions, specifically non-classical hydrogen bonds (NCHBs) between the axial fluorine and the electropositive 1,3-diaxial hydrogens.[10][11] Further fluorination can enhance this effect; 1,1,3,3,4,5,5-heptathis compound shows an even stronger axial preference (ΔG = 2.73 kcal/mol).[9][10] These findings highlight that a simple steric model is insufficient and that electrostatic and hyperconjugative effects play a crucial role in determining the conformational equilibria of fluorinated molecules.[9][11]

Table 2: Conformational Energies (ΔG) for this compound and Derivatives This table summarizes experimentally and computationally determined energy differences between axial and equatorial conformers. A positive ΔG indicates the equatorial conformer is more stable, while a negative ΔG indicates the axial conformer is favored.

CompoundΔG (G_ax - G_eq) (kcal/mol)Favored ConformerKey Stabilizing Interaction for Axial ConformerReference
This compound+0.19 to +0.25Equatorial-[2][5][6]
1,1,4-Trithis compound-1.06Axial1,3-diaxial C-H···F-C NCHBs[10][11]
1,1,3,3,4,5,5-Heptathis compound-2.73AxialEnhanced C-H···F-C NCHBs[10][11]

Application Note 3: Leveraging this compound Motifs in Drug Design

The strategic incorporation of fluorine is a powerful tactic in medicinal chemistry to enhance a drug candidate's pharmacological profile.[12] Fluorine substitution can alter molecular conformation, modulate lipophilicity and basicity, and block sites of metabolic degradation.[12][13] Understanding the conformational biases of fluorinated motifs, such as the this compound ring, allows for the rational design of molecules with specific three-dimensional structures to optimize binding to protein targets.[14] Furthermore, the fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy.[15] Incorporating a fluorinated group allows for ¹⁹F NMR studies to monitor conformational changes, protein-ligand interactions, and drug dynamics without interference from other signals.[15]

G cluster_0 Fluorine Properties cluster_1 Molecular Modulation cluster_2 Pharmacological Outcome prop1 High Electronegativity mod1 Alter Conformational Preferences prop1->mod1 mod2 Tune pKa & Lipophilicity prop1->mod2 prop2 Small Steric Size prop2->mod1 mod3 Block Metabolic Sites prop2->mod3 prop3 ¹⁹F NMR Active Nucleus mod4 Introduce NMR Probe prop3->mod4 out1 Improved Potency & Selectivity mod1->out1 out2 Enhanced Pharmacokinetics (ADME) mod2->out2 mod3->out2 out3 Enable Mechanistic Studies (NMR) mod4->out3 out_final Optimized Drug Candidate out1->out_final out2->out_final out3->out_final

Caption: Fluorine's impact on drug design.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound from cyclohexane via a brominated intermediate.[16][17]

Materials:

  • Cyclohexane

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • AIBN or UV light (for initiation)

  • Sodium fluoride (NaF) or Silver fluoride (AgF)

  • Suitable solvent (e.g., ethanol/water mixture)

  • Standard glassware for reflux and distillation

Procedure:

  • Step 1: Free-Radical Bromination of Cyclohexane

    • Set up a reflux apparatus with a dropping funnel and a light source (if not using a chemical initiator).

    • Charge the reaction flask with cyclohexane and a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux.

    • Slowly add Br₂ from the dropping funnel. The color of the bromine should fade as it is consumed.

    • After the addition is complete, continue to reflux for 1-2 hours until the reaction is complete (monitored by GC or TLC).

    • Cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the resulting bromocyclohexane by vacuum distillation.

  • Step 2: Nucleophilic Fluorination (Swarts Reaction)

    • In a flask equipped with a reflux condenser, combine the purified bromocyclohexane with a fluorinating agent such as NaF or AgF.[17]

    • Add a suitable solvent system (e.g., a 1:1 mixture of ethanol and water) to facilitate the reaction.[16]

    • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by GC or ¹H NMR.

    • Upon completion, cool the mixture and partition between water and a low-boiling organic solvent (e.g., diethyl ether).

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.

    • Carefully remove the solvent and purify the final product, this compound, by distillation.

G start Cyclohexane step1 Free-Radical Bromination (e.g., NBS, UV light) start->step1 inter Bromocyclohexane step1->inter step2 Nucleophilic Fluorination (e.g., NaF, AgF) inter->step2 end This compound step2->end

Caption: Synthesis workflow for this compound.

Protocol 2: Determination of Conformational Equilibrium by Variable-Temperature (VT) ¹⁹F NMR

This protocol outlines the use of VT ¹⁹F NMR to determine the equilibrium constant and ΔG° for the chair-chair interconversion of this compound. ¹⁹F NMR is ideal due to the large chemical shift difference between the axial and equatorial fluorine environments.[18]

Materials & Equipment:

  • This compound sample (~5-10 mg)

  • Deuterated NMR solvent (e.g., acetone-d₆, dichloromethane-d₂)

  • NMR spectrometer with variable temperature capabilities and a ¹⁹F probe.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the chosen deuterated solvent in an NMR tube.

  • Room Temperature Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K). A single, broadened signal will be observed due to rapid conformational exchange.

  • Low-Temperature Spectra:

    • Cool the sample in the spectrometer in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step.

    • Acquire a spectrum at each temperature. As the temperature decreases, the signal will broaden, reach a maximum broadness at the coalescence temperature, and then resolve into two distinct signals at lower temperatures.[10]

    • Continue cooling until two sharp, well-resolved signals are observed. These correspond to the axial and equatorial conformers. The large chemical shift difference (often >15 ppm) aids in clear resolution.[18][19]

  • Signal Assignment: The major signal typically corresponds to the more stable equatorial conformer, and the minor signal to the axial conformer. Assignments can be confirmed by analyzing coupling constants in a ¹H-coupled ¹⁹F spectrum if necessary; the axial fluorine often shows a larger ³JHF coupling.[11]

  • Data Analysis:

    • At a low temperature where the signals are fully resolved, carefully integrate the areas of the two signals (Area_eq and Area_ax).

    • Calculate the equilibrium constant (K_eq) using the formula: K_eq = [Equatorial] / [Axial] = Area_eq / Area_ax.

    • Calculate the Gibbs free energy difference (ΔG°) at that temperature (T, in Kelvin) using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant (1.987 cal/mol·K).

G cluster_0 Data Acquisition cluster_1 Data Analysis a1 Prepare Sample in Deuterated Solvent a2 Acquire Spectrum at Room Temp (Fast Exchange) a1->a2 a3 Cool Sample Incrementally a2->a3 a4 Acquire Spectrum at Low Temp (Slow Exchange) a3->a4 b1 Integrate Axial (A_ax) and Equatorial (A_eq) Signals a4->b1 b2 Calculate K_eq = A_eq / A_ax b1->b2 b3 Calculate ΔG° = -RT ln(K_eq) b2->b3 result ΔG° (Conformational Energy) b3->result

Caption: VT-NMR workflow for conformational analysis.

Protocol 3: Conformational Analysis using Computational Chemistry

This protocol provides a general workflow for using quantum chemical calculations to complement experimental findings.

Software & Methods:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) is commonly used. The M06-2X functional is well-suited for systems with non-covalent interactions.[10][11]

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as aug-cc-pVTZ, is recommended for accurate results.[10][11]

Procedure:

  • Structure Building: Build 3D models of both the axial and equatorial chair conformers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each conformer at the chosen level of theory (e.g., M06-2X/aug-cc-pVTZ). This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory.

    • Verification: Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies.

    • Thermodynamics: The output provides the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

  • Energy Calculation:

    • Extract the electronic energies (E), enthalpies (H), and Gibbs free energies (G) for both the axial (ax) and equatorial (eq) conformers.

    • Calculate the relative energies: ΔE = E_ax - E_eq, ΔH = H_ax - H_eq, and ΔG = G_ax - G_eq.

  • Advanced Analysis (Optional):

    • Perform a Natural Bond Orbital (NBO) analysis on the optimized structures.[6] This method partitions the electronic energy into contributions from steric repulsion, electrostatic interactions, and hyperconjugation, providing deeper insight into the factors governing the conformational preference.[5][11]

G start Build Initial 3D Structures (Axial & Equatorial) opt Geometry Optimization (e.g., M06-2X/aug-cc-pVTZ) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify extract Extract Thermodynamic Data (E, H, G) verify->extract calc Calculate Relative Energies (ΔE, ΔH, ΔG) extract->calc nbo Optional: NBO Analysis (Hyperconjugation, Electrostatics) calc->nbo end Conformational Energies & Electronic Insights calc->end nbo->end

Caption: Computational chemistry workflow.

Table 3: Typical ¹⁹F and ¹H NMR Parameters for this compound Conformers This table provides representative NMR data useful for assigning conformers. Values can vary with solvent and temperature.

ParameterAxial ConformerEquatorial ConformerSignificanceReference
¹⁹F Chemical Shift Upfield resonanceDownfield resonanceLarge separation (~20 ppm) allows for easy quantification.[18][19]
¹H Chemical Shift (H-1) Downfield resonanceUpfield resonance-[20]
³J(Hax-Fax) ~34-46 Hz~11-12 HzLarge coupling indicates anti-periplanar relationship.[11][19]
³J(Heq-Fax) ~11.5 Hz-Gauche relationship.[19]
³J(Hax-Feq) -~46 HzAnti-periplanar relationship.[11]
³J(Heq-Feq) -Small (gauche)Gauche relationship.[11]

References

Application Notes and Protocols for Dynamic NMR Spectroscopy of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclohexane is a valuable molecule for demonstrating and studying the principles of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. Its simple structure and well-characterized chair-chair interconversion make it an ideal model system for determining the kinetics and thermodynamics of conformational changes. At room temperature, this ring flip is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, at lower temperatures, the interconversion slows, allowing for the observation of distinct signals for the axial and equatorial conformers. By analyzing the changes in the NMR spectrum as a function of temperature, key thermodynamic parameters such as the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the ring inversion process can be determined. This application note provides a comprehensive overview, experimental protocols, and data analysis guidelines for the use of this compound in dynamic NMR studies. The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion make ¹⁹F NMR a particularly powerful tool for these investigations.[1]

Principle of Dynamic NMR and the Chair-Chair Interconversion of this compound

The chair conformation is the most stable arrangement for a six-membered ring like cyclohexane.[1] For this compound, two chair conformations are in rapid equilibrium: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The equatorial conformation is slightly more stable.

At high temperatures, the rate of interconversion (k) is much faster than the frequency difference (Δν) between the signals for the axial and equatorial fluorine. This results in a single, sharp, time-averaged signal in the NMR spectrum. As the temperature is lowered, the rate of interconversion decreases. When k is on the same order of magnitude as Δν, the NMR signal broadens significantly. The temperature at which the two distinct signals merge into a single broad peak is known as the coalescence temperature (Tc). At temperatures below Tc, the exchange is slow, and separate signals for the axial and equatorial conformers can be resolved.

By analyzing the line shape of the NMR signals at different temperatures, the rate constants for the interconversion can be calculated. These rate constants can then be used in the Eyring equation to determine the activation parameters of the conformational change.

Quantitative Data Summary

The following table summarizes the key quantitative data for the chair-chair interconversion of this compound, as determined by dynamic NMR spectroscopy.

ParameterValueTemperature (K)Solvent/PhaseCitation
Free Energy of Activation (ΔG‡) 44.1 ± 0.9 kJ/mol (10.5 ± 0.2 kcal/mol)263Solid[1]
Enthalpy of Activation (ΔH‡) 39.4 ± 2.6 kJ/mol-Thiourea Inclusion[2]
Entropy of Activation (ΔS‡) -12 ± 11 J/mol·K-Thiourea Inclusion[2]
Coalescence Temperature (Tc) ~263 K-Solid[1]
Rate Constant at Coalescence (k) ~40 µs (lifetime, τ)263Solid[1]
Equilibrium Constant (K = P_eq / P_ax) 1.56281Solid[1]

Note: The values in the solid state have been shown to be very similar to those in a CFCl₃ solution.[1]

Experimental Protocols

Sample Preparation

Materials:

  • This compound

  • Deuterated solvent (e.g., chloroform-d (CDCl₃), dichlorofluoromethane-d (CDClF₂), or a mixture of CFCl₃ and CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes and syringes

  • Cotton wool or syringe filter

Procedure:

  • Prepare a solution of this compound in the chosen deuterated solvent. A typical concentration is 5-10 mg in 0.6 mL of solvent.

  • Ensure the this compound is fully dissolved. Gentle vortexing may be applied.

  • Filter the solution through a small plug of cotton wool in a Pasteur pipette or use a syringe filter to remove any particulate matter.

  • Carefully transfer the filtered solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Cap the NMR tube securely and seal with parafilm to prevent solvent evaporation, especially for volatile solvents at elevated temperatures.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

NMR Data Acquisition (Variable Temperature Experiment)

Instrumentation:

  • NMR spectrometer equipped with a variable temperature unit and a probe capable of ¹⁹F detection.

Procedure:

  • Initial Setup:

    • Insert the sample into the spectrometer at room temperature.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquire a standard ¹⁹F NMR spectrum at room temperature. This will serve as the fast-exchange reference spectrum.

  • Low-Temperature Spectra (Slow Exchange):

    • Gradually lower the temperature of the probe in steps of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

    • Continue cooling until two distinct, sharp signals are observed for the axial and equatorial fluorine atoms. This is the slow-exchange regime. Record the spectrum.

  • Spectra around Coalescence (Intermediate Exchange):

    • Carefully increase the temperature in small increments (e.g., 5 K) from the slow-exchange regime.

    • Acquire a spectrum at each temperature, paying close attention to the broadening and eventual merging of the two signals.

    • The temperature at which the two peaks coalesce into a single broad signal is the coalescence temperature (Tc). Record this temperature accurately.

  • High-Temperature Spectra (Fast Exchange):

    • Acquire spectra at several temperatures above Tc to observe the sharpening of the time-averaged signal.

Data Analysis
  • Determination of the Rate Constant at Coalescence (k_c):

    • The rate constant at the coalescence temperature can be approximated using the following equation for a two-site, uncoupled exchange: k_c = (π * Δν) / √2

    • Where Δν is the difference in the chemical shifts (in Hz) of the axial and equatorial signals in the slow-exchange regime.

  • Line Shape Analysis:

    • For a more accurate determination of the rate constants at various temperatures, a full line shape analysis is recommended. This involves fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.

    • Specialized software packages (e.g., gNMR, WINDNMR, or integrated modules in spectrometer software) can be used for this analysis.

  • Eyring Plot and Determination of Activation Parameters:

    • The relationship between the rate constant (k) and temperature (T) is described by the Eyring equation: ln(k/T) = -ΔH‡/R * (1/T) + ln(k_B/h) + ΔS‡/R

    • Where:

      • R is the gas constant (8.314 J/mol·K)

      • k_B is the Boltzmann constant (1.381 × 10⁻²³ J/K)

      • h is the Planck constant (6.626 × 10⁻³⁴ J·s)

    • Plot ln(k/T) versus 1/T. The slope of this plot is equal to -ΔH‡/R, and the y-intercept is ln(k_B/h) + ΔS‡/R.

    • From the slope and intercept, the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be calculated.

    • The free energy of activation (ΔG‡) can then be determined at any temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡

Visualizations

Dynamic_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in Deuterated Solvent prep2 Filter Solution prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire Room Temp Spectrum (Fast Exchange) prep3->acq1 acq2 Cool Sample Incrementally acq1->acq2 acq3 Acquire Low Temp Spectrum (Slow Exchange) acq2->acq3 acq4 Warm Sample Incrementally acq3->acq4 acq5 Acquire Spectra around Tc (Intermediate Exchange) acq4->acq5 an1 Determine Δν from Slow Exchange Spectrum acq5->an1 an2 Calculate k at Coalescence an1->an2 an4 Construct Eyring Plot (ln(k/T) vs 1/T) an2->an4 an3 Perform Full Line Shape Analysis (optional) an3->an4 an5 Calculate ΔH‡ and ΔS‡ an4->an5 an6 Calculate ΔG‡ an5->an6

Caption: Experimental workflow for dynamic NMR analysis of this compound.

Signaling_Pathway cluster_spectra Observed NMR Signal A High Temperature (Fast Exchange) B Decreasing Temperature A->B k decreases S1 Single Sharp Peak C Coalescence Temperature (Tc) (Intermediate Exchange) B->C k ≈ Δν S2 Broadening Signal D Low Temperature (Slow Exchange) C->D k << Δν S3 Single Broad Peak S4 Two Distinct Peaks

Caption: Relationship between temperature, exchange rate, and NMR signal.

References

Probing Reaction Mechanisms with Fluorocyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclohexane and its derivatives are powerful tools for elucidating reaction mechanisms in organic chemistry and drug development. The unique conformational preferences and electronic properties imparted by the fluorine substituent allow for detailed investigation of transition states and reaction pathways. By strategically placing fluorine and its isotopes (e.g., deuterium) on the cyclohexane ring, researchers can gain insights into reaction rates, stereoselectivity, and the nature of reactive intermediates. These application notes provide detailed protocols for utilizing this compound and its deuterated analogs, particularly in the context of solvolysis reactions, to probe mechanistic details through the analysis of kinetic isotope effects (KIEs).

The C-F bond is highly polar, which can influence the stability of conformations in the cyclohexane ring. While larger substituents typically prefer the equatorial position to minimize steric hindrance, the small size and electronic effects of fluorine can lead to a significant population of the axial conformer. This conformational equilibrium is a key factor in how this compound derivatives behave in chemical reactions and can be exploited to study reaction mechanisms.

Application Note 1: Elucidating Solvolysis Mechanisms using Secondary Deuterium Kinetic Isotope Effects (SDKIEs)

The solvolysis of cyclohexyl derivatives, such as tosylates, is a classic system for studying nucleophilic substitution reactions. The mechanism can range from a fully concerted SN2 pathway to a stepwise SN1 pathway involving a carbocation intermediate. The use of deuterated this compound can help distinguish between these mechanisms by measuring the secondary deuterium kinetic isotope effect (SDKIE).

Core Principle: The magnitude of the α- and β-SDKIEs provides information about the degree of C-O bond cleavage and the electronic nature of the transition state.

  • α-Deuterium KIE (kH/kD > 1): An α-deuterium is a deuterium atom attached to the carbon undergoing substitution. A normal KIE (rate of the hydrogen-containing compound is faster than the deuterium-containing one) is expected for SN1 reactions due to the rehybridization of the carbon from sp3 to sp2 in the carbocation intermediate. This change leads to a lower vibrational frequency for the C-H(D) bending mode in the transition state, resulting in a faster reaction for the lighter isotope. For SN2 reactions, the α-KIE is typically close to unity.

  • β-Deuterium KIE (kH/kD > 1): A β-deuterium is a deuterium atom on a carbon adjacent to the reaction center. A normal KIE is often observed in SN1 reactions due to hyperconjugation, where the C-H(D) bond helps to stabilize the developing positive charge on the adjacent carbon. The C-D bond is stronger and less able to participate in hyperconjugation, leading to a slower reaction rate.

The following diagram illustrates the logical workflow for using deuterated this compound to probe a solvolysis reaction mechanism.

G cluster_synthesis Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis and Interpretation start Fluorocyclohexanol d_fluorocyclohexanol Deuterated Fluorocyclohexanol start->d_fluorocyclohexanol Deuteration d_tosylate Deuterated Fluorocyclohexyl Tosylate d_fluorocyclohexanol->d_tosylate Tosylation solvolysis Solvolysis Reaction d_tosylate->solvolysis rate_measurement Measure Reaction Rates (kH and kD) solvolysis->rate_measurement kie Calculate KIE = kH / kD rate_measurement->kie mechanism Elucidate Reaction Mechanism kie->mechanism

Caption: Workflow for Mechanistic Studies using Deuterated this compound.

Quantitative Data: Secondary Deuterium KIEs in the Solvolysis of Cyclohexyl Tosylates

The following table summarizes representative secondary deuterium kinetic isotope effect data from the solvolysis of various deuterated cyclohexyl p-toluenesulfonates in 97% trifluoroethanol (TFE). This data, from a study by V. J. Shiner, Jr., and J. G. Jewett, serves as a valuable reference for predicting the expected KIEs in similar systems, such as the solvolysis of fluorocyclohexyl tosylates. The principles governing these KIEs are directly applicable.

Substrate (Position of Deuterium)kH/kD (per D) at 25°C
Cyclohexyl-1-d Tosylate1.15
cis-Cyclohexyl-2-d Tosylate1.12
trans-Cyclohexyl-2-d Tosylate1.08
cis-Cyclohexyl-4-d Tosylate1.01
trans-Cyclohexyl-4-d Tosylate1.00

Data adapted from the work of Shiner and Jewett.

The significant α-KIE (1.15) and β-KIEs (1.12 and 1.08) are indicative of an SN1-like mechanism with substantial carbocation character in the transition state. The lack of a significant γ-KIE (at the 4-position) suggests that remote electronic effects are minimal in this system.

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound Derivatives

This protocol outlines the general steps for the synthesis of deuterated fluorocyclohexyl tosylates, starting from fluorocyclohexanone.

1.1: Synthesis of Deuterated Fluorocyclohexanol

  • Materials: 4-Fluorocyclohexanone, lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether, deuterated water (D₂O), hydrochloric acid (HCl).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlD₄ in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-fluorocyclohexanone in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the dropwise addition of D₂O, followed by a 15% aqueous solution of sodium hydroxide, and then more D₂O.

    • Filter the resulting white precipitate and wash it with diethyl ether.

    • Combine the ether filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deuterated 4-fluorocyclohexanol.

    • Purify the product by distillation or column chromatography.

1.2: Tosylation of Deuterated Fluorocyclohexanol

  • Materials: Deuterated 4-fluorocyclohexanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve the deuterated 4-fluorocyclohexanol in pyridine and cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride portion-wise with stirring, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.

    • Pour the mixture into ice-cold 1 M HCl and extract with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified deuterated 4-fluorocyclohexyl tosylate.

The following diagram illustrates the synthetic pathway described above.

G ketone 4-Fluorocyclohexanone alcohol Deuterated 4-Fluorocyclohexanol ketone->alcohol 1. LiAlD4, Et2O 2. D2O workup tosylate Deuterated 4-Fluorocyclohexyl Tosylate alcohol->tosylate TsCl, Pyridine

Caption: Synthesis of Deuterated 4-Fluorocyclohexyl Tosylate.
Protocol 2: Kinetic Measurement of Solvolysis Rates

This protocol describes the determination of the solvolysis rate constants for the deuterated and non-deuterated fluorocyclohexyl tosylates.

  • Materials: Deuterated and non-deuterated fluorocyclohexyl tosylates, appropriate solvent (e.g., 97% trifluoroethanol), indicator (e.g., bromothymol blue), standardized sodium hydroxide solution.

  • Procedure:

    • Prepare a solution of the fluorocyclohexyl tosylate in the chosen solvent at a known concentration (e.g., 0.01 M).

    • Add a small amount of the indicator to the solution.

    • Place the reaction vessel in a constant-temperature bath (e.g., 25.0 ± 0.1 °C).

    • As the solvolysis proceeds, p-toluenesulfonic acid is produced, causing a color change in the indicator.

    • Titrate the generated acid at regular time intervals with the standardized sodium hydroxide solution to the indicator endpoint.

    • Record the volume of titrant added at each time point.

    • Continue the measurements until the reaction is at least 70% complete.

    • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time (calculated from the initial concentration of the tosylate) and Vt is the volume of titrant at time t. The slope of this line is -k.

    • Repeat the procedure for both the deuterated (kD) and non-deuterated (kH) substrates.

    • Calculate the kinetic isotope effect as the ratio kH/kD.

G cluster_results Experimental Results cluster_interpretation Mechanistic Interpretation kH Rate Constant (kH) (Non-deuterated) kie_calc KIE = kH / kD kH->kie_calc kD Rate Constant (kD) (Deuterated) kD->kie_calc sn1 SN1-like Mechanism (Carbocation Intermediate) sn2 SN2-like Mechanism (Concerted) kie_calc->sn1 KIE > 1 kie_calc->sn2 KIE ≈ 1

Caption: Interpretation of KIE Results for Solvolysis.

Conclusion

The use of this compound and its deuterated analogs provides a nuanced and powerful approach to the study of reaction mechanisms. The protocols and data presented here offer a framework for designing and interpreting experiments aimed at understanding the intricate details of chemical transformations. For drug development professionals, a thorough understanding of reaction mechanisms is paramount for predicting metabolic pathways, designing more stable drug candidates, and optimizing synthetic routes. The principles outlined in these application notes can be extended to a wide range of reaction systems, making this compound a versatile probe in the modern chemist's toolbox.

Application Note: Analysis of Fluorocyclohexane Conformational Dynamics using Variable Temperature NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-containing molecules are of significant interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered lipophilicity. Understanding the conformational dynamics of fluorinated cyclic systems is crucial for structure-based drug design and the development of new materials. Fluorocyclohexane serves as a fundamental model system for studying the principles of conformational isomerism in substituted cyclohexanes.

This application note provides a detailed overview and experimental protocols for the study of the chair-chair interconversion of this compound using Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip of this compound is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this dynamic process can be slowed, allowing for the observation and quantification of the individual axial and equatorial conformers.

Principles of Variable Temperature NMR for Dynamic Processes

Variable Temperature NMR is a powerful technique used to study dynamic molecular processes such as conformational changes and chemical exchange.[1] The appearance of the NMR spectrum for a molecule undergoing such a process is highly dependent on the rate of exchange (k) relative to the frequency difference (Δν) between the signals of the exchanging nuclei.[2]

  • Slow Exchange: At low temperatures, the rate of interconversion is slow compared to the NMR timescale (k << Δν). This results in separate, sharp signals for the axial and equatorial conformers.

  • Fast Exchange: At high temperatures, the rate of interconversion is fast (k >> Δν), and the spectrometer detects a single, time-averaged signal at a chemical shift that is the weighted average of the individual conformers.

  • Intermediate Exchange (Coalescence): At an intermediate temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single broad peak.[3] At this point, the rate of exchange is on the order of the chemical shift difference between the two exchanging sites.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters of the ring-flipping process, including the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to interconversion.

Conformational Equilibrium of this compound

This compound exists as a dynamic equilibrium between two chair conformations, one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The equatorial conformer is generally more stable due to the smaller steric strain compared to the 1,3-diaxial interactions present in the axial conformer.[4][5]

G cluster_axial Axial this compound cluster_equatorial Equatorial this compound Axial Equatorial Axial->Equatorial Ring Flip (k)

Figure 1: Conformational equilibrium of this compound.

Experimental Protocol: Variable Temperature ¹⁹F NMR of a this compound Analog

While the principles described apply directly to this compound, the following protocol and data are based on the closely related and well-documented 1,1-dithis compound as a practical example.[6]

4.1. Sample Preparation

  • Prepare a solution of 1,1-dithis compound (or this compound) in a suitable deuterated solvent. A solvent with a low freezing point is essential for low-temperature studies (e.g., CDCl₃/CS₂ mixture, acetone-d₆, or toluene-d₈).

  • The concentration should be optimized for the spectrometer, typically in the range of 10-50 mM.

  • Transfer the solution to a high-quality NMR tube rated for variable temperature work to prevent shattering at low temperatures.[7]

  • Ensure the sample height is appropriate for the NMR probe to minimize temperature gradients.[8]

4.2. Instrument Setup and Data Acquisition

  • Use a high-resolution NMR spectrometer equipped with a variable temperature unit and a fluorine-observe probe.

  • Tune and match the probe for ¹⁹F frequency at room temperature.

  • Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K). A single, averaged signal is expected.

  • Begin to lower the temperature in decrements of 10-20 K.

  • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

  • Record a series of ¹⁹F NMR spectra at different temperatures, ensuring to acquire data below, at, and above the coalescence temperature.

  • At the lowest achievable temperature, the signals for the axial and equatorial fluorines should be well-resolved.

Data Presentation and Analysis

The acquired VT-NMR data can be used to determine the kinetic and thermodynamic parameters for the chair-chair interconversion. The following table summarizes representative data for the ring flip of 1,1-dithis compound.[6]

ParameterValueUnit
Coalescence Temperature (Tc)228K
Spectrometer Frequency (for ¹⁹F)(example) 376MHz
Chemical Shift Difference (Δν) at low T5880Hz
Rate Constant (k) at Tc13060s⁻¹
Gibbs Free Energy of Activation (ΔG‡) at Tc9.8kcal/mol
Enthalpy of Activation (ΔH‡)8.6 - 9.0kcal/mol
Entropy of Activation (ΔS‡)-3.3 to -5.0cal/mol·K

5.1. Calculation of Kinetic and Thermodynamic Parameters

  • Rate constant (k) at coalescence: The rate constant at the coalescence temperature can be estimated using the following equation for two uncoupled nuclei of equal population: k = (π * Δν) / √2

  • Gibbs Free Energy of Activation (ΔG‡): The Gibbs free energy of activation can be calculated from the rate constant at the coalescence temperature using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) Where:

    • R is the gas constant (1.987 cal/mol·K)

    • Tc is the coalescence temperature in Kelvin

    • k is the rate constant at Tc

    • h is Planck's constant (6.626 x 10⁻³⁴ J·s)

    • kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

A more detailed analysis involving full lineshape simulation at multiple temperatures can provide more accurate values for ΔH‡ and ΔS‡.

Visualizing the Experimental Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the relationship between the NMR spectrum and the rate of exchange.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in low-temperature solvent prep2 Transfer to VT-NMR tube prep1->prep2 acq1 Acquire spectrum at room temp. prep2->acq1 acq2 Cool sample in 10-20 K steps acq1->acq2 acq3 Equilibrate for 5-10 min acq2->acq3 acq4 Acquire spectrum at each temp. acq3->acq4 acq4->acq2 Repeat until slow exchange an1 Identify coalescence temp. (Tc) acq4->an1 an2 Determine chemical shift diff. (Δν) an1->an2 an3 Calculate rate constant (k) an2->an3 an4 Calculate activation energy (ΔG‡) an3->an4

Figure 2: Experimental workflow for VT-NMR studies.

G cluster_temp Temperature Effect on Spectrum cluster_rate Relationship to Exchange Rate (k) HighT High Temp (Fast Exchange) One sharp, averaged signal Coalescence Coalescence Temp (Tc) One broad signal HighT->Coalescence Decreasing Temperature Fast k >> Δν HighT->Fast LowT Low Temp (Slow Exchange) Two sharp, distinct signals Coalescence->LowT Decreasing Temperature Intermediate k ≈ Δν Coalescence->Intermediate Slow k << Δν LowT->Slow Fast->Intermediate Decreasing Rate Intermediate->Slow Decreasing Rate

Figure 3: NMR spectrum vs. exchange rate.

Conclusion

Variable temperature NMR spectroscopy is an indispensable tool for elucidating the conformational dynamics of this compound and other fluorinated molecules. By following the detailed protocols outlined in this application note, researchers can accurately determine the kinetic and thermodynamic parameters of the chair-chair interconversion. This information is vital for understanding structure-activity relationships and is highly valuable in the fields of medicinal chemistry and materials science. The use of ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it particularly well-suited for these studies.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Fluorocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of fluorocyclohexanes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of fluorocyclohexanes?

A1: The main challenges stem from the conformational flexibility of the cyclohexane ring and the nature of the fluorination reaction mechanism.[1] Key difficulties include:

  • Controlling Axial vs. Equatorial Fluorination: The multiple low-energy chair and boat conformations of cyclohexane derivatives can make it difficult to selectively form one stereoisomer over another.[1]

  • SN1 vs. SN2 Pathways: Achieving stereoselectivity often requires conditions that favor an Sₙ2 mechanism, which proceeds with a predictable inversion of configuration.[1][2] Competing Sₙ1-type reactions can lead to planar carbocation intermediates, resulting in racemization or a mixture of diastereomers.[1]

  • Substrate Influence: The existing stereocenters and functional groups on the cyclohexane ring can strongly direct the stereochemical outcome of the fluorination, sometimes in unpredictable ways. This substrate dependence is a critical factor.[3][4]

  • Side Reactions: Rearrangements and elimination reactions are common side reactions that can reduce the yield of the desired stereoisomer.[5][6]

Q2: Which are the most common methods for the stereoselective introduction of fluorine into a cyclohexane ring?

A2: Several key strategies are employed, each with its own advantages for controlling stereochemistry:

  • Deoxyfluorination of Cyclohexanols: This method involves replacing a hydroxyl group with fluorine using reagents like DAST, Deoxo-Fluor, or PyFluor. The reaction typically proceeds with inversion of stereochemistry, making it a reliable method if a stereochemically pure alcohol precursor is available.[1][3]

  • Ring-Opening of Epoxides: A powerful diastereoselective strategy involves the epoxidation of a cyclohexene derivative, followed by ring-opening with a fluoride source (e.g., Et₃N·3HF). The nucleophilic attack by fluoride occurs via an Sₙ2 mechanism, leading to an inversion of configuration at the reaction center.[2]

  • Enantioselective Fluorination of Ketones: Dual catalytic systems, combining a chiral catalyst with an electrophilic fluorinating agent like Selectfluor, can achieve direct asymmetric fluorination of cyclohexanones to create fluorinated quaternary stereocenters.[2]

  • Organocatalytic Robinson Annulation: This method can be used for the enantioselective synthesis of chiral fluorinated cyclohexenones by reacting an α-fluoro-β-ketoester with an α,β-unsaturated ketone in the presence of a chiral organocatalyst.[2][7]

Q3: My deoxyfluorination reaction is resulting in a low yield of the desired fluorocyclohexane. What are the likely causes and how can I fix it?

A3: Low yields in deoxyfluorination reactions are a common issue. Consider the following troubleshooting steps:

  • Reagent Inactivity: Deoxyfluorinating reagents like DAST and Deoxo-Fluor can degrade over time, especially with improper storage. Always use a fresh bottle of the reagent stored under anhydrous conditions.[1]

  • Insufficient Reagent: For sterically hindered alcohols or less reactive substrates, you may need to increase the equivalents of the fluorinating reagent.[1]

  • Low Reaction Temperature: Some deoxyfluorination reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature or below, try gradually increasing the temperature.[1]

  • Poor Leaving Group: The hydroxyl group must be effectively activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), before fluorination with a fluoride salt may provide better results.[1]

  • Solvent Choice: Ensure your solvent is anhydrous and compatible with your chosen fluorinating reagent. Dichloromethane is a common choice for reactions with Deoxofluor.[3]

Q4: I am observing a mixture of diastereomers in my product. How can I improve the diastereoselectivity?

A4: A lack of diastereoselectivity often points to issues with reaction conditions or the reaction mechanism.

  • Favor Sₙ2 Conditions: To improve selectivity, promote an Sₙ2 pathway. This involves using a less polar, non-protic solvent and a good nucleophilic fluoride source. Running the reaction at a lower temperature can also favor a single, more ordered transition state.[1]

  • Analyze Neighboring Group Participation: Functional groups on your substrate can influence the stereochemical outcome. Analyze your starting material for any groups that could be directing the fluoride attack to a specific face of the ring.[1]

  • Change the Fluorinating Reagent: The choice of reagent can significantly impact selectivity. For example, in the fluorination of diol derivatives, Deoxofluor was found to be a suitable reagent, but the outcome was highly dependent on the substrate's stereochemistry.[3]

  • Modify the Substrate: If possible, modify the substrate to favor a specific conformation or to introduce a directing group that enhances the desired stereochemical outcome.

Troubleshooting Guides

Scenario 1: Poor Regio- and Stereoselectivity in Epoxide Ring-Opening
  • Issue: The fluoride attack on the epoxide is not regioselective, or the stereochemical outcome is not as expected.

  • Troubleshooting Workflow:

    G start Poor Selectivity in Epoxide Ring-Opening check_reagent Verify Fluoride Source and Acidity (e.g., Et3N·3HF vs Olah's Reagent) start->check_reagent check_mechanism Is the reaction SN1 or SN2 dominant? check_reagent->check_mechanism sn1 SN1 Pathway Likely: Mixture of regioisomers/stereoisomers check_mechanism->sn1 High Acidity sn2 SN2 Pathway Favored: Predictable regio- and stereochemistry check_mechanism->sn2 Low Acidity solution1 Modify Conditions: - Use less acidic HF source (e.g., Et3N·3HF) - Use non-polar solvent - Lower reaction temperature sn1->solution1 solution2 Analyze Substrate: - Check for electronic bias - Check for steric hindrance near one carbon sn2->solution2 end Improved Selectivity solution1->end solution2->end

    Caption: Troubleshooting workflow for poor selectivity in epoxide ring-opening.

Data Presentation

Table 1: Comparison of Methods for Stereoselective Fluorination
MethodSubstrate TypeCommon ReagentsStereochemical ControlTypical YieldsKey FeaturesReference
DeoxyfluorinationChiral AlcoholsDAST, Deoxo-Fluor, PyFluorInversion (Sₙ2)40-80%Substrate-dependent; risk of elimination/rearrangement.[1][3]
Epoxide Ring-OpeningCyclohexenesm-CPBA, then Et₃N·3HF/XtalFluor-EInversion (Sₙ2), Diastereoselective50-90%Excellent control from alkene stereochemistry.[2]
Asymmetric Fluorinationα-Substituted CyclohexanonesSelectfluor, Chiral CatalystsEnantioselective60-95% (up to 99% ee)Creates fluorinated quaternary centers.[2][8]
Robinson Annulationα-Fluoro-β-ketoestersChiral Diamine CatalystsEnantio- and Diastereoselective50-85% (>95% ee)Builds the fluorinated ring system from acyclic precursors.[7]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of Ethyl trans-3-fluoro-4-hydroxycyclohexanecarboxylate via Epoxidation and Ring-Opening[2]

This protocol demonstrates a two-step process involving the epoxidation of a cyclohexene derivative followed by a regioselective ring-opening with a fluoride source.

Step 1: Epoxidation of Ethyl cyclohex-3-enecarboxylate

  • Dissolve ethyl cyclohex-3-enecarboxylate (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portionwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with CH₂Cl₂.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding epoxide.[2]

Step 2: Fluorinative Ring-Opening of the Epoxide

  • To a solution of the epoxide from Step 1 (1.0 equiv) in anhydrous 1,4-dioxane under an argon atmosphere, add triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv).

  • Add XtalFluor-E (1.0 equiv) to the mixture.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl trans-3-fluoro-4-hydroxycyclohexanecarboxylate.[2]

Workflow Diagram for Protocol 1

G sub Start: Ethyl cyclohex-3-enecarboxylate epoxidation Step 1: Epoxidation (m-CPBA, CH2Cl2) sub->epoxidation workup1 Aqueous Workup & Purification epoxidation->workup1 epoxide Intermediate: Cyclohexene Epoxide ring_opening Step 2: Ring-Opening (Et3N·3HF, XtalFluor-E) epoxide->ring_opening workup1->epoxide workup2 Aqueous Workup & Purification ring_opening->workup2 product Product: Ethyl trans-3-fluoro- 4-hydroxycyclohexanecarboxylate workup2->product

Caption: Workflow for diastereoselective fluorination via epoxidation.[2]

References

Technical Support Center: Synthesis of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of fluorocyclohexane, a critical building block in pharmaceutical and materials science. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most prevalent starting materials for the synthesis of this compound are cyclohexanol, cyclohexene, and cyclohexane. The choice of starting material often depends on the desired scale, available reagents, and safety considerations.

Q2: I'm getting a low yield in my deoxyfluorination of cyclohexanol. What are the likely causes?

A2: Low yields in the deoxyfluorination of cyclohexanol are common and can be attributed to several factors:

  • Reagent Quality: The activity of your fluorinating agent (e.g., DAST, Deoxo-Fluor®, PyFluor) is crucial. These reagents can degrade over time, especially with exposure to moisture. Using a fresh or properly stored batch is recommended.

  • Reaction Temperature: Temperature control is critical. While some reactions require heating, excessive temperatures can promote the formation of elimination byproducts (cyclohexene). It is advisable to start at a low temperature and gradually warm the reaction as needed while monitoring its progress.

  • Solvent Purity: The use of anhydrous solvents is essential, as water can react with and deactivate many fluorinating agents.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a suboptimal temperature. Monitoring the reaction by TLC or GC is important to determine the point of maximum conversion.

Q3: How can I minimize the formation of cyclohexene as a byproduct?

A3: The formation of cyclohexene via an elimination side reaction is a primary challenge, particularly when starting from cyclohexanol.[1] To minimize this:

  • Choice of Fluorinating Agent: Modern reagents like PyFluor have been designed to be more selective and produce fewer elimination byproducts compared to traditional reagents like DAST.[2][3]

  • Low Temperature: Performing the reaction at lower temperatures generally favors the substitution reaction (SN2) over elimination (E1 or E2).

  • Non-nucleophilic Base: If a base is required, using a non-nucleophilic, sterically hindered base can help to minimize elimination.

  • Substrate and Reagent Addition: Slowly adding the fluorinating agent to the cooled solution of cyclohexanol can help to control the reaction temperature and minimize side reactions.

Q4: My purification of this compound by distillation is inefficient. What can I do?

A4: this compound has a relatively low boiling point (around 104 °C), which can make its separation from certain solvents or byproducts challenging.[4]

  • Fractional Distillation: If your crude product contains impurities with boiling points close to that of this compound, a simple distillation may not be sufficient. Using a fractionating column will provide better separation.

  • Azeotropes: Be aware of potential azeotropes that this compound might form with residual solvents or water, which can complicate purification by distillation.

  • Alternative Purification: If distillation is proving ineffective, consider alternative purification methods such as flash column chromatography on silica gel.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Cause Recommended Action Rationale
Inactive Fluorinating Reagent Use a fresh, unopened bottle of the fluorinating agent or test the activity of the current batch on a reliable substrate.Deoxyfluorinating agents like DAST and Deoxo-Fluor® are sensitive to moisture and can degrade over time, losing their reactivity.[5]
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Start at a low temperature (e.g., -78 °C for DAST) and allow the reaction to slowly warm to room temperature. Monitor by TLC or GC.The optimal temperature is highly dependent on the specific fluorinating agent and substrate. Some reactions require heating to proceed at a reasonable rate.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Water will quench most fluorinating reagents, leading to a significant drop in yield or complete reaction failure.
Incorrect Stoichiometry Carefully check the stoichiometry of your reagents. A slight excess of the fluorinating agent (e.g., 1.2-1.5 equivalents) is often used.Insufficient fluorinating agent will lead to incomplete conversion of the starting material.

Issue 2: High Proportion of Cyclohexene Byproduct

Possible Cause Recommended Action Rationale
High Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.Elimination reactions are generally favored at higher temperatures.[1]
Choice of Fluorinating Agent Consider using a more modern and selective fluorinating agent such as PyFluor.Reagents like PyFluor have been shown to significantly reduce the formation of elimination byproducts compared to DAST.[2][6]
Strongly Basic Conditions If a base is necessary, opt for a non-nucleophilic, sterically hindered base.Strong, non-hindered bases can promote E2 elimination pathways.
Slow Addition of Reagent Add the fluorinating agent dropwise to a cooled solution of the alcohol.This helps to maintain a low reaction temperature and minimize localized heating that can favor elimination.

Issue 3: Difficulty in Product Purification

Possible Cause Recommended Action Rationale
Close Boiling Points of Product and Impurities Utilize fractional distillation with an appropriate column length and packing material.This provides a greater number of theoretical plates, allowing for the separation of liquids with similar boiling points.
Azeotrope Formation Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.Water can form azeotropes with organic compounds, affecting their boiling behavior.
Thermal Decomposition of Product Consider vacuum distillation to lower the boiling point of this compound.If the product is sensitive to higher temperatures, reducing the pressure will allow it to distill at a lower, less destructive temperature.[4]
Co-elution in Chromatography If using column chromatography, screen different solvent systems to achieve better separation.Finding an optimal mobile phase is key to resolving compounds with similar polarities on a silica gel column.

Comparative Data of Synthesis Methods

The following tables summarize quantitative data for common methods of this compound synthesis, allowing for easy comparison of yields and reaction conditions.

Table 1: Deoxyfluorination of Cyclohexanol

Fluorinating AgentBase (if any)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
DAST NoneDCM-78 to RT2-440-70[5][7]
Deoxo-Fluor® NoneTolueneRT to 5012-2450-80[7]
PyFluor DBUTolueneRT to 502-670-90[2][3][6]

Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Hydrofluorination of Cyclohexene

Fluorine SourceCatalyst/AdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
HF-Pyridine NoneNeat0 to RT1-360-85General Knowledge
TBAF/KHF₂ NoneTHFRT12-24Moderate

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanol using DAST

Materials:

  • Cyclohexanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, dry ice/acetone bath

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve cyclohexanol (1.0 eq) in anhydrous DCM and add it to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and saturated NaHCO₃ solution.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Protocol 2: Synthesis of this compound from Cyclohexene using HF-Pyridine

Materials:

  • Cyclohexene

  • Hydrogen fluoride-pyridine complex (e.g., Olah's reagent)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Plastic or Teflon reaction vessel, magnetic stirrer, ice bath

Procedure:

  • In a plastic or Teflon flask equipped with a magnetic stir bar, place the hydrogen fluoride-pyridine complex.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add cyclohexene (1.0 eq) to the stirred HF-pyridine complex.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by GC.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation (use a rotary evaporator with a cooled trap).

  • Further purify the product by fractional distillation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Deoxyfluorination cluster_workup Work-up & Purification cluster_product Final Product start Cyclohexanol reaction Dissolve in Anhydrous DCM Cool to -78°C start->reaction Step 1 addition Slowly Add DAST reaction->addition Step 2 stir Warm to RT & Stir addition->stir Step 3 quench Quench with NaHCO₃ stir->quench Step 4 extract Extract with DCM quench->extract Step 5 dry Dry over MgSO₄ extract->dry Step 6 purify Distillation dry->purify Step 7 product This compound purify->product

Caption: Experimental workflow for this compound synthesis from cyclohexanol.

troubleshooting_yield start Low Yield of This compound check_reagent Check Fluorinating Reagent Activity start->check_reagent check_temp Optimize Reaction Temperature start->check_temp check_elimination Analyze for Elimination Byproduct start->check_elimination reagent_inactive Use Fresh Reagent check_reagent->reagent_inactive Inactive temp_issue Systematically Vary Temperature check_temp->temp_issue Suboptimal elimination_high Lower Temperature & Consider Milder Reagent check_elimination->elimination_high High

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Preparation of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common synthetic procedures. Our aim is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guides & FAQs

This section is organized by the starting material used for the synthesis of this compound. Each subsection addresses common issues and provides practical solutions.

Starting from Cyclohexanol

The direct conversion of cyclohexanol to this compound is commonly achieved through deoxofluorination using reagents like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor. The primary challenge with this method is the competing elimination reaction that forms cyclohexene.

Frequently Asked Questions (FAQs):

  • Q1: My reaction is producing a significant amount of cyclohexene as a byproduct. How can I minimize this?

    • A1: Elimination is a major side reaction in the deoxofluorination of secondary alcohols. To favor substitution over elimination, consider the following adjustments:

      • Temperature Control: Lowering the reaction temperature is crucial. Start the reaction at -78 °C and allow it to warm slowly to room temperature. Higher temperatures promote the E1 elimination pathway.[1]

      • Choice of Reagent: Some fluorinating reagents are less prone to causing elimination. For instance, PyFluor is known to result in minor formation of elimination side products compared to DAST.[2]

      • Solvent: Use non-polar, aprotic solvents like dichloromethane (DCM) or chloroform.

  • Q2: The reaction is sluggish, and I'm observing low conversion of my starting material. What should I do?

    • A2: Low reactivity can be due to several factors:

      • Reagent Quality: Ensure your fluorinating agent (e.g., DAST) is fresh and has been stored under anhydrous conditions to prevent degradation.

      • Stoichiometry: For sterically hindered alcohols, you may need to increase the equivalents of the fluorinating reagent.

      • Reaction Time: While high temperatures are to be avoided, ensuring the reaction runs for a sufficient duration (e.g., overnight) as it slowly warms to room temperature can improve yields.

  • Q3: I'm observing unexpected rearranged products. What is the cause and how can I prevent it?

    • A3: Rearrangements can occur via carbocation intermediates, especially if the reaction proceeds through an SN1-like mechanism. In some cases, particularly with neighboring group participation (like a nearby phenyl group), phenonium ion intermediates can lead to rearranged products.[3] To minimize rearrangements, use conditions that favor an SN2 pathway, such as lower temperatures and less ionizing solvents.

Troubleshooting Flowchart: Deoxofluorination of Cyclohexanol

start Start: Deoxofluorination of Cyclohexanol issue Primary Issue? start->issue high_elimination High Cyclohexene Formation issue->high_elimination Elimination low_conversion Low Conversion issue->low_conversion Conversion rearrangement Rearranged Products issue->rearrangement Rearrangement solution_elim Solutions: - Lower reaction temperature (-78°C to RT) - Use PyFluor instead of DAST - Use non-polar aprotic solvent high_elimination->solution_elim solution_conv Solutions: - Use fresh, anhydrous DAST/Deoxo-Fluor - Increase equivalents of fluorinating agent - Ensure sufficient reaction time low_conversion->solution_conv solution_rearr Solutions: - Maintain low temperature - Use less ionizing solvent rearrangement->solution_rearr

Troubleshooting deoxofluorination reactions.
Starting from Cyclohexyl Halides (e.g., Chloro- or Bromocyclohexane)

This approach typically involves a nucleophilic substitution reaction, with the Swarts reaction being a classic example. The key is to effectively exchange the halide for fluoride.

Frequently Asked Questions (FAQs):

  • Q1: What are the best fluorinating agents for the Swarts reaction?

    • A1: Heavy metal fluorides are most effective. Silver fluoride (AgF) and antimony trifluoride (SbF₃) are commonly used.[4][5] While alkali metal fluorides like KF can be used, they often require phase-transfer catalysts to enhance their nucleophilicity and solubility, and yields may be lower.[6][7]

  • Q2: My Swarts reaction is giving a low yield of this compound. What are the common pitfalls?

    • A2: Low yields in a Swarts reaction can often be attributed to:

      • Choice of Fluoride Source: Using less reactive fluoride salts like NaF or KF without a phase-transfer catalyst will result in poor conversion.[5]

      • Reaction Conditions: The reaction often requires heating. Ensure the temperature is sufficient to drive the reaction but not so high as to cause elimination, especially with secondary halides.

      • Purity of Reactants: Ensure your starting cyclohexyl halide is pure and the reaction is carried out under anhydrous conditions if using moisture-sensitive reagents.

  • Q3: Is elimination a concern when starting with cyclohexyl halides?

    • A3: Yes, elimination to form cyclohexene can be a side reaction, particularly with stronger bases or higher temperatures. This is an E2-type elimination.[8] Using milder conditions and a good nucleophilic fluoride source that is not overly basic can help minimize this.

Logical Diagram: Optimizing the Swarts Reaction

start Start: Swarts Reaction for this compound reagent Select Fluoride Source start->reagent reagent_opt1 High Reactivity: AgF, SbF3, Hg2F2 reagent->reagent_opt1 reagent_opt2 Lower Reactivity (requires PTC): KF, CsF reagent->reagent_opt2 conditions Optimize Reaction Conditions conditions_opt - Heat as required - Anhydrous conditions - Monitor for elimination conditions->conditions_opt outcome Desired Outcome: High Yield of this compound reagent_opt1->conditions reagent_opt2->conditions conditions_opt->outcome

Key considerations for the Swarts reaction.
Starting from Cyclohexene

Two common strategies start from cyclohexene: halofluorination and epoxidation followed by ring-opening.

Frequently Asked Questions (FAQs):

  • Q1: In the epoxidation/ring-opening route, how can I control the regioselectivity of the fluoride attack?

    • A1: The regioselectivity of epoxide ring-opening depends on the reaction conditions:

      • Basic or Neutral Conditions (SN2-like): The fluoride nucleophile will attack the less sterically hindered carbon of the epoxide.[9][10]

      • Acidic Conditions (SN1-like): The reaction proceeds through a carbocation-like intermediate, and the fluoride will attack the more substituted carbon that can better stabilize the positive charge.[10] For cyclohexene oxide, the two carbons are equivalent, but for substituted cyclohexenes, this is a critical consideration. Environmental factors like the choice of Lewis acid and solvent can also influence regioselectivity.[11][12]

  • Q2: What are the common side products in the halofluorination of cyclohexene?

    • A2: Besides the desired halothis compound, side reactions can include the formation of dihalogenated products (e.g., dichlorocyclohexane) or products from the reaction with the solvent. The choice of halogenating agent and fluoride source is important for selectivity.[13]

Starting from Cyclohexanone Derivatives

This method involves the electrophilic fluorination of a cyclohexanone enolate or enol ether.

Frequently Asked Questions (FAQs):

  • Q1: What are the common electrophilic fluorinating agents?

    • A1: N-F reagents are widely used due to their stability and safety compared to F₂ gas. Common examples include Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[14][15][16]

  • Q2: My electrophilic fluorination reaction is giving a mixture of mono- and di-fluorinated products. How can I improve the selectivity?

    • A2: Over-fluorination can be an issue. To improve selectivity for the mono-fluorinated product:

      • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess may be necessary for full conversion, but a large excess will promote di-fluorination.

      • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Quantitative Data Summary

The following tables provide a summary of representative yields and conditions for different synthetic routes to this compound and its derivatives.

Table 1: Comparison of Deoxofluorination Reagents for Alcohols

ReagentSubstrateYield (%)Side ProductsReference
DASTCyclohexanolVariableCyclohexene[17]
Deoxo-FluorCyclohexanolGenerally higher than DASTCyclohexeneN/A
PyFluorAlcoholsGenerally highMinimal elimination[2]
XtalFluor-ECyclohexanoneup to 79% (fluoroalkene)Elimination[18]

Table 2: Nucleophilic Substitution (Swarts Reaction)

Starting MaterialFluoride SourceCatalyst/SolventYield (%)Reference
BromocyclohexaneAgFHeatGood[4][5]
ChlorocyclohexaneSbF₃/SbCl₅HeatGood[5]
ChlorocyclohexaneKFPhase-Transfer CatalystModerate[7]

Experimental Protocols

Protocol 1: Deoxofluorination of Cyclohexanol using DAST

Warning: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanol (1.0 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.93 g, 12 mmol, 1.2 equivalents) dropwise to the stirred solution over 20 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound (boiling point: 103 °C).

Protocol 2: Swarts Reaction of Bromocyclohexane

Warning: Handle heavy metal salts with care as they are toxic. Perform the reaction in a fume hood.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bromocyclohexane (1.63 g, 10 mmol) and silver fluoride (AgF) (1.52 g, 12 mmol, 1.2 equivalents).

  • Reaction: Heat the mixture with stirring in an oil bath at 80 °C for 6 hours. Monitor the reaction progress by GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the silver bromide precipitate.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and purify by fractional distillation to yield this compound.

Protocol 3: Electrophilic Fluorination of a Cyclohexanone Derivative

Warning: Electrophilic fluorinating agents like Selectfluor are strong oxidizers. Avoid contact with skin and eyes.

  • Preparation: To a solution of the cyclohexanone derivative (e.g., 2-phenylcyclohexanone, 1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add Selectfluor (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19]

References

Fluorocyclohexane Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with fluorocyclohexane and its derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

This compound is a colorless, organofluorine liquid.[1] It is characterized as being insoluble in water but soluble in organic solvents such as ethanol and ether.[1][2] Its low aqueous solubility is a key consideration in experimental design, particularly in biological and pharmaceutical applications that require aqueous buffers.

Q2: Why is this compound used in drug development if it has solubility issues?

The incorporation of fluorine into molecules is a powerful strategy in medicinal chemistry. Introducing a fluorine atom can modulate a compound's acidity, lipophilicity, and metabolic stability.[3] Specifically, replacing hydrogen with fluorine can sometimes increase hydrophobicity, which may improve membrane permeability.[3] In contrast, polyfluorinated systems, such as "Janus face" cyclohexanes with a highly polar fluorine face and a non-polar hydrogen face, can significantly increase aqueous solubility while maintaining a stable three-dimensional structure for target engagement.[4][5]

Q3: What are the primary strategies for overcoming the poor aqueous solubility of this compound-containing compounds?

For hydrophobic and poorly water-soluble compounds, several techniques can be employed to enhance solubility. The most common and effective methods include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility of a nonpolar compound.[6][7]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the apparent solubility of the drug.[6][9]

  • Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier to improve its dissolution rate.[9][10]

  • Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio, which can improve the dissolution rate.[11][12]

Troubleshooting Guide

Issue: My this compound-containing compound precipitates when diluted into an aqueous buffer (e.g., PBS, Tris).

This is a common problem indicating that the intrinsic solubility of your compound in the aqueous buffer is low, and the concentration of the organic co-solvent from your stock solution is insufficient to maintain solubility upon dilution. The following workflow is recommended to address this issue.

G start Precipitation Observed in Aqueous Buffer check_stock Step 1: Verify Stock Solution Is the compound fully dissolved in the stock solvent (e.g., DMSO)? start->check_stock re_dissolve Action: Re-dissolve Stock Use vortexing or gentle warming (37°C). Consider a higher-purity anhydrous solvent. check_stock->re_dissolve No check_final_conc Step 2: Assess Final Concentration Is the final concentration of your compound exceeding its aqueous solubility limit? check_stock->check_final_conc Yes re_dissolve->check_stock lower_conc Action: Lower Final Concentration If the experiment allows, reduce the working concentration of the compound. check_final_conc->lower_conc Yes increase_cosolvent Step 3: Increase Co-solvent Percentage Can the experimental system tolerate a higher percentage of the organic co-solvent? check_final_conc->increase_cosolvent No solved Problem Resolved lower_conc->solved adjust_cosolvent Action: Increase Co-solvent Increase the final co-solvent percentage (e.g., from 0.5% to 1-2% DMSO). Always run a vehicle control. increase_cosolvent->adjust_cosolvent Yes advanced_methods Step 4: Employ Advanced Formulation Are simpler methods insufficient? increase_cosolvent->advanced_methods No adjust_cosolvent->solved use_cyclodextrin Action: Use Cyclodextrins Formulate with HP-β-CD to form an inclusion complex and increase apparent solubility. advanced_methods->use_cyclodextrin use_surfactant Action: Use Surfactants Use a low concentration of a non-ionic surfactant (e.g., Tween 80) to aid solubilization. advanced_methods->use_surfactant use_cyclodextrin->solved use_surfactant->solved

Troubleshooting workflow for addressing compound precipitation.

Experimental Protocols & Data

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the effect of common co-solvents on the solubility of a this compound-containing compound. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6]

G stock Prepare concentrated stock solution of compound in pure co-solvent (e.g., 10 mM in DMSO) add_stock Add excess amount of the stock solution to each buffer-cosolvent mixture stock->add_stock buffers Prepare aqueous buffers (e.g., PBS) with varying percentages of co-solvent (e.g., 1%, 2%, 5%, 10% v/v) buffers->add_stock equilibrate Equilibrate samples for 24-48h at a constant temperature (e.g., 25°C) with shaking add_stock->equilibrate separate Separate undissolved compound (e.g., centrifugation at 10,000 x g) equilibrate->separate analyze Analyze the supernatant for dissolved compound concentration via HPLC-UV separate->analyze

Workflow for determining solubility in co-solvent systems.

Methodology:

  • Prepare a concentrated stock solution of the this compound compound in a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).

  • Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing percentages of the co-solvent (v/v), for example, 1%, 5%, 10%, and 20%.

  • Add an excess amount of the compound stock solution to each buffer-co-solvent mixture to create a saturated solution.

  • Vortex each sample vigorously for 1 minute.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours with continuous shaking to ensure saturation is reached.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Quantitative Data: Properties of Common Co-solvents

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantSolubility in Water
Dimethyl Sulfoxide (DMSO)1891.10046.7Miscible
Ethanol78.50.78924.5Miscible
Polyethylene Glycol 400 (PEG 400)>2001.12812.5Miscible
Propylene Glycol188.21.03632.0Miscible
Tetrahydrofuran (THF)660.8867.530 g/100g

Data compiled from various sources.[13]

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To evaluate the effect of cyclodextrin complexation on the aqueous solubility of a this compound compound. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent water solubility.[9]

Methodology:

  • Prepare aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v) in the desired buffer.

  • Add an excess amount of the this compound compound to each cyclodextrin solution.

  • Shake the suspensions at a constant temperature for 48-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Filter the samples through a 0.22 µm syringe filter to remove any undissolved compound.

  • Analyze the filtrate for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Example of Cyclodextrin Enhancement

HP-β-CD Concentration (% w/v)Apparent Solubility of Compound X (µg/mL)Fold Increase
0 (Control Buffer)0.51.0
1%12.525
5%65.0130
10%140.2280

This is example data to illustrate the potential effect. Actual results will vary depending on the compound.

References

Technical Support Center: Industrial Scale Fluorocyclohexane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the industrial-scale production of fluorocyclohexane. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in process improvement and issue resolution.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield in this compound Synthesis

  • Question: We are experiencing a lower than expected yield in the synthesis of this compound from cyclohexanol and hydrogen fluoride (HF). What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Suboptimal Reaction Conditions: The reaction of cyclohexanol with HF is an equilibrium process. Ensure that the reaction temperature and pressure are optimized to favor product formation and that water, a byproduct, is effectively removed.[1]

    • Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or the ratio of HF to cyclohexanol. However, be aware that overly harsh conditions can lead to side reactions.

    • Side Reactions: The primary side reaction is the dehydration of cyclohexanol to form cyclohexene, which can then polymerize under acidic conditions.[2] Another possibility is the formation of dicyclohexyl ether.

      • Mitigation: Maintain a moderate reaction temperature and ensure a sufficient excess of HF.

    • Loss During Workup: this compound is volatile (boiling point ~103 °C).[3] Significant losses can occur during aqueous washes and solvent removal.

      • Mitigation: Use chilled aqueous solutions for washing and employ a rotary evaporator with a cooled trap for solvent removal. Minimize the time the product is exposed to atmospheric pressure.

    • Catalyst/Reagent Purity: The purity of the cyclohexanol and the quality of the hydrogen fluoride can impact the reaction. Water in the cyclohexanol can consume HF and shift the equilibrium unfavorably.

      • Mitigation: Use anhydrous cyclohexanol and a high-purity grade of HF.

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Detected check_conditions Verify Reaction Conditions (T, P, Time) start->check_conditions check_reagents Assess Reagent Purity (Cyclohexanol, HF) check_conditions->check_reagents Conditions OK optimize_conditions Optimize T, P, Time & HF:Substrate Ratio check_conditions->optimize_conditions Suboptimal analyze_byproducts Analyze Crude Product for Byproducts (GC-MS) check_reagents->analyze_byproducts Reagents OK use_anhydrous Use Anhydrous Reagents check_reagents->use_anhydrous Impurities Found review_workup Review Workup Procedure analyze_byproducts->review_workup Byproducts Identified modify_conditions Modify Conditions to Minimize Byproducts analyze_byproducts->modify_conditions Excess Byproducts improve_workup Improve Workup (e.g., chilled washes) review_workup->improve_workup Losses Identified end Yield Improved optimize_conditions->end use_anhydrous->end modify_conditions->end improve_workup->end

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Product Instability and Impurity Formation

  • Question: Our purified this compound develops impurities over time, particularly when exposed to acidic or basic conditions during downstream processing. What are these impurities and how can we prevent their formation?

  • Answer: While the C-F bond is generally strong, this compound can degrade under certain conditions. The likely degradation pathways are analogous to those of other fluoroalkanes.[4]

    • Under Basic Conditions (Dehydrofluorination): Exposure to strong bases can cause the elimination of HF to form cyclohexene.

      • Symptoms: Appearance of new peaks in GC-MS analysis corresponding to cyclohexene (m/z 82).

      • Prevention: Avoid exposing this compound to strong bases. If a basic wash is necessary, use a mild, cold base (e.g., dilute sodium bicarbonate) and minimize contact time.

    • Under Acidic Conditions (Hydrolysis): In the presence of strong acids and water, this compound can undergo hydrolysis to form cyclohexanol.

      • Symptoms: Appearance of a peak for cyclohexanol in your analysis.

      • Prevention: Ensure the product is neutralized and thoroughly dried after synthesis. Avoid contact with strong acids during storage and downstream use.

Issue 3: Inefficient Purification by Distillation

  • Question: We are having difficulty separating this compound from a close-boiling impurity via fractional distillation. How can we improve the separation efficiency?

  • Answer: If standard fractional distillation is insufficient, more advanced techniques may be necessary.

    • Increase Column Efficiency: Ensure your distillation column has a sufficient number of theoretical plates for the separation. Using a longer packed or Vigreux column can improve separation.[5]

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase distillation time. This parameter should be optimized for your specific separation.

    • Heteroazeotropic Distillation: This technique involves adding an entrainer that forms a low-boiling azeotrope with one of the components, allowing for its removal as the distillate.

      • Example: Acetone can be used as an entrainer to separate certain fluorinated compounds from close-boiling impurities.[6] The this compound/impurity mixture is distilled with acetone. The acetone-impurity azeotrope is removed as the overhead product, leaving purified this compound as the bottom product. The acetone can then be recovered from the distillate.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₁F[3]
Molar Mass102.15 g/mol [3]
AppearanceColorless liquid[3]
Boiling Point103 °C[3]
Melting Point13 °C[3]
Density0.9280 g/mL[3]
Flash Point5 °C[3]

Table 2: Typical GC-MS Parameters for Purity Analysis

ParameterSetting
Gas Chromatograph (GC)
ColumnDB-5 or similar non-polar capillary column (e.g., 30m x 0.25mm x 0.25µm)
Injection ModeSplit (e.g., 50:1)
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-350 amu
Source Temperature230 °C
Quadrupole Temperature150 °C

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound from Cyclohexanol

This protocol describes a representative process for the synthesis of this compound. All operations involving hydrogen fluoride must be conducted in a suitable, corrosion-resistant reactor (e.g., Hastelloy or Monel) with appropriate safety measures in place.

  • Reactor Preparation: Ensure the reactor is clean, dry, and passivated. Purge the reactor with dry nitrogen.

  • Charging Reagents:

    • Charge the reactor with anhydrous cyclohexanol (1.0 equivalent).

    • Cool the reactor to below 0 °C.

    • Slowly add anhydrous hydrogen fluoride (HF) (2.0 - 3.0 equivalents) to the stirred cyclohexanol, maintaining the temperature below 10 °C.

  • Reaction:

    • Once the HF addition is complete, slowly warm the reactor to 20-25 °C.

    • Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by taking aliquots (handled with extreme care) and analyzing by GC.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0-5 °C.

    • Carefully quench the reaction by slowly transferring the mixture to a stirred vessel containing ice and water.

    • Separate the organic layer.

    • Wash the organic layer with a cold, dilute aqueous solution of sodium bicarbonate until the washings are neutral.

    • Wash the organic layer with cold brine.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Remove the solvent (if any was used) and any low-boiling impurities by simple distillation. The crude this compound is then ready for purification.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed or Vigreux column. Ensure all glassware is dry.

  • Distillation:

    • Charge the distillation flask with the crude this compound.

    • Heat the flask gently.

    • Collect a forerun fraction of any low-boiling impurities.

    • Slowly increase the heating to distill the this compound. Collect the fraction boiling at approximately 103 °C.[3]

    • Monitor the purity of the collected fractions by GC.

  • Product Collection: Combine the pure fractions and store in a tightly sealed, appropriate container.

Protocol 3: Purity Analysis by GC-MS

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 10 µg/mL) in a suitable volatile solvent like dichloromethane or hexane.[7]

  • Instrument Setup: Set up the GC-MS according to the parameters outlined in Table 2.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (prominent ions include m/z 82 [M-HF] and others).

    • Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST). Common impurities to look for include cyclohexanol, cyclohexene, and dicyclohexyl ether.

    • Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Cyclohexanol + HF reactor Reaction (0-25 °C, 4-6h) reagents->reactor quench Quench with Ice/Water reactor->quench wash Neutralize (NaHCO₃) & Wash (Brine) quench->wash dry Dry (Na₂SO₄) wash->dry crude Crude this compound dry->crude distillation Fractional Distillation crude->distillation pure_product Pure this compound (>98%) distillation->pure_product HF_Safety_Pathway cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_emergency Emergency Preparedness start HF Handling Task ppe_items HF-resistant Gloves (Neoprene/Butyl) Chemical Splash Goggles & Face Shield Chemically-resistant Apron & Sleeves start->ppe_items Don fume_hood Work in a certified Chemical Fume Hood start->fume_hood Ensure materials Use compatible materials (Teflon, Polyethylene) start->materials Verify spill_kit HF-specific Spill Kit (Calcium Carbonate/Gluconate) start->spill_kit Confirm Availability first_aid Calcium Gluconate Gel Safety Shower & Eyewash start->first_aid Confirm Availability task Perform HF Operation ppe_items->task fume_hood->task materials->task spill_kit->task first_aid->task emergency_contact Immediate Medical Attention Required for any exposure end Safe Completion task->end Task Complete exposure Exposure Occurs task->exposure Exposure Event exposure->emergency_contact

References

purification techniques for high-purity fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity fluorocyclohexane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The main methods for purifying this compound are fractional distillation, preparative gas chromatography (Prep-GC), and column chromatography. The selection of the technique depends on the types of impurities present, the desired level of purity, and the quantity of the material to be purified.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can vary based on the synthetic route used. Common impurities may include unreacted starting materials such as cyclohexanol, partially fluorinated intermediates, isomers (both constitutional and stereoisomers), and byproducts from side reactions.[1][2][3]

Q3: How can I determine the purity of my this compound sample?

A3: The purity of this compound is typically assessed using analytical techniques like Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[1][4][5] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹⁹F NMR, is very effective for identifying fluorinated compounds and related byproducts.[1][6]

Q4: What key physical properties of this compound are important for purification?

A4: Understanding the physical properties of this compound is crucial for planning its purification. Key properties are summarized in the table below. Purification by distillation, for instance, relies on differences in boiling points between this compound and any impurities.[1] Its non-polar nature influences the choice of stationary and mobile phases in chromatography.[1]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₁F[2][5][6]
Molecular Weight 102.15 g/mol [2][5][6]
Boiling Point 101-104 °C[2][4][5][7]
Melting Point 13 °C[5][7]
Density 0.93 g/mL[2][5]
Appearance Colorless Liquid[2][5]
Solubility Insoluble in water; soluble in organic solvents[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of impurities - Boiling points of the compound and impurities are too close.- Distillation rate is too fast.- Inefficient distillation column.- Consider vacuum distillation to lower boiling points and potentially increase the difference.- For very close-boiling impurities, preparative GC might be more effective.[1]- Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases.- Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Bumping or unstable boiling - Uneven heating.- Lack of boiling chips or stir bar.- Use a heating mantle with a stirrer for uniform heat distribution.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Product loss - Leaks in the distillation apparatus.- Condenser is too warm.- Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if under vacuum.- Ensure a steady flow of cold water through the condenser.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not move from the origin (Rf = 0) - The eluent (mobile phase) is not polar enough.- Gradually increase the polarity of the eluent. For this compound on silica gel, you might start with pure hexane and slowly add a more polar solvent like ethyl acetate or dichloromethane.[1][9]
Compound runs with the solvent front (Rf = 1) - The eluent is too polar.- Use a less polar solvent system. Start with a non-polar solvent like hexane.[1]
Poor separation between compound and impurities - Incorrect choice of stationary or mobile phase.- Column was not packed properly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Consider a different stationary phase (e.g., alumina instead of silica gel).[1]- Ensure the column is packed uniformly to avoid channeling.
Peak tailing - Sample is overloaded.- Strong interaction with the stationary phase (e.g., acidic silica).- Compound is degrading on the column.- Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the mass of the silica gel.[9]- Add a small amount (0.1-1%) of a modifying agent like triethylamine to the eluent to neutralize active sites on the silica gel.[9]- Check the stability of your compound on silica using TLC before running the column.[10]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: For better efficiency, wrap the fractionating column with glass wool or aluminum foil.

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is spinning at a moderate rate.

  • Equilibration: As the liquid begins to boil, you will see a condensation ring rise slowly up the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for a period before any distillate is collected.

  • Fraction Collection: Slowly increase the heating rate to allow the vapor to reach the distillation head. Monitor the temperature at the thermometer. Collect any initial low-boiling fractions in a separate flask.

  • Product Collection: When the temperature stabilizes at the boiling point of this compound (approx. 101-104 °C), switch to a clean receiving flask to collect the purified product.[2][5]

  • Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue is left in the distillation flask. Never distill to dryness.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from less or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent solvents (e.g., hexane, ethyl acetate)

  • Collection tubes or flasks

  • Sand

  • Cotton or glass wool

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your product an Rf value of approximately 0.3. For the non-polar this compound, a mixture of hexane and a small amount of ethyl acetate is a good starting point.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pack the column with silica gel using either a "dry packing" or "wet packing" method. Ensure the silica gel bed is level and free of cracks or air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Column Equilibration: Run the initial, least polar eluent through the column until the packed bed is thoroughly wetted and equilibrated.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for "dry loading," dissolve the crude product, mix it with a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[9]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. You may need to apply gentle pressure with air or nitrogen (flash chromatography) to speed up the elution.

    • If a gradient elution is needed, gradually increase the polarity of the eluent according to the separation observed on TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Purity Assessment (GC, NMR) Crude->Analysis1 Decision Purity Acceptable? Analysis1->Decision Distillation Fractional Distillation Decision->Distillation No PureProduct High-Purity this compound Decision->PureProduct Yes Chromatography Column Chromatography Distillation->Chromatography Impurities Remain Analysis2 Purity Assessment Distillation->Analysis2 Chromatography->Analysis2 FurtherPurification Further Purification Needed? Analysis2->FurtherPurification FurtherPurification->Distillation Yes FurtherPurification->PureProduct No

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation Start Problem: Poor Separation CheckBPs Are Boiling Points Close? Start->CheckBPs CheckRate Is Distillation Rate Too Fast? CheckBPs->CheckRate No ActionVacuum Use Vacuum Distillation CheckBPs->ActionVacuum Yes CheckColumn Is Column Efficient? CheckRate->CheckColumn No ActionSlowDown Reduce Heating Rate CheckRate->ActionSlowDown Yes ActionBetterColumn Use Packed or Longer Column CheckColumn->ActionBetterColumn No ActionPrepGC Consider Preparative GC ActionVacuum->ActionPrepGC If still poor

Caption: Troubleshooting logic for poor separation in distillation.

References

resolving peak overlap in the NMR spectrum of fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the NMR analysis of fluorocyclohexane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the room temperature ¹H NMR spectrum of my this compound derivative show broad, unresolved peaks for the cyclohexane ring protons?

A1: This is a common observation and is expected behavior. The broadening is primarily due to the rapid conformational inversion (chair-flip) of the cyclohexane ring. At room temperature, the axial and equatorial protons are interconverting on a timescale that is fast compared to the NMR timescale, resulting in time-averaged, broad signals.[1][2]

Q2: My ¹⁹F NMR spectrum shows one broad signal at room temperature. How can I resolve the signals for the axial and equatorial fluorine atoms?

A2: Similar to the ¹H NMR, the broad ¹⁹F signal is due to rapid conformational exchange. The primary solution is to slow down the rate of this exchange by cooling the sample.[1] As the temperature is lowered below the coalescence point, the single broad peak will resolve into two distinct signals corresponding to the axial and equatorial fluorine environments.[1][3] The chemical shift difference between axial and equatorial fluorines is typically large, around 20.5 ppm, making them well-resolved at low temperatures.[4]

Q3: I've synthesized a mixture of diastereomers (e.g., cis and trans) of a substituted this compound, and their signals are heavily overlapped in the ¹H NMR spectrum. How can I assign them?

A3: Differentiating diastereomers with overlapping signals requires a multi-pronged approach:[3]

  • ¹⁹F NMR: Use the ¹⁹F NMR spectrum to determine the diastereomeric ratio by integrating the distinct fluorine signals, which are often better resolved than the proton signals.[3]

  • Coupling Constants (J-values): In the ¹H NMR spectrum, analyze the coupling patterns. A trans diastereomer, for example, may exhibit a large diaxial coupling (³JHH) between methine protons, typically in the range of 10-13 Hz, which would be absent in the cis isomer.[3]

  • 2D NMR: Employ two-dimensional NMR techniques for unambiguous assignments.

    • COSY (Correlation Spectroscopy): Establishes proton-proton connectivity within each isomer.[3][5]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space correlations. For instance, an NOE between a substituent and a proton on the ring can confirm a cis relationship.[3]

Q4: The proton signals from the cyclohexane ring itself are a complex, unresolved multiplet. How can I decipher these signals?

A4: This is a classic case of signal overlap due to similar chemical environments. The most effective solution is to add a second dimension to the analysis using heteronuclear 2D NMR spectroscopy.[3][6]

  • HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This technique correlates each proton to the carbon it is directly attached to.[3][7] Since ¹³C chemical shifts have a much wider dispersion than ¹H shifts, the overlapped proton signals are spread out in the second dimension, allowing for individual resolution and assignment.[3]

Q5: Can I resolve signal overlap by changing simple experimental parameters without resorting to 2D NMR or variable temperature studies?

A5: Yes, in some cases, adjustments to sample preparation or acquisition parameters can resolve overlapping signals:[6][8]

  • Change NMR Solvent: Altering the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can change the chemical shifts of protons enough to resolve overlap.[6][8]

  • Dilute the Sample: If the sample is highly concentrated, diluting it may improve resolution by minimizing intermolecular interactions.[6][8]

  • Improve Shimming: Poor magnetic field homogeneity is a common cause of broad spectral lines.[1] Carefully re-shimming the spectrometer can significantly improve resolution.[6]

  • Acquire at a Higher Field Strength: A spectrometer with a higher magnetic field will increase the chemical shift dispersion in Hertz, which can help separate overlapping multiplets.[6]

Troubleshooting Guides

Guide 1: Resolving Broad Peaks from Conformational Exchange

This guide provides a workflow for resolving broad peaks in the NMR spectrum of this compound caused by rapid chair-flipping.

G start Start: Broad, unresolved NMR spectrum at room temperature vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr lower_temp Gradually decrease temperature (e.g., in 10-20 K increments) vt_nmr->lower_temp observe_coalescence Observe coalescence temperature (point of maximum broadening) lower_temp->observe_coalescence low_temp_spectrum Acquire spectrum at low temperature (e.g., -90°C) observe_coalescence->low_temp_spectrum resolved Result: Sharp, resolved signals for axial and equatorial conformers low_temp_spectrum->resolved analyze Analyze J-couplings and chemical shifts of individual conformers resolved->analyze

Workflow for Variable Temperature (VT) NMR experiments.
Guide 2: Systematic Approach to Resolving Overlapping Multiplets

This guide provides a logical workflow for troubleshooting complex, overlapping multiplets in the ¹H NMR spectrum of a this compound derivative.

G start Start: Overlapping ¹H NMR signals simple_adjustments Try Simple Adjustments start->simple_adjustments change_solvent Change Solvent (e.g., CDCl₃ to C₆D₆) simple_adjustments->change_solvent Yes advanced_methods Use Advanced Methods simple_adjustments->advanced_methods No resolved1 Resolved? change_solvent->resolved1 adjust_conc Adjust Concentration adjust_conc->resolved1 reshim Re-shim Spectrometer reshim->resolved1 resolved1->advanced_methods No end End: Assign Signals resolved1->end Yes cosy Acquire ¹H-¹H COSY advanced_methods->cosy hsqc Acquire ¹H-¹³C HSQC advanced_methods->hsqc noesy Acquire NOESY/ROESY (for stereochemistry) advanced_methods->noesy cosy->end hsqc->end noesy->end

Troubleshooting workflow for overlapping NMR signals.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹⁹F NMR of this compound

Objective: To resolve the signals for axial and equatorial fluorine atoms by slowing the conformational ring inversion.

Methodology: [3]

  • Sample Preparation: Dissolve the this compound sample in a low-freezing point deuterated solvent (e.g., dichloromethane-d₂, acetone-d₆).

  • Initial Spectrum: Acquire a standard proton-decoupled ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Reduction: Gradually decrease the spectrometer's probe temperature in increments of 10-20 K.

  • Identify Coalescence: Note the temperature at which the single broad signal begins to decoalesce.

  • Low-Temperature Spectrum: Continue cooling until the signals are sharp and well-resolved (typically below -70°C). This spectrum represents the "slow-exchange" regime.

Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum

Objective: To resolve overlapping ¹H NMR signals by correlating them to their attached ¹³C nuclei.

Methodology: [9][10]

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra and correctly reference them. Determine the spectral widths for both nuclei.

  • Setup 2D Experiment: Load a standard HSQC pulse program. Set the spectral widths (SW) in the F2 (¹H) and F1 (¹³C) dimensions based on the 1D spectra.

  • Acquisition: Start the 2D experiment. The experiment time will depend on the sample concentration and the desired resolution in the indirect dimension.

  • Processing: After acquisition, apply a Fourier transform in both dimensions (xfb). Phase the spectrum and reference it correctly. The resulting 2D plot will show correlation peaks between protons and their directly attached carbons.

Data Presentation

Table 1: Typical NMR Data for this compound Conformers at Low Temperature
NucleusConformerChemical Shift (ppm)Key Coupling Constants (Hz)
¹⁹F EquatorialHigher Frequency (Downfield)J(F, H-1ax) ≈ 47 Hz, J(F, H-2ax) ≈ 20 Hz
AxialLower Frequency (Upfield)J(F, H-1eq) ≈ 20 Hz, J(F, H-2eq) ≈ 5 Hz
¹H H-1 (Axial)~4.5 ppm²J(H,F) ≈ 47 Hz, ³J(H,H) ≈ 10-13 Hz (diaxial)
H-1 (Equatorial)~4.7 ppm²J(H,F) ≈ 20 Hz, ³J(H,H) ≈ 2-5 Hz (eq-ax, eq-eq)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other substituents on the cyclohexane ring.

Table 2: Comparison of Troubleshooting Techniques for Peak Overlap
TechniquePrincipleAdvantageDisadvantage
Solvent Change Alters solute-solvent interactions, inducing differential chemical shifts.[6][8]Simple, quick, and can be very effective.[8]May not be sufficient for severe overlap; requires sample recovery if the original solvent is needed.
Variable Temperature Changes the rate of dynamic processes (e.g., conformational exchange).[3][6]Provides thermodynamic information; can resolve exchange-broadened signals.[6]Requires a spectrometer with VT capabilities; not effective for overlap not caused by dynamic processes.
Higher Field Strength Increases chemical shift dispersion in Hz.[6]Improves resolution for all signals in the spectrum.Requires access to a higher field NMR spectrometer.
2D NMR (e.g., HSQC) Spreads signals into a second dimension based on nuclear coupling.[3][5]Highly effective for severe overlap; provides additional structural information.[3]Longer experiment time; requires more complex data processing and interpretation.

References

Technical Support Center: Stability and Degradation of Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of fluorocyclohexane. Given the limited specific literature on the degradation of this compound, this guide synthesizes information from structurally similar compounds and general principles of fluorinated hydrocarbon chemistry to offer hypothesized pathways and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound?

A1: this compound is a relatively stable compound.[1] Its stability is primarily attributed to the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[2] This makes the compound resistant to both chemical and enzymatic cleavage.[2] Its fluorinated nature also enhances its thermal stability and chemical resistance.[1] From a conformational standpoint, the chair conformer of this compound is more stable when the fluorine atom is in the equatorial position by approximately 0.25 kcal/mol due to reduced steric hindrance.[3][4]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, we can hypothesize pathways based on the degradation of other cyclic alkanes. The initial steps are likely to be challenging due to the stability of the C-F bond. Potential pathways include:

  • Hydroxylation of the cyclohexane ring: A monooxygenase could introduce a hydroxyl group at a position remote from the fluorine atom, forming a fluorinated cyclohexanol derivative. This could then be further oxidized to a fluorinated cyclohexanone.[2]

  • Direct cleavage of the C-F bond: This is energetically unfavorable but could potentially be initiated by specific enzymes or under harsh chemical conditions.

  • Ring cleavage: Following initial oxidation, the cyclohexane ring could be cleaved, potentially through a Baeyer-Villiger oxidation mechanism if a ketone intermediate is formed.[5]

Q3: What types of microorganisms might be capable of degrading this compound?

A3: While challenging, certain microbial strains that are known to degrade other cyclic alkanes could be considered for screening. These include:

  • Rhodococcus species: Known for their ability to degrade a variety of cyclic alkanes.[5]

  • Alcanivorax species: Capable of degrading n-alkylcyclohexanes.[2]

  • Sulfate-reducing and nitrate-reducing bacteria: These have been implicated in the anaerobic degradation of cyclohexane.[2]

It is likely that co-metabolism, the degradation of this compound in the presence of a more readily degradable carbon source, would be necessary to facilitate this process.[2]

Q4: What are the expected challenges in studying the degradation of this compound?

A4: Researchers should anticipate several challenges:

  • Slow degradation rates: Due to the stability of the C-F bond, degradation is likely to be a slow process, requiring long incubation times.

  • Identification of degradation products: The low concentration and potential for a variety of fluorinated and non-fluorinated intermediates can make identification and characterization difficult.

  • Lack of reference standards: Commercially available standards for potential degradation products are likely unavailable, necessitating their synthesis and characterization.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation of this compound is observed. The C-F bond is highly resistant to cleavage.[2] The microbial consortium or enzymatic system used may lack the necessary catabolic pathways. The experimental conditions (pH, temperature, co-substrates) are not optimal.- Increase incubation time. - Screen a wider variety of microbial consortia from environments contaminated with fluorinated compounds.[2] - Investigate co-metabolism by providing a more readily degradable carbon source.[2] - For chemical degradation, consider more forcing conditions (e.g., higher temperature, stronger oxidizing agents), but be aware of forming secondary degradation products.[6]
Complete disappearance of the parent compound with no detectable degradation products. Degradation products may not be detectable by the analytical method used (e.g., lack of a UV chromophore).[7] Degradation products may be highly volatile or polar and not retained on the analytical column.- Use a more universal detection method like mass spectrometry (MS).[7] - For GC analysis, ensure the temperature program is suitable for both volatile and semi-volatile compounds. - For LC analysis, try a different column chemistry (e.g., HILIC for polar degradants) or modify the mobile phase.[7]
Complex chromatogram with many small, unidentified peaks. Non-specific degradation or side reactions are occurring. The sample matrix is causing interference.- Optimize stress conditions to achieve a target degradation of 5-20% to minimize the formation of secondary degradants.[8] - Run appropriate blanks (matrix without this compound) to identify interfering peaks. - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data and propose elemental compositions for the unknown peaks.
Poor reproducibility of degradation results. Inconsistent experimental setup (e.g., temperature fluctuations, variations in microbial inoculum). Instability of reagents or analytical standards.- Ensure tight control over all experimental parameters. - Prepare fresh reagents and standards for each experiment. - Include positive and negative controls in each experimental run.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₁F[1]
Molecular Weight 102.15 g/mol [1]
Appearance Colorless liquid[1][9]
Boiling Point 103-104 °C[1][9]
Melting Point 13 °C[1][9]
Density 0.9280 g/mL[9]
Solubility in water Insoluble[9]

Table 2: Conformational Stability of this compound

ConformerRelative Energy (kcal/mol)NoteReference
Equatorial 0More stable conformer[3][4]
Axial +0.25Less stable due to 1,3-diaxial interactions[3][4]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[6]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[7]

    • Thermal Degradation: Store the solid or a neat solution of this compound in an oven at a temperature below its boiling point (e.g., 80°C).[7]

    • Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber).[10]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a suitable stability-indicating method, such as GC-MS or LC-MS, to separate and identify the parent compound and any degradation products.

Protocol 2: Screening for Microbial Degradation

This protocol provides a framework for screening microbial consortia for their ability to degrade this compound.

  • Microbial Inoculum: Obtain microbial consortia from relevant environments, such as soil or water contaminated with hydrocarbons or fluorinated compounds.

  • Culture Medium: Use a minimal salts medium that does not contain any other carbon source.

  • Experimental Setup:

    • Test Flasks: Add the minimal salts medium, the microbial inoculum, and this compound as the sole carbon source (e.g., at a concentration of 100 mg/L).

    • Co-metabolism Flasks: In addition to the above, add a readily degradable carbon source (e.g., glucose or succinate) at a low concentration.

    • Control Flasks: Prepare sterile controls (no inoculum) and controls without this compound.

  • Incubation: Incubate the flasks under appropriate conditions (e.g., 25-30°C, shaking at 150 rpm) for an extended period (e.g., several weeks), as degradation is expected to be slow.

  • Sampling and Analysis: Periodically collect samples from the flasks. Extract the samples with a suitable solvent (e.g., hexane or dichloromethane) and analyze by GC-MS to monitor the disappearance of this compound and the appearance of any metabolites.

Mandatory Visualizations

cluster_stability Stability Assessment cluster_analysis Analytical Workflow cluster_outcome Outcome Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample_Collection Sample Collection at Time Points Forced_Degradation->Sample_Collection Microbial_Degradation Microbial Degradation (Aerobic/Anaerobic) Microbial_Degradation->Sample_Collection Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Collection->Sample_Prep Chromatographic_Separation Chromatographic Separation (GC/LC) Sample_Prep->Chromatographic_Separation Detection_Identification Detection & Identification (MS, HRMS) Chromatographic_Separation->Detection_Identification Degradation_Pathways Elucidation of Degradation Pathways Detection_Identification->Degradation_Pathways Stability_Profile Establish Stability Profile Detection_Identification->Stability_Profile

Caption: Experimental workflow for studying this compound degradation.

FCH This compound Hydroxylation Hydroxylation (Monooxygenase) FCH->Hydroxylation Fluorocyclohexanol Fluorocyclohexanol Hydroxylation->Fluorocyclohexanol Oxidation1 Oxidation Fluorocyclohexanol->Oxidation1 Fluorocyclohexanone Fluorocyclohexanone Oxidation1->Fluorocyclohexanone RingCleavage Ring Cleavage (e.g., Baeyer-Villiger) Fluorocyclohexanone->RingCleavage FurtherDegradation Further Degradation Products RingCleavage->FurtherDegradation

Caption: Hypothesized microbial degradation pathway for this compound.

start Start: No Degradation Observed check_conditions Review Experimental Conditions (Time, Temp, pH, etc.) start->check_conditions is_harsh_enough Are conditions sufficiently forcing? check_conditions->is_harsh_enough For Chemical Degradation increase_harshness Increase harshness of conditions (e.g., Temp, Reagent Conc.) is_harsh_enough->increase_harshness No check_microbes Is microbial activity confirmed? is_harsh_enough->check_microbes Yes end Re-run Experiment increase_harshness->end screen_new_microbes Screen new microbial consortia Consider co-metabolism check_microbes->screen_new_microbes No check_analytics Review Analytical Method (Detection, Separation) check_microbes->check_analytics Yes screen_new_microbes->end is_method_suitable Is the analytical method suitable? check_analytics->is_method_suitable optimize_analytics Optimize method (e.g., use MS, change column) is_method_suitable->optimize_analytics No is_method_suitable->end Yes optimize_analytics->end

Caption: Troubleshooting logic for "no degradation observed" experiments.

References

Technical Support Center: Fluorocyclohexane Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of fluorocyclohexane and its derivatives. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for introducing a fluorine atom onto a cyclohexane ring include:

  • Deoxyfluorination of Cyclohexanol: This involves the replacement of a hydroxyl group with fluorine using reagents like diethylaminosulfur trifluoriori (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This method is often preferred for its relatively mild conditions, though it typically proceeds with an inversion of stereochemistry.[1]

  • Hydrofluorination of Cyclohexene: This method involves the addition of hydrogen fluoride (HF) across the double bond of cyclohexene. Reagents like Olah's reagent (pyridinium poly(hydrogen fluoride)) are commonly used.[1][2]

  • From Cyclohexane via Halogen Exchange: This is a two-step process that begins with the free-radical chlorination or bromination of cyclohexane to form the corresponding halocyclohexane. This is followed by a halogen exchange reaction (a Swarts reaction) using a fluoride salt like silver fluoride (AgF) or potassium fluoride (KF).[3][4][5]

  • Electrophilic Fluorination: This approach is typically used for activated cyclohexane rings, such as enol ethers or enamines derived from cyclohexanone. Electrophilic fluorine sources like Selectfluor® are employed in these reactions.[1][6]

Q2: Why am I getting a low yield of this compound?

A2: Low yields in this compound synthesis can stem from several factors:

  • Inactive Fluorinating Reagent: Some fluorinating reagents, such as DAST and Deoxo-Fluor, can degrade over time, especially with improper storage under non-anhydrous conditions.[1]

  • Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating reagent to achieve complete conversion.[1]

  • Suboptimal Reaction Temperature: Deoxyfluorination reactions may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions.[1] It is crucial to find the optimal temperature for your specific substrate and reagent.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure it has gone to completion before workup.

Q3: What are the common side reactions in this compound synthesis?

A3: The most prevalent side reaction is elimination , leading to the formation of cyclohexene.[1] This is particularly favored at higher temperatures or in the presence of a strong base.[1] Other potential side reactions include rearrangements, especially with more complex cyclohexane derivatives, which can lead to unexpected products.[7] In syntheses starting from cyclohexane, over-halogenation can occur, resulting in di- or poly-halogenated cyclohexanes.[4]

Q4: How can I minimize the formation of cyclohexene as a byproduct?

A4: To minimize the elimination side product, consider the following:

  • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[1]

  • Use Neutral or Acidic Conditions: If your protocol allows, avoiding basic conditions can suppress E2 elimination pathways.[1]

  • Choose the Right Reagent: Some fluorinating reagents are less prone to causing elimination than others.

  • Employ a Non-Nucleophilic, Sterically Hindered Base: If a base is required, using one that is non-nucleophilic and bulky can sometimes reduce the extent of elimination.[1]

Q5: What are the safety precautions for handling fluorinating reagents?

A5: Many fluorinating reagents are hazardous and require careful handling:

  • Elemental Fluorine (F₂): Is a highly toxic and corrosive gas that reacts explosively with many organic compounds.[8] Its use requires specialized equipment and expertise.

  • DAST (Diethylaminosulfur Trifluoride): Is thermally unstable and can decompose exothermically.[1] It is also sensitive to moisture.

  • Hydrogen Fluoride (HF): Is extremely corrosive and toxic. It can cause severe burns upon contact with skin, and inhalation can be fatal. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Guide 1: Deoxyfluorination of Cyclohexanol

This guide focuses on troubleshooting the synthesis of this compound from cyclohexanol using deoxyfluorinating agents like DAST or Deoxo-Fluor.

Problem 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Inactive Reagent Use a fresh bottle of the fluorinating reagent. Ensure reagents are stored under anhydrous conditions.[1]
Insufficient Reagent Increase the equivalents of the fluorinating reagent, especially for sterically hindered alcohols.[1]
Low Reaction Temperature Gradually and carefully increase the reaction temperature while monitoring for side product formation.[1]
Moisture in the Reaction Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Significant Elimination Byproduct (Cyclohexene)

Possible Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature. Elimination is often favored at higher temperatures.[1]
Presence of a Strong Base If possible, use neutral or acidic conditions. If a base is necessary, consider a non-nucleophilic, sterically hindered base.[1]

Quantitative Data Summary: Deoxyfluorination Methods

Fluorinating Agent Typical Yield (%) Reaction Conditions Key Considerations
DAST60-80-78 °C to RT, DCMThermally unstable, moisture-sensitive.[1]
Deoxo-Fluor65-85-78 °C to RT, DCMHigher thermal stability than DAST.[1]
PyFluor70-90RT, DCMOften shows reduced elimination side products.[9]

Experimental Protocol: Synthesis of this compound from Cyclohexanol using DAST

  • To a solution of cyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.[1]

Guide 2: Synthesis from Cyclohexane via Halogen Exchange

This guide addresses issues in the two-step synthesis of this compound starting from cyclohexane.

Problem 1: Low Yield of Chlorocyclohexane (Step 1)

Possible Cause Troubleshooting Steps
Insufficient UV Light Ensure a proper UV light source is used to initiate the free radical reaction.
Low Chlorine Concentration Ensure a steady stream of chlorine gas is bubbled through the cyclohexane.

Problem 2: Inefficient Halogen Exchange (Step 2)

Possible Cause Troubleshooting Steps
Low Reactivity of Fluoride Salt Consider using a more reactive fluoride source (e.g., AgF). The choice of solvent can also influence the reaction rate.
Incomplete Reaction Increase the reaction time or temperature, while monitoring for potential side reactions.

Quantitative Data Summary: Halogen Exchange Methods

Starting Material Fluoride Source Typical Yield (%) Reaction Conditions
ChlorocyclohexaneAgF in Acetone50-70Reflux
BromocyclohexaneKF in presence of a phase-transfer catalyst60-80High temperature (e.g., in diethylene glycol)

Experimental Protocol: Synthesis of this compound from Chlorocyclohexane

  • In a round-bottom flask, dissolve chlorocyclohexane (1.0 eq) in acetone.

  • Add silver fluoride (AgF) (1.5 eq) to the solution.

  • Reflux the mixture for 24-48 hours, protecting the reaction from light.

  • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture and filter to remove the silver salts.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by fractional distillation to yield this compound.[3]

Visualizations

experimental_workflow cluster_start Starting Material Selection cluster_synthesis Synthesis Step cluster_intermediate Intermediate cluster_end Final Product cluster_purification Purification start_cyclohexane Cyclohexane step_halogenation Radical Halogenation start_cyclohexane->step_halogenation start_cyclohexanol Cyclohexanol step_deoxyfluorination Deoxyfluorination start_cyclohexanol->step_deoxyfluorination start_cyclohexene Cyclohexene step_hydrofluorination Hydrofluorination start_cyclohexene->step_hydrofluorination intermediate_halocyclohexane Halocyclohexane step_halogenation->intermediate_halocyclohexane purification Workup & Purification (Distillation/Chromatography) step_deoxyfluorination->purification step_hydrofluorination->purification step_swarts Swarts Reaction step_swarts->purification intermediate_halocyclohexane->step_swarts product This compound purification->product

Caption: General experimental workflows for this compound synthesis.

troubleshooting_low_yield start Low Yield of This compound check_reagent Check Fluorinating Reagent (Age, Storage) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok use_fresh_reagent Use Fresh Reagent reagent_ok->use_fresh_reagent No check_temp Check Reaction Temperature reagent_ok->check_temp Yes increase_equivalents Increase Reagent Equivalents monitor_reaction Monitor Reaction Progress (TLC/GC-MS) increase_equivalents->monitor_reaction use_fresh_reagent->monitor_reaction temp_ok Temp Optimal? check_temp->temp_ok optimize_temp Optimize Temperature (Gradual Increase) temp_ok->optimize_temp No check_moisture Check for Moisture temp_ok->check_moisture Yes optimize_temp->monitor_reaction moisture_present Moisture Present? check_moisture->moisture_present moisture_present->increase_equivalents No dry_glassware Use Anhydrous Conditions (Dry Glassware/Solvents) moisture_present->dry_glassware Yes dry_glassware->monitor_reaction success Yield Improved monitor_reaction->success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Fluorocyclohexane NMR Sample Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing high-quality samples for fluorocyclohexane NMR analysis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound NMR sample preparation and analysis in a question-and-answer format.

Q1: Why is my this compound signal a broad singlet at room temperature?

A: This is the most common observation and is expected. The broadening is due to the rapid conformational inversion (chair-flip) of the cyclohexane ring at room temperature. The axial and equatorial fluorine atoms are interconverting on a timescale faster than the NMR experiment can distinguish, resulting in a time-averaged, broad signal.[1][2]

Solution: To resolve the individual axial and equatorial signals, the rate of conformational inversion must be slowed down. This is achieved by lowering the sample temperature.[2][3]

  • Primary Action: Cool the sample. A temperature of -50°C or below is often sufficient to slow the chair-flip, allowing for the resolution of distinct axial and equatorial fluorine signals, which may appear as a complex AB-type spectrum.[2]

  • Observation: As the temperature is decreased, you will observe the single broad peak decoalesce. The temperature at which the signals begin to resolve is the coalescence temperature.[2]

Q2: My signal remains broad or the baseline is distorted even at low temperatures. What should I do?

A: If cooling the sample does not resolve the signal, or if other spectral artifacts are present, consider the following factors:

  • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field is a frequent cause of broad spectral lines.[2][4]

    • Solution: Carefully shim the spectrometer. Automated gradient shimming is often effective, but manual shimming, particularly of the Z1 and Z2 shims, may be necessary for optimal resolution.[2][5] If automated shimming fails, it could be due to issues with the sample itself (see below) or the need for manual adjustment.[4]

  • Sample Preparation Issues:

    • Particulates: Solid particles in the sample will disrupt the magnetic field homogeneity.

      • Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[6][7]

    • Improper Sample Volume: An incorrect volume of solvent can make shimming difficult.[8][9]

      • Solution: Ensure the solvent height in a standard 5 mm NMR tube is approximately 4-5 cm.[8][10]

    • Poor Quality NMR Tubes: Scratched or non-uniform NMR tubes can prevent proper shimming.[6][11]

      • Solution: Use high-quality, clean, and unscratched NMR tubes.[6][11] Avoid drying NMR tubes in an oven, as this can cause them to deform.[4]

Q3: I am seeing unexpected peaks in my spectrum. What is their origin?

A: Unexpected peaks are typically due to impurities in your sample.[12]

  • Common Sources of Impurities:

    • Residual Solvents: Solvents used during synthesis or purification (e.g., acetone, hexane, diethyl ether) are common contaminants.[13]

    • Water: Can appear as a broad or sharp peak depending on the solvent and temperature.[14]

    • Grease: Silicone grease from glassware joints can introduce broad, rolling peaks.[13]

    • Side Products: Incomplete reactions or side reactions can lead to unexpected signals.

  • Troubleshooting Steps:

    • Identify the Impurity: Compare the chemical shifts of the unknown peaks to published tables of common NMR impurities.[12][13][15]

    • Improve Purification: If the impurity is from the reaction, further purification of the sample (e.g., chromatography, recrystallization) is necessary.

    • Careful Sample Handling: To avoid external contamination, ensure all glassware is scrupulously clean and dry. Use high-purity deuterated solvents.

Q4: The chemical shifts of my axial and equatorial fluorine atoms seem to vary between experiments. Why is this happening?

A: The chemical shifts in this compound NMR are sensitive to the local environment. Variations can be caused by:

  • Solvent Effects: The polarity and type of deuterated solvent used can influence the conformational equilibrium and the chemical shifts of the fluorine atoms.[3][16][17] For instance, the conformational equilibria of 1,1,4-trithis compound were studied in hexane, dichloromethane-d2, and acetone-d6, showing solvent-dependent results.[3]

  • Concentration: Sample concentration can affect chemical shifts, although this effect is often less pronounced than solvent effects.[17] For highly concentrated samples, viscosity can increase, leading to broader lines.[6]

  • Temperature: As temperature changes, not only does the rate of conformational inversion change, but the position of the equilibrium can also shift, affecting the observed chemical shifts of the averaged signal or the relative intensities of the resolved signals.

  • Referencing: Inconsistent chemical shift referencing will lead to apparent variations.

    • Solution: Use a consistent internal or external reference standard. For ¹⁹F NMR, common references include CFCl₃ (trichlorofluoromethane) or trifluoroacetic acid (TFA).[18] For ¹H NMR, tetramethylsilane (TMS) is the standard.[6]

Frequently Asked Questions (FAQs)

Q: What is the recommended sample concentration for this compound NMR?

A: For ¹H NMR of small molecules, a concentration of 5-25 mg in approximately 0.6 mL of deuterated solvent is typical.[6][10] For ¹³C NMR, a higher concentration of 50-100 mg is often required.[6] For ¹⁹F NMR, which is a highly sensitive nucleus, concentrations in the range of 10 µM can be sufficient for quantitative analysis in a reasonable time frame.[19] However, be aware that overly concentrated samples can be difficult to shim and may lead to broadened lines.[6][10]

Q: Which deuterated solvent should I use?

A: The choice of solvent depends on the solubility of your this compound derivative and the temperature range of your experiment. Common choices include:

  • Chloroform-d (CDCl₃): Widely used for nonpolar organic compounds at or near room temperature.[10]

  • Acetone-d₆, Dichloromethane-d₂ (CD₂Cl₂), and Toluene-d₈: These have lower freezing points, making them suitable for low-temperature experiments required to resolve conformers.[3][12]

  • Deuterium Oxide (D₂O): For water-soluble compounds.[10]

It's important to note that the solvent can influence the conformational equilibrium.[3]

Q: How do I properly reference my ¹⁹F NMR spectrum?

A: You can use either an internal or an external standard.

  • External Referencing: A standard is placed in a separate capillary tube inside the NMR tube or run in a separate experiment. This avoids potential interactions between the standard and your sample.

  • Internal Referencing: A small amount of a reference compound is added directly to the sample. This is generally more accurate but requires the standard to be inert to your sample.

Common ¹⁹F NMR reference standards and their chemical shifts relative to CFCl₃ (0.00 ppm) are provided in the table below.

Quantitative Data Summary

Table 1: Common ¹⁹F NMR Reference Standards

CompoundChemical Shift (δ) vs. CFCl₃ (ppm)
CFCl₃ (Trichlorofluoromethane)0.00
C₆F₆ (Hexafluorobenzene)-164.9
C₆H₅F (Fluorobenzene)-113.15
CF₃COOH (Trifluoroacetic acid)-76.55
C₆H₅CF₃ (Benzotrifluoride)-63.72
SF₆ (Sulfur hexafluoride)+57.42

Data sourced from common ¹⁹F NMR reference charts.[18] Note that historical literature may use a reversed sign convention.[18]

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound NMR

  • Weigh Sample: Accurately weigh 5-25 mg of your this compound compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6][10]

  • Add Solvent: Using a pipette, add approximately 0.6 mL of the chosen deuterated solvent to the vial.[10]

  • Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating or sonication can be used, but be cautious of sample degradation.[10]

  • Filter and Transfer: If any particulate matter is visible, filter the solution by passing it through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[6][7]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.[7][10]

Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis

  • Prepare Sample: Prepare your sample as described in Protocol 1, using a solvent with a low freezing point (e.g., acetone-d₆, dichloromethane-d₂).

  • Initial Spectrum: Acquire a spectrum at room temperature.

  • Cool Sample: Gradually lower the temperature of the NMR probe in steps of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observe Coalescence: Continue to lower the temperature until the broad room-temperature signal resolves into separate, sharp signals for the axial and equatorial conformers. Note the coalescence temperature.

  • Data Analysis: Integrate the signals for the axial and equatorial conformers at the lowest temperature to determine their relative populations and calculate the conformational free energy difference (ΔG°).

Visualizations

Troubleshooting_Workflow Troubleshooting Broad this compound NMR Signals start Start: Broad NMR Signal lower_temp Lower Sample Temperature (e.g., to -50°C) start->lower_temp signal_resolved Signal Resolves lower_temp->signal_resolved Yes broad_still Signal Still Broad or Distorted lower_temp->broad_still No end_resolved End: High-Resolution Spectrum signal_resolved->end_resolved check_shimming Check Magnetic Field Homogeneity (Re-shim) broad_still->check_shimming shimming_ok Shimming Improves Spectrum check_shimming->shimming_ok Yes shimming_bad Shimming Fails or No Improvement check_shimming->shimming_bad No shimming_ok->end_resolved check_sample_prep Investigate Sample Preparation shimming_bad->check_sample_prep filter_sample Filter Sample to Remove Particulates check_sample_prep->filter_sample check_tube Use High-Quality NMR Tube check_sample_prep->check_tube check_volume Adjust Sample Volume check_sample_prep->check_volume end_reprepare End: Re-prepare Sample filter_sample->end_reprepare check_tube->end_reprepare check_volume->end_reprepare

Caption: Troubleshooting workflow for broad this compound NMR signals.

Sample_Preparation_Workflow This compound NMR Sample Preparation Workflow start Start weigh_sample 1. Weigh Sample (5-25 mg for ¹H) start->weigh_sample add_solvent 2. Add Deuterated Solvent (~0.6 mL) weigh_sample->add_solvent dissolve 3. Dissolve Sample Completely add_solvent->dissolve check_solubility Is Sample Fully Dissolved? dissolve->check_solubility filter 4. Filter into NMR Tube check_solubility->filter Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No cap_label 5. Cap and Label Tube filter->cap_label clean 6. Clean Exterior of Tube cap_label->clean ready Ready for NMR Analysis clean->ready

Caption: Standard workflow for preparing a this compound NMR sample.

References

Validation & Comparative

A Comparative Analysis of Fluorocyclohexane and Chlorocyclohexane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between fluorocyclohexane and chlorocyclohexane as a synthetic precursor or molecular scaffold can have significant implications for reaction efficiency and molecular properties. This guide provides an objective, data-driven comparison of their performance, focusing on physicochemical properties and chemical reactivity, supported by established experimental principles.

Physicochemical Properties: A Tabulated Comparison

The fundamental physicochemical differences between this compound and chlorocyclohexane are summarized below. These properties influence their behavior in both biological systems and chemical reactions.

PropertyThis compoundChlorocyclohexaneRationale for Difference
Formula C₆H₁₁FC₆H₁₁ClDifferent halogen substituent.
Molar Mass 102.15 g/mol 118.60 g/mol Chlorine is a heavier atom than fluorine.
Boiling Point 103-104 °C[1]142 °C[1][2][3][4]Increased molecular weight and stronger van der Waals forces for chlorocyclohexane.
Melting Point 13 °C[1]-44 °C[2][3][4]Differences in crystal lattice packing efficiency.
Density 0.928 g/mL[1]1.000 g/mL @ 20°C[4][5]Higher mass of chlorine atom in a similar volume.
C-X Bond Length ~1.41 Å~1.80 ÅFluorine's smaller atomic radius results in a shorter C-F bond.
C-X Bond Dissociation Energy ~485 kJ/mol~340 kJ/molThe C-F bond is significantly stronger and requires more energy to break due to better orbital overlap and higher ionic character.[6][7]
Conformational A-Value (kcal/mol) ~0.24 - 0.38~0.53 - 0.62The preference for the equatorial position is less pronounced for fluorine due to its smaller steric size.
Dipole Moment (Debye) Higher C-F bond polarityLower C-Cl bond polarityFluorine is more electronegative than chlorine, leading to a more polar C-X bond.

Conformational Analysis

In cyclohexane systems, substituents can occupy either an axial or equatorial position, which are in equilibrium through a process known as a ring flip. The steric strain of a substituent in the more crowded axial position relative to the equatorial position is quantified by its A-value.

For both molecules, the equatorial conformer is favored. However, the smaller A-value for fluorine indicates a weaker preference for the equatorial position compared to chlorine. This is attributed to the smaller van der Waals radius of fluorine, which results in less significant 1,3-diaxial interactions when it occupies the axial position.

cluster_F This compound Equilibrium cluster_Cl Chlorocyclohexane Equilibrium Axial_F Axial Conformer (Higher Energy) Equatorial_F Equatorial Conformer (Lower Energy) Axial_F->Equatorial_F Ring Flip Axial_Cl Axial Conformer (Higher Energy) Equatorial_Cl Equatorial Conformer (Lower Energy) Axial_Cl->Equatorial_Cl Ring Flip

Caption: Conformational equilibrium of halocyclohexanes.

Comparative Chemical Reactivity

The most significant performance difference between this compound and chlorocyclohexane lies in their chemical reactivity, particularly in nucleophilic substitution and elimination reactions. This difference is almost entirely governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion (leaving group ability).

Nucleophilic Substitution (Sₙ1 and Sₙ2)

In both Sₙ1 and Sₙ2 reactions, the rate-determining step involves the cleavage of the carbon-halogen bond. The ability of the halogen to depart as a stable anion is paramount.

  • Leaving Group Ability: The stability of the halide anion is inversely related to its basicity. Fluoride (F⁻) is a relatively strong base and thus a very poor leaving group. Chloride (Cl⁻) is a much weaker base and therefore a good leaving group. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ >> F⁻.[8][9][10]

  • Bond Strength: The C-F bond is substantially stronger (~485 kJ/mol) than the C-Cl bond (~340 kJ/mol).[6][7] This high bond enthalpy presents a significant kinetic barrier for reactions involving C-F bond cleavage.

Reactivity Overall Reactivity in Substitution/Elimination Bond_Strength C-X Bond Strength (F > Cl) Bond_Strength->Reactivity Inversely Proportional LG_Ability Leaving Group Ability (Cl > F) LG_Ability->Reactivity Directly Proportional

Caption: Key factors governing halocyclohexane reactivity.

Elimination Reactions (E1 and E2)

Similar to substitution reactions, elimination reactions require the departure of the halide leaving group.

  • E2 Reactions: This concerted mechanism is highly sensitive to leaving group ability. Consequently, chlorocyclohexane undergoes E2 elimination much more readily than this compound. Furthermore, the E2 mechanism in cyclohexane systems has a strict stereochemical requirement: the leaving group and a β-hydrogen must be in a trans-diaxial orientation for the reaction to proceed.

  • E1 Reactions: This stepwise mechanism involves the formation of a carbocation intermediate, which is the rate-determining step. As this step requires the C-X bond to break, chlorocyclohexane is again far more reactive than its fluoro- counterpart.

Spectroscopic Analysis

Key differences in the NMR and IR spectra of these compounds allow for their unambiguous identification.

SpectroscopyThis compoundChlorocyclohexane
¹³C NMR The carbon atom bonded to fluorine (C1) shows a large C-F coupling constant (~170-190 Hz). Signals for C2 and C3 also show smaller C-F couplings.The C1 signal appears around 60-65 ppm with no halogen coupling.
¹H NMR The proton on C1 appears as a complex multiplet due to coupling with the adjacent protons and the fluorine atom.The proton on C1 appears as a multiplet around 4.0-4.2 ppm. The spectrum is simpler due to the absence of H-F coupling.
¹⁹F NMR A characteristic signal is present, with its chemical shift and coupling constants providing information about the axial/equatorial conformation.No signal.
IR Spectroscopy Strong C-F stretch typically observed in the 1000-1100 cm⁻¹ region.C-Cl stretch observed in a lower frequency region, typically 650-800 cm⁻¹.

Experimental Protocols

Comparative Solvolysis Rate Measurement (Sₙ1 Reaction)

This protocol provides a method to experimentally quantify the difference in reactivity between this compound and chlorocyclohexane under Sₙ1 conditions. The rate of reaction is monitored by the production of acid (HCl or HF), which is titrated with a standardized NaOH solution.

Objective: To determine the first-order rate constants for the solvolysis of this compound and chlorocyclohexane in aqueous ethanol.

Materials:

  • This compound

  • Chlorocyclohexane

  • Solvent: 50:50 (v/v) ethanol/water

  • 0.02 M NaOH solution, standardized

  • Bromothymol blue indicator solution

  • Constant temperature water bath (e.g., 50 °C)

  • Erlenmeyer flasks (50 mL), volumetric flasks, pipettes, burette

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of chlorocyclohexane in the 50:50 ethanol/water solvent in a volumetric flask. Repeat for this compound.

  • Reaction Setup: Place 50 mL of the 50:50 ethanol/water solvent into several 100 mL Erlenmeyer flasks. Add 3-4 drops of bromothymol blue indicator to each. Place the flasks in the constant temperature water bath and allow them to equilibrate for 15 minutes.

  • Initiation of Reaction (Chlorocyclohexane): Pipette 1.0 mL of the 0.1 M chlorocyclohexane solution into one of the equilibrated flasks. Start a timer immediately. The solution will be initially yellow (acidic due to trace impurities) or will turn yellow as HCl is produced.

  • Titration: Immediately add the 0.02 M NaOH solution from a burette until the blue endpoint of the indicator is reached. Record the initial volume of NaOH used. As the solvolysis reaction proceeds, HCl is generated, causing the blue solution to turn yellow. Periodically titrate the solution back to the blue endpoint with the NaOH solution, recording the total volume of NaOH added and the time for each titration.

  • Data Collection: Continue taking time and volume readings until the reaction is ~70% complete (i.e., the rate of HCl production slows significantly).

  • Repeat for this compound: Repeat steps 3-5 using the this compound solution. Note: Due to the extremely low reactivity of this compound, no significant acid production is expected over a typical laboratory period. This observation itself is a key result.

  • Data Analysis: The concentration of the alkyl halide at any time 't' can be calculated from the volume of NaOH used. A plot of ln([Alkyl Halide]) versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.

cluster_prep Preparation cluster_run Reaction & Measurement cluster_analysis Analysis A Prepare 0.1 M solutions of each halocyclohexane in 50:50 EtOH/H₂O B Equilibrate solvent with indicator in flasks at constant temperature (50°C) C Initiate reaction by adding 1 mL of substrate solution to a flask. Start timer. B->C D Periodically titrate the generated acid (HX) with standardized NaOH C->D E Record total volume of NaOH added vs. time D->E F Calculate [RX]t at each time point E->F G Plot ln[RX]t vs. time F->G H Determine rate constant (k) from the slope G->H

Caption: Experimental workflow for comparative solvolysis.

Summary and Conclusion

The choice between this compound and chlorocyclohexane is dictated by the intended application.

  • Chlorocyclohexane is a conventional and reactive substrate for standard nucleophilic substitution and elimination reactions. Its C-Cl bond is readily cleaved, making it a versatile intermediate for introducing other functional groups.

  • This compound is exceptionally stable and unreactive under the same conditions. The strength of the C-F bond renders it a poor substrate for reactions requiring halide displacement. This inertness, however, can be highly desirable in drug development and materials science, where the fluorine atom is incorporated as a stable structural element to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

For synthetic transformations, chlorocyclohexane offers broad utility. For applications requiring a stable, non-labile fluorine substituent, this compound is the appropriate choice.

References

A Comparative Study of Fluorocyclohexane and Bromocyclohexane Conformers: An In-depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the conformational preferences of substituted cyclohexanes is paramount. The spatial arrangement of substituents on a cyclohexane ring can significantly influence a molecule's reactivity, biological activity, and physical properties. This guide provides a detailed comparative analysis of the conformational isomers of fluorocyclohexane and bromocyclohexane, supported by experimental data and detailed methodologies.

The chair conformation is the most stable arrangement for a cyclohexane ring. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial or equatorial. The interconversion between these two chair forms is known as ring flipping. The relative stability of the two conformers is determined by the steric and electronic properties of the substituent. The preference of a substituent for the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.

Quantitative Conformational Analysis

The conformational preferences of this compound and bromocyclohexane have been extensively studied using various experimental techniques. The key quantitative data are summarized in the table below.

ParameterThis compoundBromocyclohexaneExperimental Method
A-value (kcal/mol) ~0.25~0.43 - 0.48Nuclear Magnetic Resonance (NMR) Spectroscopy
Gibbs Free Energy Difference (ΔG°) (kcal/mol) 0.250.63Low-Temperature NMR Spectroscopy
Equatorial:Axial Ratio (at -75 °C) Not explicitly found4.6 : 1.0Low-Temperature NMR Spectroscopy
Equatorial Population (Gas Phase) Not explicitly found~70%Gas-Phase Electron Diffraction

Note: The A-value for this compound is derived from the Gibbs free energy difference of 1.05 kJ/mol. The Gibbs free energy difference for bromocyclohexane was calculated from the equatorial:axial ratio at -75 °C using the equation ΔG° = -RTlnKeq.

The data clearly indicates that for both halocyclohexanes, the equatorial conformer is more stable than the axial conformer. This preference is more pronounced for bromocyclohexane, as reflected by its larger A-value and higher equatorial population. This is primarily attributed to the greater steric bulk of the bromine atom compared to the fluorine atom. In the axial position, the larger bromine atom experiences more significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

Experimental Methodologies

The determination of the conformational equilibrium of substituted cyclohexanes relies on sophisticated experimental techniques. The most prominent among these are Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for quantifying the populations of different conformers.[1][2] At room temperature, the ring flipping of cyclohexane is rapid on the NMR timescale, resulting in a single, averaged signal for each proton and carbon.[1] However, at low temperatures (typically below -60 °C), this process is slowed down sufficiently to allow for the observation of separate signals for the axial and equatorial conformers.[1][2]

Experimental Protocol for Low-Temperature NMR:

  • Sample Preparation: A dilute solution of the halocyclohexane (typically 1-5 mol%) is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as carbon disulfide (CS₂), chloroform-d (CDCl₃), or dichlorofluoromethane (CFCl₃). Tetramethylsilane (TMS) is added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition:

    • The sample is cooled to the desired temperature (e.g., -75 °C).

    • ¹H or ¹³C NMR spectra are acquired. For this compound, ¹⁹F NMR can also be a valuable tool.[3]

    • The signals corresponding to the axial and equatorial conformers are identified based on their chemical shifts and coupling constants. For instance, the proton on the carbon bearing the substituent typically shows a broader signal with larger coupling constants in the axial position compared to the equatorial position.

  • Data Analysis: The relative populations of the two conformers are determined by integrating the areas of their respective signals. The equilibrium constant (Keq = [equatorial]/[axial]) is then calculated. Finally, the Gibbs free energy difference (ΔG°) is determined using the equation: ΔG° = -RTlnKeq, where R is the gas constant and T is the temperature in Kelvin.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can also be used to study the conformational equilibrium of halocyclohexanes, particularly in the solid phase. Different conformers have distinct vibrational modes, leading to characteristic absorption bands in the infrared spectrum.

Experimental Protocol for Solid-Phase FTIR:

  • Sample Preparation: A thin film of the halocyclohexane is deposited on a cold window (e.g., KBr) by condensing the vapor or by cooling a liquid film.

  • Instrumentation: An FTIR spectrometer equipped with a cryostat to control the sample temperature is used.

  • Data Acquisition:

    • Infrared spectra are recorded at various temperatures.

    • Specific absorption bands corresponding to the C-X (X = F, Br) stretching vibrations of the axial and equatorial conformers are identified. These bands are typically found in the fingerprint region of the spectrum.

  • Data Analysis: The relative intensities of the absorption bands for the axial and equatorial conformers are used to determine their relative populations at different temperatures. This allows for the determination of the enthalpy difference (ΔH°) between the conformers.

Visualizing Conformational Equilibrium and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental concepts of conformational analysis.

G cluster_eq Equatorial Conformer (More Stable) cluster_ax Axial Conformer (Less Stable) eq ax eq->ax Ring Flip ax->eq Ring Flip

Fig. 1: Chair conformational equilibrium of a substituted cyclohexane.

G cluster_workflow Experimental Workflow for NMR Conformational Analysis start Sample Preparation (Halocyclohexane in deuterated solvent) acquire Low-Temperature NMR Data Acquisition start->acquire process Spectral Processing and Integration acquire->process calculate Calculation of Keq and ΔG° process->calculate

Fig. 2: A simplified workflow for determining conformational preferences using NMR.

Conclusion

The conformational analysis of this compound and bromocyclohexane reveals a clear preference for the equatorial conformer in both cases. This preference is more significant for bromocyclohexane due to the larger steric strain associated with the axial bromine atom. The quantitative determination of these preferences, primarily through low-temperature NMR spectroscopy, provides crucial data for understanding the structure-activity relationships of substituted cyclohexanes. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own conformational studies and contribute to the broader understanding of stereochemistry in drug design and materials science.

References

A Comparative Guide to Fluorinated Solvents: Fluorocyclohexane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction outcomes, product purity, and process safety. Fluorinated solvents have emerged as a versatile class of compounds, offering unique properties that can be advantageous in a variety of applications. This guide provides an objective comparison of fluorocyclohexane with other common fluorinated solvents, namely trifluorotoluene, hexafluoroisopropanol, and perfluorohexane, supported by physicochemical data and general principles of solvent effects in organic chemistry.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a solvent dictate its behavior and suitability for specific tasks. The following table summarizes key physicochemical properties of this compound and its counterparts.

PropertyThis compoundTrifluorotoluene (Benzotrifluoride)Hexafluoroisopropanol (HFIP)Perfluorohexane
Molecular Formula C₆H₁₁FC₇H₅F₃C₃H₂F₆OC₆F₁₄
Molecular Weight ( g/mol ) 102.15146.11168.04338.04
Boiling Point (°C) 1031025956
Melting Point (°C) 13-29-4-90
Density (g/mL at 20°C) 0.9281.191.596 (at 25°C)1.68
Solubility in Water Insoluble<0.1 g/100 mLSolubleInsoluble
Dielectric Constant ~9 (estimated)9.1816.71.8

Performance in Key Applications: A Qualitative Assessment

While direct, side-by-side experimental data for all applications is not always available, we can infer the performance of these solvents based on their properties and established principles of solvent-solute interactions.

As a Reaction Medium

The choice of a reaction solvent can significantly impact reaction rates and selectivity. The polarity of the solvent, as indicated by its dielectric constant, plays a crucial role in stabilizing or destabilizing reactants, transition states, and products.

  • This compound , with an estimated dielectric constant similar to trifluorotoluene, is expected to be a suitable solvent for a range of organic reactions, particularly those involving nonpolar to moderately polar reactants. Its higher boiling point compared to many traditional non-fluorinated solvents can be advantageous for reactions requiring elevated temperatures.

  • Trifluorotoluene is a well-established replacement for dichloromethane in many standard organic reactions like acylations, tosylations, and silylations.[1] Its higher boiling point offers a wider operational temperature range.[1]

  • Hexafluoroisopropanol (HFIP) is a highly polar, acidic solvent capable of strong hydrogen bonding.[2][3] This makes it an excellent choice for dissolving polar compounds and for reactions that benefit from stabilization of anionic intermediates or transition states.[2] It has been successfully used in various transformations, including oxidations and peptide synthesis.[2][3]

  • Perfluorohexane , being extremely nonpolar, has limited utility as a general reaction solvent for most organic compounds. However, it is a key component in "fluorous" chemistry, where it serves as a phase for fluorous-tagged catalysts or reagents, facilitating easy separation and recycling.

Experimental Protocol: General Method for Evaluating Solvent Effects on Reaction Rate

To quantitatively compare the performance of these solvents in a specific reaction, the following general protocol can be employed:

  • Reaction Setup: A model reaction (e.g., a well-characterized SN2 reaction) is chosen. The reaction is set up in parallel in each of the four fluorinated solvents under identical conditions (temperature, concentration of reactants, and stirring rate).

  • Monitoring Reaction Progress: Aliquots of the reaction mixture are taken at regular time intervals. The concentration of the starting material or product is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis: The concentration data is plotted against time to determine the reaction rate in each solvent. The rate constants can be calculated and compared to provide a quantitative measure of the solvent's effect on the reaction kinetics.

In Extraction Processes

The principle of "like dissolves like" is fundamental to liquid-liquid extraction. The efficiency of an extraction depends on the differential solubility of the target compound in two immiscible solvent phases.

  • This compound , being nonpolar and immiscible with water, can be an effective extraction solvent for nonpolar organic compounds from aqueous solutions.

  • Trifluorotoluene also serves as a good extraction solvent for a range of organic compounds.

  • Hexafluoroisopropanol , due to its solubility in water, is not suitable for traditional aqueous-organic extractions.

  • Perfluorohexane is highly effective in fluorous phase extractions, where it selectively dissolves compounds with a high fluorine content.

Logical Workflow for Solvent Selection in Extractions

G Solvent Selection Logic for Extraction start Define Target Compound and Matrix is_aqueous Is the matrix aqueous? start->is_aqueous is_polar Is the target compound polar? is_aqueous->is_polar Yes consider_other Consider alternative extraction methods (e.g., solid-phase extraction) is_aqueous->consider_other No is_fluorous Is the target compound fluorous-tagged? is_polar->is_fluorous No is_polar->consider_other Yes select_fch_tft Select this compound or Trifluorotoluene is_fluorous->select_fch_tft No select_pfh Select Perfluorohexane for Fluorous Extraction is_fluorous->select_pfh Yes

Caption: Logical workflow for selecting a fluorinated solvent for extraction.

Environmental, Health, and Safety Considerations

The environmental persistence, toxicity, and safety profile of a solvent are paramount considerations in modern chemical research and development.

AspectThis compoundTrifluorotolueneHexafluoroisopropanolPerfluorohexane
Environmental Profile Data on environmental fate is limited. As a fluorinated hydrocarbon, persistence may be a concern.Considered to have a lower environmental impact than many chlorinated solvents.[1]Information on environmental fate is not widely available.High global warming potential and long atmospheric lifetime.[4]
Health & Safety Causes skin and eye irritation; may cause respiratory irritation.[5]Can cause severe burns and is toxic to aquatic life.[6]Corrosive and can cause severe tissue damage.[3]Generally considered to be of low toxicity.[7]

Experimental Workflow for Assessing Solvent Toxicity

G General Workflow for In Vitro Solvent Toxicity Assessment start Select Cell Line culture_cells Culture Cells to Desired Confluency start->culture_cells prepare_solvent Prepare Serial Dilutions of Test Solvent culture_cells->prepare_solvent expose_cells Expose Cells to Solvent Dilutions prepare_solvent->expose_cells incubation Incubate for a Defined Period expose_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end Toxicity Profile data_analysis->end

Caption: A simplified workflow for assessing the in vitro toxicity of a solvent.

Conclusion

This compound presents itself as a potentially valuable solvent with properties that make it a suitable alternative to other non-fluorinated and fluorinated solvents in specific applications. Its moderate polarity and relatively high boiling point are key advantages. However, like all fluorinated compounds, careful consideration of its environmental fate and safety is necessary.

Trifluorotoluene offers a similar polarity profile with a well-documented track record as a dichloromethane substitute. Hexafluoroisopropanol stands out for its high polarity and hydrogen-bonding capabilities, making it ideal for specialized applications. Perfluorohexane's utility is primarily in the niche area of fluorous chemistry.

The optimal choice of a fluorinated solvent will always be application-dependent. Researchers and drug development professionals are encouraged to consider the specific requirements of their reaction or process, including solubility, reaction conditions, and safety and environmental impact, when making a selection. The data and frameworks provided in this guide aim to facilitate a more informed and objective decision-making process.

References

A Cross-Validation of Experimental and Computational Approaches for Fluorocyclohexane's Conformational Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Electron Diffraction (GED) with computational results from Density Functional Theory (DFT) and ab initio calculations reveals a consistent picture of the conformational preferences of fluorocyclohexane, a molecule of significant interest in medicinal chemistry and materials science. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structural and energetic properties of this compound, highlighting the synergies between experimental and theoretical methodologies.

The conformational equilibrium of this compound is dominated by two chair conformers: one with the fluorine atom in an equatorial position and the other with the fluorine in an axial position. The energy difference between these two conformers, known as the A-value, is a key parameter in conformational analysis. Experimental and computational studies consistently show a preference for the equatorial conformer, albeit with slight quantitative differences between the methods.

Quantitative Data Comparison

To facilitate a clear comparison, the key quantitative data from various experimental and computational studies are summarized in the tables below.

Table 1: Conformational Energy Difference (A-Value)
MethodA-Value (kcal/mol) (Equatorial preference)
Experimental
NMR Spectroscopy0.25[1][2][3]
Computational
Ab initio (MP2/aug-cc-pVTZ)0.19[4]
Table 2: Selected Experimental Bond Lengths and Angles from Gas Electron Diffraction of a Related Compound (trans-1,2-dithis compound)
ParameterDiaxial ConformerDiequatorial Conformer
Bond Lengths (Å)
C-C1.525 (6)1.520 (9)
C-F1.398 (2)1.390 (2)
Bond Angles (°)
∠C2-C1-F106.5 (6)109.2 (6)
∠C1-C2-C3111.4 (9)110.9 (9)
∠C2-C3-C4113.1 (10)113.1 (10)

Experimental and Computational Methodologies

A thorough understanding of the methods used to generate the above data is crucial for its correct interpretation and application.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Variable temperature (VT) 19F NMR spectroscopy is a powerful technique for determining the conformational equilibrium of this compound. The general procedure involves:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: 19F NMR spectra are recorded over a range of temperatures. At room temperature, the axial and equatorial fluorine signals are often coalesced due to rapid chair-flipping. As the temperature is lowered, the rate of interconversion slows, and separate signals for the axial and equatorial conformers can be resolved.

  • Data Analysis: The relative populations of the two conformers are determined by integrating the areas of their respective NMR signals at low temperatures. The equilibrium constant (Keq) is then calculated from these populations.

  • Thermodynamic Parameters: The Gibbs free energy difference (ΔG° or A-value) is calculated from the equilibrium constant using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin. By performing these measurements at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can also be determined from a van't Hoff plot.

Gas Electron Diffraction (GED):

GED is a technique used to determine the three-dimensional structure of molecules in the gas phase. The process involves:

  • Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.

  • Electron Bombardment: A high-energy beam of electrons is directed at the molecular beam.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern that is captured on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. By fitting a molecular model to the experimental data, precise measurements of bond lengths, bond angles, and dihedral angles can be obtained. For conformationally flexible molecules like this compound, the relative abundance of different conformers can also be determined.

Computational Methodologies

Density Functional Theory (DFT) and Ab Initio Calculations:

Computational chemistry provides a theoretical framework to model the structure and energetics of molecules. For this compound, DFT and ab initio methods are commonly employed:

  • Model Building: A three-dimensional model of both the axial and equatorial conformers of this compound is constructed.

  • Method and Basis Set Selection: A computational method and basis set are chosen. The M06-2X functional is a popular choice in DFT for systems where non-covalent interactions are important. For ab initio calculations, Møller-Plesset perturbation theory (MP2) is a widely used method. The choice of basis set, such as aug-cc-pVTZ or 6-311++G**, determines the flexibility and accuracy of the atomic orbital representation.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This process involves iteratively adjusting the atomic coordinates until a minimum energy is reached.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

  • Energy Calculation: The total electronic energies of the optimized axial and equatorial conformers are calculated. The difference in these energies, after correcting for thermodynamic contributions, provides the theoretical A-value.

Visualizing the Cross-Validation Workflow

The relationship between the experimental and computational approaches in the conformational analysis of this compound can be visualized as a cross-validation workflow.

cross_validation_workflow cluster_experimental Experimental Methods cluster_computational Computational Methods cluster_data Derived Data NMR NMR Spectroscopy Energy Conformational Energy (A-Value) NMR->Energy GED Gas Electron Diffraction Structure Molecular Structure (Bond Lengths, Angles) GED->Structure DFT DFT (e.g., M06-2X) DFT->Energy DFT->Structure AbInitio Ab Initio (e.g., MP2) AbInitio->Energy AbInitio->Structure Comparison Cross-Validation & Comparison Energy->Comparison Structure->Comparison

Caption: Cross-validation workflow for this compound analysis.

Conclusion

The conformational analysis of this compound serves as an excellent case study for the cross-validation of experimental and computational data. Both NMR and GED experiments provide invaluable benchmarks for theoretical models. In turn, computational methods like DFT and ab initio calculations offer a deeper understanding of the underlying electronic and steric factors governing the observed conformational preferences. The good agreement between the experimental A-value of 0.25 kcal/mol and the computationally derived value of 0.19 kcal/mol instills confidence in the predictive power of modern theoretical chemistry. For researchers in drug development and materials science, this integrated approach is essential for accurately modeling molecular behavior and designing novel molecules with desired properties.

References

A Comparative Guide to the Experimental Validation of the Anomeric Effect in Fluorocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The anomeric effect, a fundamental stereoelectronic phenomenon, describes the preference of an electronegative substituent at the anomeric carbon of a heterocyclic ring for the axial position, contrary to predictions based on steric hindrance.[1][2] In fluorocyclohexane derivatives, this effect manifests as a preference for an axial C-F bond, driven by complex electronic interactions. Validating and quantifying this effect is crucial for understanding molecular conformation, reactivity, and for the rational design of molecules in drug development. This guide compares the primary experimental techniques used to probe the anomeric effect in these systems, presenting key data and detailed protocols for the scientific community.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used tool for studying the conformational equilibria of this compound derivatives in solution. By analyzing chemical shifts, coupling constants, and the effect of temperature on the spectra, researchers can derive thermodynamic parameters that quantify the anomeric effect.

The following table summarizes key quantitative data obtained from NMR studies on various this compound derivatives. The free energy difference (ΔG) between the equatorial and axial conformers is a direct measure of the conformational preference, with a positive value indicating an axial preference.

CompoundSolventTemperatureTechniqueΔG (kcal/mol) (eq - ax)Axial Conformer Population (%)Reference
This compound-298 KAb initio (MP2)+0.1942%[3]
1,1,4-Trithis compoundCDCl₃/CFCl₃-VT-NMR+1.06-[4][5]
2,2-Difluoro-1-methoxycyclohexaneHexane-80 °C¹⁹F{¹H}-NMR+1.34 (gas phase calc.)Dominant[6][7]
2,2-Difluoro-1-methoxycyclohexaneDCM-80 °C¹⁹F{¹H}-NMR-Emerges[6][7]
4,4-Difluoro-1-methoxycyclohexaneHexane-80 °C¹⁹F{¹H}-NMR+0.79 (gas phase calc.)Dominant[6][7]
4,4-Difluoro-1-methoxycyclohexaneDCM-80 °C¹⁹F{¹H}-NMR-Emerges[6][7]
2-FluorocyclohexanoneVapour Phase--+0.45Most Stable[8]

Note: A positive ΔG value (eq - ax) signifies that the axial conformer is more stable.

Variable Temperature NMR (VT-NMR) for Thermodynamic Analysis

  • Objective: To determine the equilibrium constant (K) between the axial and equatorial conformers at different temperatures and thereby calculate the standard enthalpy (ΔH°) and entropy (ΔS°) differences.

  • Sample Preparation: The this compound derivative is dissolved in a suitable solvent that remains liquid over a wide temperature range and does not freeze at the low temperatures required to slow the ring inversion. Common solvents include deuterated chloroform (CDCl₃) mixed with chlorotrifluoromethane (CFCl₃) or deuterated dichloromethane (CD₂Cl₂).

  • Data Acquisition:

    • A series of ¹H, ¹⁹F, or ¹³C NMR spectra are recorded at various temperatures.

    • At high temperatures, the ring inversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons/fluorines.

    • As the temperature is lowered, the rate of inversion decreases. Below the coalescence temperature, separate signals for each conformer become visible.

    • At these low temperatures, the relative populations of the two conformers are determined by integrating the corresponding well-resolved signals.[4]

  • Data Analysis:

    • The equilibrium constant is calculated at each temperature using the formula: K = [axial]/[equatorial].

    • The free energy difference is calculated using: ΔG° = -RT ln(K).

    • A van't Hoff plot (ln(K) vs. 1/T) is constructed. The slope of this plot is equal to -ΔH°/R and the y-intercept is ΔS°/R, allowing for the determination of the enthalpy and entropy differences between the conformers.

J-Coupling Analysis

  • Objective: To infer conformational preferences by analyzing scalar spin-spin coupling constants (J-couplings), which are sensitive to the dihedral angle between the coupled nuclei.

  • Principle: Vicinal coupling constants, particularly ³J(H,H), ³J(H,F), and ³J(C,F), follow a Karplus-type relationship, where the magnitude of the coupling depends on the dihedral angle. For example, a large trans-diaxial coupling constant is indicative of an axial position for the coupled nuclei.

  • Methodology:

    • High-resolution ¹H and ¹³C NMR spectra are recorded.

    • Specific coupling constants (e.g., ¹J(CF), ²J(CF)) are measured.[9][10] These values are influenced by stereoelectronic effects, including hyperconjugation, which is a key component of the anomeric effect.[11]

    • For instance, in 4-t-butyl-2-fluorocyclohexanones, changes in ¹J(CF) and ²J(CF) are measured to study the influence of hyperconjugative, inductive, and steric interactions.[9][10]

    • While this method provides strong evidence for a particular conformation, it is often used qualitatively or in conjunction with computational models to quantify the anomeric effect.

AE Anomeric Effect (Stereoelectronic Preference) ConfPref Axial Conformer Stabilization AE->ConfPref leads to NMR NMR Spectroscopy ConfPref->NMR probed by VTNMR Variable Temperature NMR NMR->VTNMR technique JCOUP J-Coupling Analysis NMR->JCOUP technique DeltaG Thermodynamic Data (ΔG, ΔH, ΔS) VTNMR->DeltaG yields Dihedral Dihedral Angles (via Karplus Relationship) JCOUP->Dihedral yields

Caption: Logical relationship between the anomeric effect and its validation via NMR techniques.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. Since the vibrational modes of axial and equatorial conformers are distinct, IR spectroscopy can be used to identify and quantify the different conformers present in a sample, particularly in various physical states.[12]

CompoundMediumTechniqueΔH° (kJ/mol) (e - a)CommentReference
This compoundLiquid KryptonFTIR1.3 ± 0.4Equatorial conformer is more stable in this medium.[13]
This compoundPlastic Crystal PhaseFTIR1.16 ± 0.05Equatorial conformer is more stable.[13]

Note: In these specific IR studies in condensed phases, the equatorial conformer was found to be more stable, highlighting the influence of the medium on the conformational equilibrium.

  • Objective: To determine the enthalpy difference (ΔH°) between conformers by measuring the temperature dependence of the intensities of their characteristic IR absorption bands.

  • Sample Preparation: The sample can be studied in the gas phase, as a solution in a non-polar solvent transparent to IR radiation (like liquid krypton or xenon), or as a solid film condensed onto a cold window (e.g., CsI).[12][13]

  • Data Acquisition:

    • IR spectra are recorded over a range of temperatures using a cryostat.

    • Specific absorption bands unique to the axial and equatorial conformers are identified. These are often found in the C-F stretching region or the fingerprint region where skeletal vibrations occur.

    • The integrated intensities (areas) of these characteristic bands are measured at each temperature.

  • Data Analysis:

    • Assuming the ratio of the integrated band intensities is proportional to the ratio of the conformer concentrations, the equilibrium constant K can be determined at each temperature.

    • A van't Hoff plot (ln(K) vs. 1/T) is generated.

    • The slope of the line (-ΔH°/R) provides the enthalpy difference between the two conformers. This method was used to determine that the equatorial conformer of this compound is more stable in liquid krypton by 1.3 kJ/mol.[13]

start Select this compound Derivative prep Sample Preparation (Dissolve in appropriate solvent) start->prep acquire Data Acquisition (e.g., VT-NMR or Low-Temp IR) prep->acquire process Spectral Processing (Identify & Integrate Peaks) acquire->process analyze Data Analysis process->analyze vht Van't Hoff Plot (ln K vs 1/T) analyze->vht end Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) vht->end

References

A Comparative Guide to Validating the Purity of Synthesized Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a critical, non-negotiable aspect of chemical synthesis. The presence of even minute impurities can significantly alter the physicochemical properties, biological activity, and safety profile of a molecule. This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of synthesized fluorocyclohexane, a valuable fluorinated aliphatic building block in medicinal chemistry and materials science.

This guide will delve into the practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ¹H, ¹³C, and ¹⁹F NMR), and High-Performance Liquid Chromatography (HPLC). We will provide detailed experimental protocols, a comparative analysis of their strengths and weaknesses, and supporting data to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination is contingent on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of GC-MS, NMR, and HPLC for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation based on partitioning between a stationary and mobile phase.
Primary Use Quantification of volatile impurities and confirmation of molecular weight.Unambiguous structure confirmation and quantification of impurities.Quantification of non-volatile impurities and purity determination.
Sample Type Volatile and thermally stable compounds.Soluble compounds.Soluble, non-volatile, and thermally stable/labile compounds.
Sensitivity High (ppm to ppb range).Moderate (typically >0.1 mol%).High (ppm range).
Quantification Relative or absolute (with calibration).Absolute (qNMR) or relative.Relative or absolute (with calibration).
Impurity Identification Tentative identification based on mass spectrum and library matching.Definitive identification through detailed spectral analysis.Tentative identification based on retention time and UV/MS data.
Common Impurities Detected Residual solvents, starting materials (e.g., cyclohexanol), volatile byproducts.Structural isomers, unreacted starting materials, byproducts with distinct NMR signals.Non-volatile starting materials, less volatile byproducts, degradation products.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound, integrating orthogonal analytical techniques to ensure a thorough assessment.

This compound Purity Validation Workflow cluster_synthesis Synthesis & Initial Workup cluster_preliminary Preliminary Analysis cluster_primary Primary Purity Assessment cluster_decision Purity Assessment & Decision cluster_outcome Outcome synthesis Synthesized this compound tlc TLC Analysis synthesis->tlc Initial check for major impurities gcms GC-MS Analysis tlc->gcms nmr ¹H, ¹³C, ¹⁹F NMR Spectroscopy tlc->nmr hplc HPLC Analysis tlc->hplc purity_check Purity > 95%? gcms->purity_check nmr->purity_check hplc->purity_check pass Pure Product purity_check->pass Yes fail Further Purification Required purity_check->fail No

Purity validation workflow for this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the purity validation of this compound. Method optimization may be required based on the specific instrumentation and the nature of the impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities such as residual solvents and unreacted starting materials.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for polar and non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumental Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-300.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate all peaks in the chromatogram to determine the relative purity. Identify impurities by comparing their mass spectra with a library database (e.g., NIST). While some reactive fluorine compounds can be challenging for standard GC-MS, this compound itself is generally amenable to this analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and identify and quantify any structural isomers or proton-bearing impurities. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.[2]

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Observe the chemical shifts, integrations, and coupling patterns. The proton attached to the same carbon as fluorine will show a characteristic doublet of triplets due to coupling with fluorine and adjacent protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • The carbon atom bonded to fluorine will appear as a doublet due to one-bond C-F coupling.[3]

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine NMR spectrum.

    • A single resonance is expected for this compound. The chemical shift is highly sensitive to the electronic environment.[4]

  • Data Analysis: Analyze the spectra for the presence of unexpected signals that may indicate impurities. The purity can be estimated by comparing the integration of the product signals to those of the impurities in the ¹H NMR spectrum. For quantitative analysis (qNMR), a certified internal standard is required.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify non-volatile impurities. HPLC is a cornerstone technique for purity determination in pharmaceutical and chemical industries.[5][6]

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). A mass spectrometer (LC-MS) can provide additional impurity identification.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of synthesized this compound in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point for reversed-phase chromatography.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (as this compound lacks a strong chromophore, ELSD or MS detection may be more suitable).

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by the area normalization method.

Comparison of Alternatives

While GC-MS, NMR, and HPLC are the primary methods for purity validation, other techniques can be employed for specific purposes:

  • Karl Fischer Titration: This method is specifically used to quantify the water content in the sample, which is a common impurity.

  • Elemental Analysis: Provides the percentage composition of C, H, and F, which can be compared to the theoretical values to assess bulk purity.

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC that uses supercritical CO₂ as the mobile phase, offering faster separations and reduced solvent consumption for some applications.[5]

By employing a combination of these robust analytical techniques, researchers can confidently validate the purity of synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments and contributing to the development of novel chemical entities.

References

Fluorocyclohexane: A Critical Evaluation as a ¹⁹F NMR Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable and versatile internal standard for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, fluorocyclohexane presents a compelling, albeit not yet universally established, option. This guide provides a comparative analysis of this compound against commonly used ¹⁹F NMR standards, namely trifluorotoluene (TFT) and hexafluorobenzene (HFB), and outlines a comprehensive validation protocol to assess its suitability for quantitative applications.

While dedicated validation studies for this compound as a ¹⁹F NMR standard are not extensively documented in peer-reviewed literature, this guide synthesizes available data and established validation principles to provide a framework for its evaluation.

Comparative Analysis of ¹⁹F NMR Standards

The ideal ¹⁹F NMR standard should exhibit a single, sharp resonance in a region of the spectrum that does not overlap with analyte signals. It should be chemically inert, stable across a range of temperatures and solvents, and possess a chemical shift that is minimally influenced by these environmental factors.

PropertyThis compoundTrifluorotoluene (TFT)Hexafluorobenzene (HFB)
Chemical Shift (δ) vs. CFCl₃ (ppm) ~ -180 to -190~ -63.7~ -164.9[1]
Signal Multiplicity Complex multiplet (due to ¹H coupling)SingletSinglet
Proton Signals YesYesNo
Chemical Inertness Generally inertGenerally inertCan react with strong nucleophiles
Volatility ModerateModerateHigh
Solubility Soluble in common organic solventsSoluble in common organic solventsSoluble in common organic solvents

Key Considerations:

  • Chemical Shift: this compound's upfield chemical shift provides a distinct signal in a less populated region of the ¹⁹F NMR spectrum, minimizing the potential for overlap with many common fluorinated functional groups.

  • Signal Multiplicity: The complex multiplet pattern of this compound, arising from extensive ¹H-¹⁹F coupling, can be a disadvantage for its use as a simple chemical shift reference. However, proton decoupling can simplify this to a single sharp peak. For quantitative purposes where a simple, well-defined peak is preferable for accurate integration, this complexity needs to be addressed.

  • Absence of Aromatic Protons: Unlike TFT, this compound lacks aromatic protons, which can be advantageous in combined ¹H and ¹⁹F NMR studies where the aromatic region of the ¹H spectrum is of interest.

  • Chemical Reactivity: Hexafluorobenzene, while offering a simple singlet, has been reported to react with strong nucleophiles, potentially limiting its application in certain reaction monitoring scenarios. This compound and trifluorotoluene are generally more inert.

Experimental Validation Protocol for this compound as a ¹⁹F NMR Standard

A rigorous validation is crucial before adopting any new compound as a quantitative NMR standard. The following protocol outlines the key experiments to assess the performance of this compound.

Purity Assessment

Objective: To determine the purity of the this compound standard.

Methodology:

  • Quantitative ¹H NMR (qNMR):

    • Accurately weigh a known amount of this compound and a certified quantitative ¹H NMR standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate the signals of both the this compound and the internal standard.

    • Calculate the purity of this compound based on the integral ratios, molar masses, and weights of the two compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Analyze the this compound sample by GC-MS to identify and quantify any volatile impurities.

Chemical Shift Stability

Objective: To evaluate the stability of the this compound ¹⁹F chemical shift under varying experimental conditions.

Methodology:

  • Temperature Variation Study:

    • Prepare a solution of this compound in a common deuterated solvent (e.g., CDCl₃).

    • Acquire ¹⁹F NMR spectra at a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

    • Record the chemical shift of the this compound signal at each temperature and analyze the extent of any shift variation. The chemical shift of many compounds is known to be temperature-dependent[2].

  • Solvent Effects Study:

    • Prepare solutions of this compound in a variety of deuterated solvents with different polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆).

    • Acquire ¹⁹F NMR spectra for each solution.

    • Compare the chemical shifts to assess the influence of the solvent on the resonance frequency. Solvent effects can lead to significant changes in chemical shifts[3][4].

Signal Shape and Coupling Constants

Objective: To characterize the signal multiplicity and determine relevant coupling constants.

Methodology:

  • ¹⁹F NMR Spectroscopy:

    • Acquire a standard, high-resolution ¹⁹F NMR spectrum of this compound.

    • Analyze the multiplet structure to determine the ¹H-¹⁹F coupling constants.

  • ¹H-Decoupled ¹⁹F NMR:

    • Acquire a ¹⁹F NMR spectrum with broadband proton decoupling to confirm the collapse of the multiplet into a singlet. This is crucial for its application as a simple reference.

  • 2D NMR Spectroscopy:

    • Perform 2D NMR experiments such as ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton and fluorine signals and their correlations.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process.

ValidationWorkflow cluster_start Starting Material cluster_purity Purity Assessment cluster_stability Chemical Shift Stability cluster_signal Signal Characterization cluster_end Validation Outcome Start This compound Sample qHNMR Quantitative ¹H NMR Start->qHNMR GCMS GC-MS Start->GCMS Temp Temperature Variation qHNMR->Temp GCMS->Temp Solvent Solvent Effects Temp->Solvent F19NMR ¹⁹F NMR (Coupled) Solvent->F19NMR F19NMR_dec ¹⁹F NMR (Decoupled) F19NMR->F19NMR_dec TwoD_NMR 2D NMR (HSQC) F19NMR_dec->TwoD_NMR End Validated ¹⁹F NMR Standard TwoD_NMR->End

Caption: Experimental workflow for the validation of this compound.

Logical Pathway for Standard Selection

The decision to use a particular ¹⁹F NMR standard depends on the specific requirements of the experiment.

StandardSelection Start Need for ¹⁹F NMR Standard Quant Quantitative Analysis? Start->Quant Overlap Potential Signal Overlap? Quant->Overlap Yes Quant->Overlap No Reaction Monitoring Reaction with Nucleophiles? Overlap->Reaction No Other Consider Other Standards Overlap->Other Yes FCH This compound Reaction->FCH Yes TFT Trifluorotoluene Reaction->TFT Yes HFB Hexafluorobenzene Reaction->HFB No

Caption: Decision tree for selecting a suitable ¹⁹F NMR standard.

Conclusion

This compound shows promise as a ¹⁹F NMR standard, particularly due to its favorable chemical shift in a non-congested spectral region. However, its complex signal in coupled spectra necessitates the use of proton decoupling for routine applications as a chemical shift reference. For quantitative purposes, a thorough validation as outlined in this guide is essential to establish its reliability and accuracy. Researchers should carefully consider the specific demands of their experiments when choosing between this compound and more established standards like trifluorotoluene and hexafluorobenzene. The lack of extensive validation data in the public domain underscores the need for in-house verification before its adoption in critical drug development and quality control workflows.

References

A Comparative Analysis of Fluorocyclohexane and Other Monosubstituted Cyclohexanes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical and materials science research, the conformational behavior of substituted cyclohexanes is a critical determinant of molecular properties and biological activity. This guide provides a detailed comparative analysis of fluorocyclohexane against other common monosubstituted cyclohexanes, offering researchers, scientists, and drug development professionals a comprehensive resource based on experimental data.

Conformational Preferences: A Quantitative Comparison

The axial-equatorial conformational equilibrium in monosubstituted cyclohexanes is a cornerstone of stereochemistry, quantified by the Gibbs free energy difference (ΔG°), commonly known as the A-value. This value represents the energetic penalty of a substituent occupying the more sterically hindered axial position compared to the equatorial position. A larger A-value signifies a stronger preference for the equatorial conformation.

The following table summarizes the experimentally determined A-values for this compound and a selection of other monosubstituted cyclohexanes.

SubstituentFormulaA-value (kcal/mol)
Fluoro-F0.24 - 0.42[1][2]
Chloro-Cl0.53 - 0.64[2]
Bromo-Br0.48 - 0.67[2]
Iodo-I0.47 - 0.61[2]
Methyl-CH₃1.74 - 1.8[1][3][4]
Ethyl-C₂H₅1.8 - 2.0[1]
Isopropyl-CH(CH₃)₂2.1 - 2.2[1]
tert-Butyl-C(CH₃)₃> 4.5[1]

Note: A-values can vary slightly depending on the solvent and experimental conditions.

Fluorine's A-value is notably small among the halogens, indicating a lesser, though still present, preference for the equatorial position. This is attributed to the small van der Waals radius of the fluorine atom and the relatively short carbon-fluorine bond length, which minimizes steric interactions with the syn-axial hydrogens.

Physicochemical Properties

Beyond conformational preference, other physicochemical properties are crucial for molecular design and application. The following table presents a comparison of key properties for this compound and its halogenated and alkylated counterparts.

CompoundDipole Moment (Debye)C-X Bond Length (Å)
This compound~2.67 (Calculated)~1.39 - 1.41[5][6][7]
Chlorocyclohexane~2.2 (Gas phase)~1.79
Bromocyclohexane~2.2 (Gas phase)~1.96
Iodocyclohexane~2.1 (Gas phase)~2.16
Methylcyclohexane~0~1.54
Ethylcyclohexane~0~1.54
Isopropylcyclohexane~0~1.54
tert-Butylcyclohexane~0~1.54

Experimental Determination of A-values

The A-value for a given substituent is experimentally determined, most commonly using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Determination of the A-value for this compound via ¹⁹F NMR Spectroscopy

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).

  • A small amount of a reference standard, such as trifluoromethylbenzene, is added for chemical shift referencing.

2. NMR Data Acquisition:

  • The sample is placed in the NMR spectrometer, which is equipped with a variable temperature probe.

  • The temperature is lowered incrementally, typically starting from room temperature down to the point where the chair-chair interconversion becomes slow on the NMR timescale (e.g., -100 °C or lower).

  • At each temperature, a ¹⁹F NMR spectrum is acquired.

3. Spectral Analysis:

  • At room temperature, a single, time-averaged signal is observed for the fluorine atom due to rapid chair-chair interconversion.

  • As the temperature is lowered, this signal broadens, and eventually, two distinct signals appear, corresponding to the axial and equatorial conformers.

  • The chemical shifts (δ) and the integration (area under the peak) of the signals for the axial (A) and equatorial (E) conformers are measured at each low temperature.

4. Calculation of Equilibrium Constant (K):

  • The equilibrium constant (K) for the axial-equatorial equilibrium is calculated from the ratio of the integrated intensities of the two signals: K = [Equatorial] / [Axial] = Integral(E) / Integral(A)

5. Calculation of Gibbs Free Energy (A-value):

  • The Gibbs free energy difference (ΔG°) is then calculated using the following equation: ΔG° = -RT ln(K) where:

    • R is the gas constant (1.987 cal/mol·K)

    • T is the temperature in Kelvin

  • The calculated ΔG° is the A-value for the fluoro substituent.

Visualizing Conformational Relationships

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Axial equatorial Equatorial axial->equatorial Ring Flip equatorial->axial Ring Flip

Fig. 1: Conformational Equilibrium of Monosubstituted Cyclohexane.

G Experimental Workflow for A-value Determination prep Sample Preparation (this compound in low-temp solvent) nmr Low-Temperature NMR (Acquire spectra at decreasing T) prep->nmr 1. Acquire Data analysis Spectral Analysis (Identify and integrate axial/equatorial signals) nmr->analysis 2. Process Spectra calc_k Calculate Equilibrium Constant (K) (K = [Eq]/[Ax]) analysis->calc_k 3. Quantify Signals calc_g Calculate A-value (ΔG°) (ΔG° = -RT ln K) calc_k->calc_g 4. Thermodynamic Calculation

Fig. 2: Workflow for A-value determination by NMR.

Conclusion

The choice of a substituent on a cyclohexane ring has profound effects on its conformational preference and overall physicochemical properties. This compound, with its relatively small A-value, exhibits a less pronounced preference for the equatorial position compared to larger alkyl groups. This subtle yet significant difference, along with its unique electronic properties, makes this compound and its derivatives valuable tools in the design of novel therapeutics and advanced materials. This guide provides a foundational dataset and experimental context to aid researchers in the strategic application of monosubstituted cyclohexanes.

References

A Comparative Conformational Analysis of Halocyclohexanes: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the conformational preferences of halocyclohexanes, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data, detailed methodologies, and visual representations of conformational dynamics, this document serves as a practical resource for understanding the steric and stereoelectronic effects of halogen substituents on the cyclohexane ring system.

Introduction to Conformational Isomerism in Halocyclohexanes

Monosubstituted cyclohexanes predominantly exist in two rapidly interconverting chair conformations. In this dynamic equilibrium, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by the steric strain imposed by the substituent. Generally, the equatorial position is favored as it minimizes unfavorable 1,3-diaxial interactions with hydrogen atoms on the same face of the ring.

The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial orientation.

Comparative Data of Halocyclohexane Conformers

The conformational preferences of fluorocyclohexane, chlorocyclohexane, bromocyclohexane, and iodocyclohexane have been extensively studied. The following table summarizes the experimentally determined A-values and the corresponding Gibbs free energy differences (ΔG°) for the axial-equatorial equilibrium of these compounds.

Halogen Substituentvan der Waals Radius (Å)C-X Bond Length (Å)A-value (kcal/mol)ΔG° (kJ/mol)Equatorial Conformer Population (%) at 298 K
Fluorine (-F) 1.471.410.241.00~62
Chlorine (-Cl) 1.751.790.532.22~71
Bromine (-Br) 1.851.940.482.01~69
Iodine (-I) 1.982.140.461.92~68

Analysis of the Data:

An interesting trend emerges from the data. While the van der Waals radius of the halogens increases down the group, the A-value does not follow a simple linear trend. Fluorine, the smallest halogen, has the smallest A-value as expected. However, the A-values for chlorine, bromine, and iodine are surprisingly similar. This is attributed to the increasing carbon-halogen bond length as we move down the group. The longer bond length for the larger halogens (Br and I) places them further away from the axial hydrogens, thus mitigating the increase in steric strain that would be expected based on their size alone.

Experimental Protocols

The determination of A-values and the conformational analysis of halocyclohexanes are primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with computational chemistry methods.

Determination of A-values by Variable Temperature ¹H and ¹⁹F NMR Spectroscopy

This method relies on the principle that at room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale, resulting in a time-averaged spectrum. As the temperature is lowered, this interconversion slows down, and at a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial conformers can be resolved and their populations determined.

A detailed protocol involves the following steps:

  • Sample Preparation: A dilute solution of the halocyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

  • NMR Data Acquisition:

    • A series of ¹H or ¹⁹F NMR spectra are acquired over a range of temperatures, starting from room temperature and decreasing in increments until the signals for the axial and equatorial protons (or fluorine) are well-resolved.

    • For each temperature point, the sample is allowed to equilibrate for a sufficient amount of time before data acquisition.

  • Spectral Analysis:

    • At low temperatures, the individual signals for the axial and equatorial conformers are integrated. The ratio of the integrals directly corresponds to the equilibrium constant (Keq) at that temperature.

    • The chemical shifts and coupling constants for each conformer are also measured. Vicinal coupling constants (³JHH) are particularly informative, as their magnitude is dependent on the dihedral angle between the coupled protons, which differs for axial and equatorial substituents.

  • Calculation of Thermodynamic Parameters:

    • The equilibrium constant (Keq = [equatorial]/[axial]) is calculated from the integrated signal intensities.

    • The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin. The A-value is the ΔG° for the axial to equatorial conversion.

    • By plotting ln(Keq) versus 1/T (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium can also be determined.

Visualization of Conformational Dynamics and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the conformational analysis of halocyclohexanes.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a X_a e X_e a->e Ring Flip e->a Ring Flip

Caption: Chair interconversion of a monosubstituted halocyclohexane.

G start Start: Halocyclohexane Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep nmr Variable Temperature NMR Spectroscopy prep->nmr spectra Acquire Spectra at Different Temperatures nmr->spectra analysis Spectral Analysis (Integration, Coupling Constants) spectra->analysis keq Calculate Equilibrium Constant (Keq) analysis->keq delta_g Calculate ΔG° (A-value) keq->delta_g end End: Thermodynamic Parameters delta_g->end

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of halocyclohexanes reveals a nuanced interplay of steric and electronic factors. While the equatorial conformation is generally favored, the degree of this preference is not solely dependent on the size of the halogen atom but is significantly influenced by the carbon-halogen bond length. The experimental determination of A-values, primarily through variable temperature NMR spectroscopy, provides precise quantitative data on these conformational equilibria. This understanding is crucial for predicting the three-dimensional structure of molecules and is of fundamental importance in the design and development of new chemical entities in various fields of research.

Assessing the Environmental Impact of Fluorocyclohexane in Comparison to Other Common Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solvent extends beyond its chemical properties to its environmental footprint. This guide provides a comparative analysis of the environmental impact of fluorocyclohexane against other frequently used laboratory and industrial solvents. By presenting available quantitative data, detailed experimental protocols, and logical frameworks for assessment, this document aims to facilitate informed solvent selection with a focus on sustainability.

While this compound is often marketed as a greener alternative with a favorable environmental profile and low toxicity, a comprehensive review of publicly available data reveals a notable lack of specific quantitative metrics to substantiate these claims.[1][2] In contrast, more extensive environmental data is available for many conventional solvents. This guide summarizes the existing information to offer a comparative perspective.

Quantitative Comparison of Environmental Impact

The following table summarizes key environmental impact parameters for a selection of common solvents. It is important to note the absence of specific data for this compound in several key areas.

SolventGlobal Warming Potential (GWP, 100-year)Ozone Depletion Potential (ODP)Acute Aquatic Toxicity (Daphnia magna, 48h EC50)Ready Biodegradability (OECD 301F)Volatile Organic Compound (VOC) Status
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableAssumed VOC
Cyclohexane ~1.4 (relative to CO2)03.9 mg/LNot readily biodegradableYes
Toluene ~206.0 mg/LReadily biodegradableYes
Dichloromethane 90.02193 mg/L[3]Readily biodegradable (68% in 28 days)[3]Yes[4]
Tetrahydrofuran (THF) Data Not Available0>100 mg/LNot readily biodegradable[5]Yes
Acetonitrile Data Not Available0>1000 mg/LReadily biodegradable[6]Yes
Ethyl Acetate Data Not Available0164 mg/LReadily biodegradableYes
Heptane Data Not Available01.5 mg/LReadily biodegradableYes

Note: The GWP and ODP for many non-halogenated hydrocarbons are considered negligible in the context of regulated substances, though they can contribute to photochemical smog formation. Data for some solvents can vary between sources.

Experimental Protocols for Environmental Impact Assessment

The data presented in the table above is typically determined using standardized experimental protocols, primarily those established by the Organisation for a co-operation and Development (OECD). Understanding these methods is crucial for interpreting the data and assessing the environmental impact of any solvent.

Biodegradability Assessment

A common method to assess the biodegradability of a chemical is the OECD Guideline 301F for Testing of Chemicals: Manometric Respirometry Test .

Principle: This aerobic biodegradation test measures the oxygen consumed by microorganisms as they break down a test substance in a closed system. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the substance, which is the calculated amount of oxygen required to completely oxidize the chemical.

Methodology:

  • Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (typically from activated sludge).

  • Incubation: The mixture is incubated in sealed vessels with a device to measure the change in pressure as oxygen is consumed.

  • Measurement: The pressure change is continuously monitored over a 28-day period.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the ThOD. A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test period.

Aquatic Toxicity Assessment

To determine the acute toxicity of a substance to aquatic invertebrates, the OECD Guideline 202 for the Testing of Chemicals: Daphnia sp. Acute Immobilisation Test is widely used.

Principle: This test evaluates the concentration of a substance that causes immobilization in the freshwater crustacean Daphnia magna over a 48-hour exposure period.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Exposure: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint Determination: The results are used to calculate the EC50 (Effective Concentration 50%), which is the concentration of the substance that causes immobilization in 50% of the test organisms within 48 hours. A lower EC50 value indicates higher toxicity.

Framework for Environmental Impact Assessment

The assessment of a solvent's environmental impact is a multi-faceted process that goes beyond individual data points. A logical workflow can help in making a holistic evaluation.

Environmental_Impact_Assessment cluster_0 Solvent Selection cluster_1 Environmental Fate & Effects Assessment cluster_2 Life Cycle Assessment (LCA) cluster_3 Decision Making Solvent Solvent Candidate GWP Global Warming Potential (GWP) Solvent->GWP Evaluate Key Metrics ODP Ozone Depletion Potential (ODP) Solvent->ODP Evaluate Key Metrics VOC Volatility (VOC) & Smog Formation Solvent->VOC Evaluate Key Metrics Toxicity Aquatic Toxicity (e.g., EC50) Solvent->Toxicity Evaluate Key Metrics Biodegradability Biodegradability (e.g., OECD 301) Solvent->Biodegradability Evaluate Key Metrics LCA Life Cycle Assessment GWP->LCA Input for Decision Informed Solvent Selection GWP->Decision Inform ODP->LCA Input for ODP->Decision Inform VOC->LCA Input for VOC->Decision Inform Toxicity->LCA Input for Toxicity->Decision Inform Biodegradability->LCA Input for Biodegradability->Decision Inform CradleToGrave Cradle-to-Grave Analysis (Production, Use, Disposal) LCA->CradleToGrave Considers LCA->Decision Inform

References

Safety Operating Guide

Navigating the Safe Disposal of Fluorocyclohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Fluorocyclohexane, a halogenated organic compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and effective management of this compound waste.

Immediate Safety and Disposal Protocols

This compound is classified as a highly flammable liquid and vapor, making strict adherence to safety protocols essential.[1] Improper disposal can lead to environmental contamination and potential hazards within the laboratory.[2]

Step 1: Segregation of Waste

The cardinal rule for managing halogenated solvent waste is segregation.[2]

  • Do not mix this compound waste with non-halogenated organic waste.[2][3] Keeping these waste streams separate is crucial for proper disposal and can significantly reduce disposal costs.[2]

  • Collect this compound and other halogenated organic wastes in a designated, clearly labeled waste container.[3]

  • Avoid mixing with other hazardous waste categories such as acids, bases, or heavy metals.[2]

Step 2: Proper Containerization

The choice and handling of the waste container are critical for safety.

  • Use a compatible container, such as a high-density polyethylene (HDPE) container, for collecting liquid this compound waste.[4][5] Metal safety cans are generally not recommended as halogenated solvents can produce acids that corrode metal.[4]

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[2]

  • The container should not be filled to more than 90% of its capacity to allow for thermal expansion.[5]

Step 3: Accurate Labeling

Clear and accurate labeling is a legal and safety requirement.

  • Affix a hazardous waste tag to the container before adding any waste.[2]

  • The label must clearly identify the contents, including "this compound" and any other chemical constituents with their approximate percentages.[2]

  • Indicate the relevant hazards, such as "Flammable" and "Toxic".[2]

Step 4: Safe Accumulation and Storage

  • All transfers of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[2]

  • The storage area should be cool, well-ventilated, and away from sources of heat, sparks, or open flames.[1][4]

  • Ensure the container is stored in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[2]

Step 5: Arranging for Disposal

  • Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a waste pickup.

  • Disposal of this compound must be entrusted to a licensed waste disposal company and be in accordance with local, regional, and national regulations.[1][6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: If a spill occurs outside of a fume hood, evacuate the immediate area and ensure proper ventilation.[2]

  • Containment: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[2]

  • Collection: Carefully collect the absorbed material and place it in a sealed, leak-proof container.[2]

  • Labeling: Label the container as "Spill Debris" containing this compound and affix a hazardous waste tag.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound or cleaning up a spill.

Summary of Key Data

For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound.

PropertyValueSource
Chemical Formula C₆H₁₁F[7]
Primary Hazards Highly Flammable Liquid and Vapor, Irritant[1]
Flash Point 5 °C / 41 °F[6]
Boiling Point 103 - 105 °C / 217.4 - 221 °F[6]
Disposal Consideration Dispose of as hazardous waste via an approved waste disposal plant.[1][8]
Incompatible Materials Strong oxidizing agents, acids, bases, metals.[4][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Fluorocyclohexane_Disposal_Workflow start Start: Generate This compound Waste is_mixed Is the waste mixed with non-halogenated solvents? start->is_mixed segregate Segregate into Halogenated Waste Stream is_mixed->segregate No container Select appropriate, properly labeled container is_mixed->container Yes segregate->container accumulate Accumulate waste in a Satellite Accumulation Area (SAA) container->accumulate full Is the container full (<=90%)? accumulate->full full->accumulate No pickup Arrange for waste pickup by EHS or licensed vendor full->pickup Yes end End: Proper Disposal pickup->end

This compound Waste Disposal Workflow

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Fluorocyclohexane

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